Carboxy phosphate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
7244-85-1 |
|---|---|
Molekularformel |
CH3O6P |
Molekulargewicht |
142 g/mol |
IUPAC-Name |
phosphono hydrogen carbonate |
InChI |
InChI=1S/CH3O6P/c2-1(3)7-8(4,5)6/h(H,2,3)(H2,4,5,6) |
InChI-Schlüssel |
LQQCGEGRINLHDP-UHFFFAOYSA-N |
SMILES |
C(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
C(=O)(O)OP(=O)(O)O |
Synonyme |
carbonic acid, monoanhydride with phosphoric acid, ion(2-) carbonic-phosphoric anhydride carboxy phosphate carboxyphosphate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery of Carboxy Phosphate: A Fleeting Intermediate with a Pivotal Role
An In-depth Technical Guide on the Core Biochemical Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification of carboxy phosphate as a transient, high-energy intermediate was a landmark discovery in biochemistry, fundamentally shaping our understanding of key metabolic pathways, including the urea cycle and the biosynthesis of pyrimidine nucleotides and arginine. This whitepaper provides a comprehensive technical overview of the core experiments and conceptual advancements that led to the establishment of this compound's role, primarily focusing on its discovery within the intricate catalytic mechanism of carbamoyl phosphate synthetase (CPS). We will delve into the quantitative data derived from kinetic studies, the detailed methodologies of seminal experiments such as isotopic labeling and site-directed mutagenesis, and visually represent the underlying biochemical and logical frameworks through signaling pathway and workflow diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of biochemistry, enzymology, and drug development, offering a deep dive into the scientific process that unraveled the existence and function of this critical biochemical intermediate.
Introduction
The biosynthesis of carbamoyl phosphate, a crucial precursor for numerous metabolic pathways, is a thermodynamically challenging process that requires the input of two molecules of ATP. The enzyme responsible for this vital reaction, carbamoyl phosphate synthetase (CPS), has been the subject of intense investigation for decades. A central tenet of the CPS catalytic mechanism is the activation of bicarbonate, a relatively unreactive molecule, to a form that can be readily amidated. The breakthrough in understanding this process came with the proposal and subsequent experimental validation of this compound as a highly reactive, enzyme-bound intermediate.[1][2] This discovery was not a single event but rather the culmination of a series of elegant and meticulous experiments that pieced together a complex biochemical puzzle. This guide will systematically explore the key lines of evidence that solidified the role of this compound in the CPS reaction and beyond.
The Catalytic Cycle of Carbamoyl Phosphate Synthetase: The Central Role of this compound
The overall reaction catalyzed by Escherichia coli carbamoyl phosphate synthetase is the formation of carbamoyl phosphate from bicarbonate, glutamine (or ammonia), and two molecules of ATP.[3] The currently accepted mechanism proceeds through a four-step sequence, with this compound formation being the initial and critical activation step.[4]
The proposed four-step mechanism is as follows:
-
Phosphorylation of Bicarbonate: The γ-phosphate of the first ATP molecule is transferred to bicarbonate to form the mixed anhydride, this compound, and ADP. This reaction takes place in the N-terminal domain of the large subunit of CPS.[5]
-
Ammonia Generation: In the small subunit of CPS, glutamine is hydrolyzed to glutamate and ammonia.[4]
-
Carbamate Formation: The generated ammonia is channeled through a molecular tunnel to the N-terminal domain of the large subunit, where it attacks the carbonyl carbon of this compound to form carbamate, releasing inorganic phosphate.[4][6]
-
Phosphorylation of Carbamate: Carbamate is then channeled to the C-terminal domain of the large subunit, where it is phosphorylated by a second molecule of ATP to yield the final product, carbamoyl phosphate, and ADP.[5]
Quantitative Data from Key Experiments
The discovery and characterization of this compound as an intermediate relied heavily on quantitative kinetic analyses of the wild-type E. coli CPS and its mutants. The following tables summarize some of the key kinetic constants that were instrumental in elucidating the enzyme's mechanism.
Table 1: Michaelis-Menten and Inhibition Constants for E. coli Carbamoyl Phosphate Synthetase
| Substrate/Inhibitor | Constant | Value | Experimental Conditions | Reference |
| MgATP | Km | 0.2 mM | pH 7.5, 25°C, with ammonia as nitrogen source | [7] |
| Bicarbonate (HCO₃⁻) | Km | 1.0 mM | pH 7.5, 25°C, with ammonia as nitrogen source | [7] |
| Ammonia (NH₃) | Km | 1.0 mM | pH 7.5, 25°C | [7] |
| Glutamine | Km | 0.4 mM | pH 7.5, 25°C | [7] |
| Phosphate (Pi) | Ki | 1.0 mM | Competitive vs. MgATP | [7] |
| UMP | Ki | 0.2 mM | Allosteric inhibitor | [8] |
Table 2: Bicarbonate-Dependent ATPase and ATP Synthesis Activities of CPS Domains
| Enzyme/Subunit | Activity | Rate (nmol/min/mg) | Experimental Conditions | Reference |
| aCPS Subunit N | Bicarbonate-dependent ATPase | 9.62 | Room temperature | [9] |
| aCPS Subunit C | Bicarbonate-dependent ATPase | 11.0 | Room temperature | [9] |
| aCPS Subunit N | CP-dependent ATP synthesis | 6.81 | Room temperature | [9] |
| aCPS Subunit C | CP-dependent ATP synthesis | 1.78 | Room temperature | [9] |
Experimental Protocols for Key Experiments
The following sections provide detailed methodologies for the pivotal experiments that were used to identify and characterize this compound as a biochemical intermediate.
Steady-State Kinetic Analysis of Carbamoyl Phosphate Synthetase
This protocol describes a standard spectrophotometric assay used to determine the kinetic parameters of CPS.
Principle: The production of ADP, a product of both the bicarbonate phosphorylation and the overall carbamoyl phosphate synthesis reaction, is coupled to the oxidation of NADH through the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine the reaction rate.
Materials:
-
Purified E. coli carbamoyl phosphate synthetase
-
HEPES buffer (pH 7.5)
-
KCl
-
MgCl₂
-
ATP
-
Bicarbonate (KHCO₃)
-
Glutamine or Ammonium Chloride (NH₄Cl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, PEP, NADH, PK, and LDH in a cuvette.
-
Add the substrates (ATP, bicarbonate, and glutamine or ammonia) to the cuvette at varying concentrations.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, known amount of carbamoyl phosphate synthetase.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Repeat the assay with different substrate concentrations to generate data for Michaelis-Menten and Lineweaver-Burk plots.
-
Analyze the data using non-linear regression to determine the kinetic constants (Km and Vmax).
Positional Isotope Exchange (PIX) using ³¹P NMR
This experiment provides strong evidence for the reversible formation of an enzyme-bound intermediate, such as this compound.
Principle: The enzyme is incubated with ATP that is isotopically labeled with ¹⁸O in the γ-phosphate (bridge position). If a reversible reaction occurs where the γ-phosphate is transferred to a substrate (like bicarbonate) and then returned to ADP, the ¹⁸O label can scramble between the bridge and non-bridge positions of the ATP β-γ phosphoryl linkage. This scrambling is detected by ³¹P NMR spectroscopy, as the ¹⁸O isotope induces a small upfield shift in the ³¹P resonance.
Materials:
-
Purified E. coli carbamoyl phosphate synthetase
-
[γ-¹⁸O]ATP (synthesized from ¹⁸O-labeled phosphate)
-
HEPES buffer (pH 7.5)
-
KCl
-
MgCl₂
-
Bicarbonate (KHCO₃)
-
D₂O (for NMR lock)
-
NMR spectrometer equipped for ³¹P detection
Procedure:
-
Synthesize [γ-¹⁸O]ATP with a high degree of isotopic enrichment.
-
Prepare a reaction mixture in an NMR tube containing HEPES buffer, KCl, MgCl₂, D₂O, bicarbonate, and [γ-¹⁸O]ATP.
-
Acquire a baseline ³¹P NMR spectrum of the [γ-¹⁸O]ATP to confirm the initial isotopic distribution.
-
Initiate the reaction by adding carbamoyl phosphate synthetase to the NMR tube.
-
Acquire ³¹P NMR spectra at regular time intervals to monitor the change in the β-phosphate signal of ATP.
-
Process and analyze the NMR spectra to quantify the extent of ¹⁸O scrambling from the bridge to the non-bridge position. This is observed as a change in the fine structure of the β-phosphate resonance.
-
The rate of positional isotope exchange is then compared to the rate of the net chemical reaction (ATP hydrolysis) to provide insights into the kinetics of the formation and breakdown of the enzyme-bound intermediate.[9]
Pulse-Chase Analysis with [γ-³²P]ATP
This technique is used to investigate the order of substrate binding and product release, and to trap and identify reaction intermediates.
Principle: The enzyme is briefly incubated ("pulsed") with a high-specific-activity radiolabeled substrate, such as [γ-³²P]ATP. The reaction is then rapidly quenched or diluted ("chased") with a large excess of the corresponding unlabeled substrate. By analyzing the distribution of the radiolabel in the products at different time points, the fate of the initially bound substrate can be tracked.
Materials:
-
Purified E. coli carbamoyl phosphate synthetase
-
[γ-³²P]ATP (high specific activity)
-
HEPES buffer (pH 7.5)
-
KCl
-
MgCl₂
-
Bicarbonate (KHCO₃)
-
Glutamine or Ammonium Chloride (NH₄Cl)
-
Unlabeled ATP (for the chase)
-
Quenching solution (e.g., acid or a solution to stop the reaction)
-
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for product separation
-
Scintillation counter or phosphorimager for radioactivity detection
Procedure:
-
Pulse: Incubate the enzyme with [γ-³²P]ATP and bicarbonate for a very short period (e.g., milliseconds to seconds) in a rapid-mixing apparatus.
-
Chase: Rapidly add a chase solution containing a high concentration of unlabeled ATP and the remaining substrates (glutamine or ammonia).
-
Quench: At various time points after the chase, quench the reaction by adding an appropriate stopping solution.
-
Product Separation: Separate the reaction products (ATP, ADP, Pi, and carbamoyl phosphate) using TLC or HPLC.
-
Quantification: Quantify the amount of radioactivity in each product spot or peak using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the amount of radiolabeled product formed as a function of time. The results can reveal the rate of formation of the first product and the turnover of the enzyme-intermediate complex.[7][9]
Site-Directed Mutagenesis
This powerful technique allows for the targeted alteration of specific amino acid residues in the enzyme to probe their roles in catalysis and substrate binding.
Principle: The gene encoding the enzyme of interest is altered at a specific site using synthetic DNA primers containing the desired mutation. The mutated gene is then expressed in a suitable host organism (e.g., E. coli), and the resulting mutant protein is purified and characterized.
Procedure (using a QuikChange™-like method):
-
Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type gene as a template, and the mutagenic primers. The PCR will generate copies of the entire plasmid containing the desired mutation.
-
Digestion of Parental DNA: Digest the PCR reaction with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which includes the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.
-
Transformation: Transform the DpnI-treated DNA into a competent E. coli strain.
-
Selection and Screening: Select for transformed cells on an appropriate antibiotic-containing medium. Screen individual colonies for the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant protein from a confirmed clone and purify it using standard chromatographic techniques.
-
Kinetic Characterization: Perform kinetic assays on the purified mutant enzyme to determine the effects of the mutation on its catalytic activity and substrate binding.[5]
Conclusion
The discovery of this compound as a biochemical intermediate in the reaction catalyzed by carbamoyl phosphate synthetase stands as a testament to the power of a multi-faceted experimental approach. Through a combination of steady-state and pre-steady-state kinetics, innovative isotopic labeling techniques like positional isotope exchange and pulse-chase analysis, and the precision of site-directed mutagenesis, the scientific community was able to trap and characterize a highly labile molecule that is central to the activation of bicarbonate for biosynthesis. The detailed understanding of the role of this compound has not only illuminated the intricate workings of a fundamental metabolic enzyme but has also provided a paradigm for the study of other enzymes that utilize transient, high-energy intermediates. This knowledge continues to inform research in areas ranging from metabolic engineering to the development of novel therapeutics targeting these essential pathways. The methodologies and logical frameworks presented in this guide offer a roadmap for researchers seeking to unravel the complexities of other challenging enzymatic mechanisms.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. abnmr.elte.hu [abnmr.elte.hu]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of Escherichia coli carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of rate-limiting steps of Escherichia coli carbamoyl-phosphate synthase. Rapid quench and isotope partitioning experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.tamu.edu [chem.tamu.edu]
Carboxy Phosphate: A Technical Guide on its Chemical Structure, Properties, and Pivotal Role in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy phosphate, a mixed anhydride of carbonic and phosphoric acids, is a highly reactive and transient metabolic intermediate. Despite its fleeting existence, it plays a crucial role in fundamental biosynthetic pathways, most notably as the initial activated species in the synthesis of carbamoyl phosphate. This reaction, catalyzed by carbamoyl phosphate synthetase (CPS), represents a committed step in the urea cycle and the de novo synthesis of pyrimidines.[1][2] Understanding the chemical nature, properties, and enzymatic handling of this unstable molecule is critical for researchers in enzymology, metabolic engineering, and drug development targeting these essential pathways. This technical guide provides an in-depth overview of the core chemical and biological aspects of this compound, including quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
This compound is an acyl phosphate, a class of molecules known for their high group transfer potential.[3][4][5][6][7] This reactivity stems from the linkage of a carboxyl group to a phosphate group, creating a molecule with significant thermodynamic instability in aqueous solution.
Structure
-
Molecular Formula: CHO₅P²⁻
-
IUPAC Name: (Carboxyoxy)phosphonate
-
Alternate Names: Carbonic phosphoric anhydride
The structure consists of a carboxyl group linked to a phosphate moiety via an anhydride bond.
Caption: Ball-and-stick representation of the this compound anion.
Physicochemical Properties
Biological Role and Significance
The primary and most well-characterized role of this compound is as a key intermediate in the reaction catalyzed by Carbamoyl Phosphate Synthetase (CPS).[1][2] This enzyme is central to nitrogen metabolism in a wide range of organisms.
Carbamoyl Phosphate Synthesis
CPS catalyzes the formation of carbamoyl phosphate from bicarbonate (HCO₃⁻), ammonia (or glutamine), and two molecules of ATP. The reaction proceeds through a multi-step mechanism occurring within three separate active sites connected by molecular tunnels.[8] The formation of this compound is the inaugural chemical step.
-
Activation of Bicarbonate: In the first active site, located in the N-terminal half of the large subunit of CPS, one molecule of ATP is used to phosphorylate bicarbonate. This forms the high-energy this compound intermediate and releases ADP.[1][8]
-
Reaction: HCO₃⁻ + ATP → this compound + ADP
-
-
Ammonia Generation and Attack: Concurrently, in a separate subunit, glutamine is hydrolyzed to produce ammonia. This ammonia molecule travels through a molecular tunnel to the site of this compound formation. Ammonia then acts as a nucleophile, attacking the carbonyl carbon of this compound to form carbamate and release inorganic phosphate (Pi).[8]
-
Phosphorylation of Carbamate: The carbamate intermediate is then channeled through a second tunnel to a third active site, where a second molecule of ATP phosphorylates it to yield the final product, carbamoyl phosphate.[1][8]
Caption: Signaling pathway of carbamoyl phosphate synthesis via this compound.
Quantitative Data
The formation of this compound is a partial reaction of the overall CPS enzyme cycle. This reaction, often referred to as the bicarbonate-dependent ATPase activity, can be studied in the absence of a nitrogen source (ammonia or glutamine).[9] Kinetic parameters for this specific step are crucial for understanding the enzyme's efficiency and mechanism.
Table 1: Kinetic Parameters for Bicarbonate-Dependent ATPase Activity of E. coli CPS
| Parameter | Substrate | Value | Conditions | Reference(s) |
| K_m | ATP | ~0.2 - 0.7 mM | pH 7.5, 22-25°C, in the presence of K⁺ | [9] |
| K_m | Bicarbonate | Markedly decreased by K⁺ | pH 7.5, 25°C | [10] |
| k_cat | - | Not explicitly stated | - | - |
Note: The kinetic parameters for CPS are complex due to its multiple substrates, allosteric regulation, and two distinct ATP-binding sites. The values presented are for the ATP site involved in this compound formation (often denoted ATPA). The K_m for bicarbonate is highly dependent on the presence of monovalent cation activators like potassium.[10]
Experimental Protocols
Studying a transient intermediate like this compound requires specialized experimental approaches. Key methods include assaying the partial reaction that produces it and using trapping techniques to provide direct evidence of its formation.
Protocol 1: Bicarbonate-Dependent ATPase Assay
This assay measures the rate of ATP hydrolysis that is dependent on the presence of bicarbonate, which corresponds to the rate of this compound formation and its subsequent hydrolysis. The most common method involves quantifying the release of inorganic phosphate (Pi).
Objective: To determine the rate of this compound formation by measuring the rate of bicarbonate-dependent Pi release.
Principle: The amount of inorganic phosphate released from ATP hydrolysis is measured over time using a colorimetric method, such as the malachite green assay. The rate is calculated and corrected by subtracting the rate of ATP hydrolysis in the absence of bicarbonate.
Materials:
-
Purified Carbamoyl Phosphate Synthetase (E. coli)
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.5
-
ATP solution (high purity), e.g., 100 mM stock
-
MgCl₂ solution, e.g., 100 mM stock
-
KHCO₃ solution, e.g., 1 M stock
-
Malachite Green Reagent (for phosphate detection)
-
Phosphate Standard solution (e.g., KH₂PO₄)
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. For a 50 µL final volume, a typical reaction might contain:
-
5 µL 10x Assay Buffer
-
5 µL 100 mM MgCl₂
-
5 µL 100 mM KHCO₃ (or water for the 'no bicarbonate' control)
-
X µL purified CPS enzyme (concentration to be optimized)
-
H₂O to 45 µL
-
-
Initiate Reaction: Pre-incubate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Start the reaction by adding 5 µL of 100 mM ATP. Mix gently.
-
Time Points: At various time points (e.g., 0, 2, 5, 10, 15 minutes), remove a 10 µL aliquot of the reaction and immediately quench it by adding it to 90 µL of a stop solution (e.g., 0.5 M HCl) or directly into the malachite green reagent.
-
Phosphate Detection: Add malachite green reagent to all quenched samples and standards according to the manufacturer's protocol. Allow color to develop.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Analysis:
-
Generate a standard curve using the phosphate standards.
-
Calculate the concentration of Pi released in each sample at each time point.
-
Plot Pi concentration versus time for both the bicarbonate-containing reaction and the control.
-
The slope of the linear portion of the plot represents the initial velocity (rate).
-
Subtract the rate of the control reaction from the rate of the bicarbonate-containing reaction to obtain the true bicarbonate-dependent ATPase activity.
-
Caption: Experimental workflow for measuring bicarbonate-dependent ATPase activity.
Protocol 2: Chemical Trapping of this compound Intermediate
Direct detection of this compound is precluded by its instability. However, its formation can be proven by "trapping" it with a reducing agent. Sodium borohydride (NaBH₄) can reduce the activated carboxyl group of this compound to a stable alcohol, which can then be identified.
Objective: To provide evidence for the formation of this compound by reducing it to a stable, detectable product.
Principle: The enzyme reaction is initiated in the presence of a strong reducing agent, NaBH₄. If this compound is formed, its acyl phosphate group will be reduced to a hydroxymethyl group, yielding hydroxymethylphosphonate. The formation of this product, which would not form from bicarbonate alone, provides evidence for the transient this compound intermediate.
Materials:
-
Purified Carbamoyl Phosphate Synthetase (E. coli)
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
[γ-³²P]ATP (for detection of the trapped product)
-
MgCl₂ solution
-
KHCO₃ solution
-
Sodium Borohydride (NaBH₄) solution (freshly prepared)
-
Method for separation and detection (e.g., Thin Layer Chromatography (TLC) or HPLC) and autoradiography.
Procedure:
-
Reaction Setup: Combine purified CPS, reaction buffer, MgCl₂, KHCO₃, and [γ-³²P]ATP in a reaction vessel.
-
Trapping: Initiate the reaction by adding a freshly prepared, high-concentration solution of NaBH₄. The borohydride must be present at the start to trap the intermediate as it is formed.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C).
-
Quenching: Stop the reaction by adding acid (e.g., HClO₄), which will also destroy any remaining NaBH₄.
-
Analysis:
-
Neutralize the sample.
-
Separate the reaction products using an appropriate chromatographic technique (e.g., TLC on cellulose plates).
-
Include standards for ATP, ADP, and Pi.
-
Detect the radiolabeled species by exposing the chromatogram to an X-ray film or a phosphorimager screen.
-
-
Identification: The formation of a new, radiolabeled spot corresponding to the expected migration of hydroxymethylphosphonate (the reduced product) provides evidence for the transient existence of this compound.
Conclusion
This compound is a central, albeit ephemeral, player in nitrogen metabolism. Its high reactivity, a consequence of its acyl phosphate structure, makes it an ideal activated intermediate for carboxylation reactions but also presents significant challenges for its direct study. Through specialized kinetic assays and chemical trapping experiments, its role as the initial product of bicarbonate activation by carbamoyl phosphate synthetase has been firmly established. A thorough understanding of the formation, properties, and enzymatic utilization of this compound is essential for developing novel therapeutics that target pyrimidine and urea biosynthesis, pathways critical for cell proliferation and nitrogen homeostasis.
References
- 1. Mechanism of carbamoyl phosphate synthetase from Escherichia coli--binding of the ATP molecules used in the reaction and sequestration by the enzyme of the ATP molecule that yields carbamoyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 6. 21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. researchgate.net [researchgate.net]
The Enzymatic Keystone: A Technical Guide to Carboxy Phosphate Synthesis by Carbamoyl Phosphate Synthetase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of the highly reactive intermediate, carboxy phosphate, by Carbamoyl Phosphate Synthetase (CPS). As the gatekeeper for pyrimidine and arginine biosynthesis, and a key player in the urea cycle, understanding the intricacies of CPS function is paramount for research in metabolic diseases and for the development of novel therapeutics. This document details the core reaction mechanism, presents key quantitative data, outlines experimental protocols for studying the enzyme, and visualizes the complex biological processes involved.
The Core Reaction: A Three-Step Synthesis
The synthesis of carbamoyl phosphate is a multi-step process that occurs within the intricate architecture of the Carbamoyl Phosphate Synthetase enzyme. The initial and committing step is the formation of this compound, a highly unstable but crucial intermediate.[1] The overall reaction catalyzed by CPS can be dissected into three distinct steps:
-
Phosphorylation of Bicarbonate: The process is initiated by the ATP-dependent phosphorylation of a bicarbonate molecule to form this compound and ADP.[2][3][4] This reaction activates the otherwise unreactive bicarbonate for subsequent nucleophilic attack.
-
Nucleophilic Attack by Ammonia: The newly formed this compound is then attacked by an ammonia molecule. This ammonia is typically generated in situ from the hydrolysis of glutamine in a separate domain of the enzyme and channeled through an internal molecular tunnel to the site of this compound synthesis.[5][6] This reaction yields carbamate and inorganic phosphate.
-
Phosphorylation of Carbamate: In the final step, a second molecule of ATP is utilized to phosphorylate carbamate, producing the final product, carbamoyl phosphate, and another molecule of ADP.[2][3]
These unstable intermediates, this compound and carbamate, are channeled through the interior of the enzyme, preventing their release into the solvent and ensuring efficient conversion to carbamoyl phosphate.[7][8]
Quantitative Insights: Enzyme Kinetics
The efficiency and substrate affinity of Carbamoyl Phosphate Synthetase are critical parameters in understanding its biological role and for the development of targeted inhibitors or activators. The following tables summarize key kinetic parameters for CPS from Escherichia coli and human mitochondrial CPS1.
Table 1: Kinetic Parameters for E. coli Carbamoyl Phosphate Synthetase
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| ATP (Overall) | 250 ± 32 | 7.0 ± 0.6 | [3] |
| Bicarbonate | - | - | |
| Glutamine | 500 | - | [2] |
| Ammonia | - | - |
Note: Data for bicarbonate and ammonia K_m_ and specific k_cat_ values were not consistently available in the reviewed literature and can vary significantly with experimental conditions.
Table 2: Kinetic Parameters for Human Carbamoyl Phosphate Synthetase I (CPS1)
| Substrate/Effector | K_m_ / K_a_ (mM) | V_max_ (µmol/min/mg) | Reference |
| ATP | - | - | |
| Bicarbonate | - | - | |
| N-Acetylglutamate (NAG) | - | - |
Note: Comprehensive kinetic data for human CPS1 is often presented in the context of specific mutations or regulatory studies and can be highly dependent on the presence of the allosteric activator N-acetylglutamate (NAG).
Experimental Protocols
The study of CPS activity and the synthesis of this compound requires specialized assays due to the instability of the intermediates. Below are detailed methodologies for key experiments.
Coupled Spectrophotometric Assay for CPS Activity
This is a continuous assay that measures the rate of carbamoyl phosphate production by coupling its formation to the synthesis of citrulline by ornithine transcarbamoylase (OTC).
Principle: Carbamoyl phosphate produced by CPS reacts with ornithine in the presence of OTC to form citrulline and inorganic phosphate. The rate of citrulline formation is then determined colorimetrically.
Reagents:
-
HEPES buffer (50 mM, pH 7.5)
-
ATP solution (100 mM)
-
MgCl₂ solution (200 mM)
-
KCl solution (1 M)
-
Bicarbonate solution (1 M)
-
Glutamine or Ammonium Chloride solution (100 mM)
-
Ornithine solution (100 mM)
-
Ornithine Transcarbamoylase (OTC) enzyme
-
Purified Carbamoyl Phosphate Synthetase (CPS)
-
Colorimetric reagent for citrulline determination (e.g., diacetyl monoxime-thiosemicarbazide reagent)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, ATP, bicarbonate, glutamine (or ammonia), and ornithine in a microcentrifuge tube or a 96-well plate.
-
Add a known amount of OTC to the reaction mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified CPS enzyme.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Take an aliquot of the supernatant for citrulline quantification.
-
Add the colorimetric reagent to the supernatant and heat as required by the specific protocol to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the concentration of citrulline produced using a standard curve and determine the specific activity of the CPS enzyme.
Colorimetric Assay for CPS Activity using Hydroxylamine
This method provides a direct measurement of carbamoyl phosphate by its chemical conversion to hydroxyurea.[9]
Principle: Carbamoyl phosphate reacts with hydroxylamine to form hydroxyurea. The hydroxyurea is then quantified colorimetrically.[9]
Reagents:
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
ATP solution (100 mM)
-
MgCl₂ solution (200 mM)
-
Bicarbonate solution (1 M)
-
Glutamine or Ammonium Chloride solution (100 mM)
-
Purified Carbamoyl Phosphate Synthetase (CPS)
-
Hydroxylamine solution (neutralized)
-
Colorimetric reagent for ureido compounds
Procedure:
-
Set up the enzymatic reaction with buffer, substrates (ATP, bicarbonate, glutamine/ammonia), and CPS enzyme.
-
Incubate at the desired temperature for a defined period.
-
Stop the enzymatic reaction.
-
Add hydroxylamine solution to the reaction mixture to convert the carbamoyl phosphate to hydroxyurea.
-
Incubate to allow for the chemical conversion.
-
Add the colorimetric reagent to quantify the hydroxyurea formed.
-
Measure the absorbance at the specified wavelength (e.g., 458 nm).[9]
-
Calculate the amount of carbamoyl phosphate produced based on a standard curve.
Visualizing the Process: Pathways and Workflows
Diagrammatic representations are essential for understanding the complex relationships in the enzymatic synthesis of this compound.
Caption: The three-step enzymatic synthesis of carbamoyl phosphate by CPS.
Caption: Workflow for a coupled spectrophotometric assay of CPS activity.
Caption: Allosteric regulation of Carbamoyl Phosphate Synthetase activity.
References
- 1. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cys-1327 and Cys-1337 in Redox Sensitivity and Allosteric Monitoring in Human Carbamoyl Phosphate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolving the Fluorescence Response of E. coli Carbamoyl Phosphate Synthetase: Mapping Intra- and Inter-Subunit Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding carbamoyl-phosphate synthetase I (CPS1) deficiency by using expression studies and structure-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human Rad9 checkpoint protein stimulates the carbamoyl phosphate synthetase activity of the multifunctional protein CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Carboxy Phosphate in the Initiation of the Urea Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of carboxy phosphate in the initiation of the urea cycle, a critical metabolic pathway for nitrogen detoxification. This compound, a highly reactive and transient intermediate, is central to the first committed step of ureagenesis, catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPSI). This document provides a comprehensive overview of the formation, utilization, and significance of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Introduction: The Gateway to the Urea Cycle
The urea cycle is the primary metabolic pathway in terrestrial vertebrates for the disposal of excess nitrogen, primarily in the form of ammonia, which is highly toxic to the central nervous system. The cycle commences in the mitochondrial matrix of hepatocytes with the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase I (CPSI), a key regulatory enzyme in this pathway. The initiation of the urea cycle is critically dependent on the formation of a short-lived but essential intermediate: this compound.
The Formation and Reaction of this compound
The synthesis of carbamoyl phosphate by CPSI is a multi-step process that consumes two molecules of ATP. The formation of this compound constitutes the first of these steps.[1][2][3][4]
Step 1: Bicarbonate Phosphorylation
The first molecule of ATP is utilized to phosphorylate bicarbonate (HCO3-), forming the high-energy mixed anhydride, this compound.[1][2] This reaction is a prerequisite for the subsequent incorporation of ammonia.
Step 2: Nucleophilic Attack by Ammonia
The highly reactive this compound is then subject to a nucleophilic attack by an ammonia molecule. This reaction leads to the formation of carbamate and the release of inorganic phosphate.
Step 3: Carbamate Phosphorylation
Finally, the second molecule of ATP is used to phosphorylate carbamate, yielding the final product of the CPSI reaction, carbamoyl phosphate. This molecule then enters the urea cycle by reacting with ornithine.
The formation of this compound is the trigger for the rest of the reaction cascade within the CPSI enzyme.[5]
Quantitative Data
The study of this compound is challenging due to its transient nature. However, pre-steady-state kinetics and thermodynamic calculations have provided insights into the process.
| Parameter | Value | Organism/Conditions | Reference |
| Pre-Steady-State Kinetics | |||
| Rate constant for glutamate burst (in the presence of ATP and bicarbonate) | 1100 min⁻¹ | E. coli | [5][6] |
| Overall rate constant for carbamoyl phosphate formation | 72 min⁻¹ | E. coli | [5][6] |
| Michaelis-Menten Constants (Km) | |||
| Km for Bicarbonate (HCO₃⁻) | 3 x 10⁻³ M | Baker's Yeast | [7] |
| Thermodynamics | |||
| Standard Gibbs Free Energy Change (ΔG°') for overall CPS reaction | -23.2 kJ/mol | [8] | |
| Estimated half-life of this compound | ~70 ms | Aqueous solution |
Signaling Pathways and Logical Relationships
The initiation of the urea cycle is tightly regulated, with allosteric activation of CPSI by N-acetylglutamate (NAG) playing a central role. The formation of this compound is a key event in the catalytic cycle of the enzyme.
Caption: Initiation of the Urea Cycle via this compound.
Experimental Protocols
Purification of Mitochondrial Carbamoyl Phosphate Synthetase I (CPSI)
This protocol is adapted from methods described for the purification of CPSI from rat liver mitochondria.
Materials:
-
Fresh or frozen rat liver
-
Mitochondria Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 20 mM HEPES, pH 7.4)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM DTT, 1 mM EDTA, protease inhibitors)
-
Ammonium sulfate
-
Chromatography resins (e.g., ion-exchange, affinity)
-
Centrifuge, homogenizer, chromatography system
Procedure:
-
Mitochondria Isolation: Homogenize minced liver tissue in ice-cold Mitochondria Isolation Buffer. Perform differential centrifugation to pellet the mitochondria.
-
Mitochondrial Lysis: Resuspend the mitochondrial pellet in Lysis Buffer and lyse by sonication or dounce homogenization on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove insoluble debris.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cleared lysate to precipitate CPSI. Collect the precipitate by centrifugation.
-
Chromatography:
-
Resuspend the pellet in a suitable buffer and dialyze to remove ammonium sulfate.
-
Apply the sample to an ion-exchange chromatography column (e.g., DEAE-Sepharose) and elute with a salt gradient.
-
Pool the active fractions and apply to an affinity chromatography column (e.g., ATP-agarose) for further purification.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Kinetic Analysis of this compound Formation using Rapid Quench-Flow
This method allows for the measurement of pre-steady-state kinetics of the CPSI reaction.
Materials:
-
Purified CPSI
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 10 mM MgCl₂)
-
Substrates: ATP (including [γ-³²P]ATP for radiolabeling), NaHCO₃, NH₄Cl
-
Quenching Solution (e.g., 1 M HCl or 7% perchloric acid)
-
Rapid quench-flow instrument
-
Thin Layer Chromatography (TLC) plates (e.g., PEI-cellulose)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: Prepare two syringes for the rapid quench-flow instrument.
-
Syringe 1: Purified CPSI in Reaction Buffer.
-
Syringe 2: Substrates (including [γ-³²P]ATP and bicarbonate) in Reaction Buffer.
-
-
Rapid Mixing and Quenching:
-
The instrument rapidly mixes the contents of the two syringes to initiate the reaction.
-
The reaction is allowed to proceed for a defined, short time interval (milliseconds to seconds).
-
The reaction is then rapidly quenched by mixing with the Quenching Solution.
-
-
Product Analysis:
-
The quenched reaction mixture contains unreacted [γ-³²P]ATP and the product, ³²P-labeled this compound (which is unstable and will break down) or subsequently formed carbamoyl phosphate leading to labeled inorganic phosphate.
-
Spot an aliquot of the quenched sample onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 0.75 M KH₂PO₄, pH 3.5) to separate ATP from inorganic phosphate.
-
-
Data Analysis:
-
Quantify the amount of radioactive product (inorganic phosphate) at each time point using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Plot the product concentration versus time to determine the pre-steady-state kinetic parameters, such as the burst rate and the steady-state rate.
-
Caption: Experimental workflow for rapid quench-flow analysis.
Conclusion and Future Directions
This compound, although highly transient, is the cornerstone of urea cycle initiation. Its formation from bicarbonate and ATP by CPSI is the committed step that sets the stage for ammonia detoxification. Understanding the kinetics and regulation of this compound formation is crucial for elucidating the molecular basis of urea cycle disorders and for the development of novel therapeutic strategies. Future research, employing advanced techniques in structural biology and enzymology, will likely provide even greater insight into the dynamic role of this pivotal intermediate. The development of specific inhibitors or modulators of this compound formation could offer new avenues for managing hyperammonemia and other related metabolic diseases.
References
- 1. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine β-Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The carbamate kinase-like carbamoyl phosphate synthetase of the hyperthermophilic archaeon Pyrococcus furiosus, a missing link in the evolution of carbamoyl phosphate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Carboxy Phosphate: A Linchpin in Pyrimidine Biosynthesis for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxy phosphate, a transient and highly reactive intermediate, plays a pivotal role as a precursor in the de novo synthesis of pyrimidines, fundamental building blocks of nucleic acids. This technical guide provides a comprehensive overview of the formation and utilization of this compound in the initial committed step of pyrimidine biosynthesis, catalyzed by the enzyme carbamoyl phosphate synthetase (CPS). We delve into the intricate enzymatic mechanism, its regulation, and present detailed experimental protocols for the characterization of this critical metabolic pathway. Furthermore, this guide highlights the significance of targeting this compound formation and CPS activity for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Introduction
The de novo pyrimidine biosynthesis pathway is a highly conserved and essential metabolic route responsible for the synthesis of uridine, cytidine, and thymidine nucleotides. These nucleotides are indispensable for a myriad of cellular processes, including DNA and RNA synthesis, cell division, and the formation of nucleotide-activated sugars. The first committed and rate-limiting step of this pathway is the synthesis of carbamoyl phosphate from bicarbonate, glutamine, and two molecules of ATP. This reaction is catalyzed by carbamoyl phosphate synthetase (CPS), a complex allosterically regulated enzyme.[1][2] A key, yet transient, intermediate in this reaction is this compound, formed from the phosphorylation of bicarbonate by ATP.[3][4] Understanding the intricacies of this compound metabolism is paramount for elucidating the regulation of pyrimidine biosynthesis and for the rational design of inhibitors with therapeutic potential.
The Role of this compound in Pyrimidine Synthesis
This compound is formed in the first of three sequential reactions catalyzed by carbamoyl phosphate synthetase II (CPS II) in the cytosol of eukaryotic cells.[5] The overall reaction is as follows:
2 ATP + HCO₃⁻ + Glutamine → 2 ADP + Glutamate + Carbamoyl Phosphate + Pi
The formation of carbamoyl phosphate proceeds through the following steps:
-
Phosphorylation of Bicarbonate: ATP phosphorylates bicarbonate to form this compound and ADP. This is a critical activation step.[3]
-
Ammonia Transfer: The glutamine subunit of CPS II hydrolyzes glutamine to produce ammonia, which is then channeled to the synthetase domain.
-
Carbamate Formation: The highly reactive this compound reacts with ammonia to form carbamate and inorganic phosphate.[3]
-
Phosphorylation of Carbamate: A second molecule of ATP phosphorylates carbamate to yield the final product, carbamoyl phosphate.[3]
This compound is an unstable intermediate and is not released from the enzyme. Its formation and immediate consumption within the active site of CPS II highlight a remarkable example of substrate channeling in enzymology.[6]
Signaling Pathway of De Novo Pyrimidine Synthesis
Caption: De novo pyrimidine biosynthesis pathway highlighting the formation of this compound.
Quantitative Data
The enzymatic activity of carbamoyl phosphate synthetase and the regulation of the pyrimidine pathway are characterized by specific kinetic parameters.
| Enzyme/Regulator | Substrate/Effector | Organism/Enzyme | K_m / K_i / K_a | Reference |
| Carbamoyl Phosphate Synthetase | Bicarbonate | Baker's Yeast | 3 x 10⁻³ M | [7] |
| Carbamoyl Phosphate Synthetase | Glutamine | Baker's Yeast | 5 x 10⁻⁴ M | [7] |
| Carbamoyl Phosphate Synthetase II | Bicarbonate | Mammalian | 1.4 mM | [8] |
| Carbamoyl Phosphate Synthetase II | Ammonia | Mammalian | 26 µM (low ATP) | [8] |
| Carbamoyl Phosphate Synthetase II | Ammonia | Mammalian | 166 µM (high ATP) | [8] |
| Carbamoyl Phosphate Synthetase II | UTP (Inhibitor) | Baker's Yeast | 2.4 x 10⁻⁴ M | [7] |
| Carbamoyl Phosphate Synthetase | UMP (Inhibitor) | E. coli | 9 µM (for C248D mutant) | [9] |
Experimental Protocols
Carbamoyl Phosphate Synthetase (CPS) Activity Assay (Coupled Assay)
This protocol measures the production of carbamoyl phosphate by coupling its synthesis to the formation of citrulline by ornithine transcarbamoylase (OTC). The amount of citrulline produced is then determined colorimetrically.
Experimental Workflow:
Caption: Workflow for the coupled CPS activity assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 20 mM MgCl₂, 100 mM KCl, 10 mM ornithine, 5 mM ATP, 40 mM NaHCO₃, and a saturating amount of purified ornithine transcarbamoylase.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified carbamoyl phosphate synthetase to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as a mixture of sulfuric acid and phosphoric acid.
-
Color Development: Add a colorimetric reagent, typically containing diacetylmonoxime and thiosemicarbazide.[4][10][11]
-
Incubation and Measurement: Heat the samples at 95-100°C for a specific time to allow for color development. After cooling to room temperature, measure the absorbance at a wavelength of approximately 540 nm.
-
Quantification: Determine the concentration of citrulline produced by comparing the absorbance to a standard curve prepared with known concentrations of citrulline.
HCO₃⁻-Dependent ATPase Activity Assay
This assay measures the partial reaction of CPS, specifically the ATP hydrolysis that is dependent on the presence of bicarbonate. This is a direct measure of the formation of the this compound intermediate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl₂, KCl, and varying concentrations of NaHCO₃.
-
Enzyme and ATP: Add the purified CPS enzyme to the mixture. Initiate the reaction by adding a known concentration of ATP, which can be radiolabeled ([γ-³²P]ATP) for high sensitivity.[12][13]
-
Incubation: Incubate the reaction at the desired temperature for a set time.
-
Phosphate Measurement:
-
Colorimetric Method: Stop the reaction and measure the released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Radioactive Method: If using [γ-³²P]ATP, the reaction is stopped, and the released ³²Pi is separated from the unreacted [γ-³²P]ATP using techniques like thin-layer chromatography (TLC) or charcoal binding. The amount of released ³²Pi is then quantified by scintillation counting.[12][13]
-
Analysis of Pyrimidine Pathway Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of intracellular pyrimidine metabolites.
Methodology:
-
Sample Preparation:
-
Cell Extraction: Rapidly quench metabolic activity in cell cultures (e.g., by using cold methanol) and extract the metabolites using a suitable solvent system (e.g., perchloric acid or a methanol/water mixture).
-
Tissue Extraction: Homogenize frozen tissue samples in a similar extraction solvent.
-
Neutralization and Clarification: Neutralize the extracts and centrifuge to remove precipitated proteins and cell debris.
-
-
HPLC Separation:
-
Detection: Detect the eluting metabolites using a UV detector at a specific wavelength (e.g., 260 nm or 280 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS/MS).[2][15]
-
Quantification: Determine the concentration of each metabolite by comparing its peak area to that of a known standard.
Regulation of this compound Formation
The activity of CPS II is tightly regulated to ensure the appropriate supply of pyrimidines for cellular needs, avoiding wasteful overproduction.
-
Allosteric Inhibition: The end-product of the pathway, Uridine Triphosphate (UTP), acts as a feedback inhibitor, binding to an allosteric site on CPS II and reducing its activity.[16][17][18][19][20]
-
Allosteric Activation: Phosphoribosyl pyrophosphate (PRPP), a substrate for a later step in the pathway and a key metabolite in nucleotide synthesis, acts as a feed-forward activator of CPS II.[16][17]
-
Phosphorylation: The activity of mammalian CPS II is also modulated by phosphorylation, for example, through the MAP kinase signaling pathway, which can relieve UTP inhibition and increase sensitivity to PRPP activation.[21][22]
Logical Diagram of CPS II Regulation:
Caption: Allosteric and covalent regulation of Carbamoyl Phosphate Synthetase II.
This compound Synthesis as a Drug Target
The critical role of CPS II in providing the building blocks for DNA and RNA synthesis makes it an attractive target for the development of anticancer and antimicrobial drugs. Cells with high proliferation rates, such as cancer cells, are particularly dependent on the de novo pyrimidine synthesis pathway. Therefore, inhibiting CPS II can selectively starve these cells of essential nucleotides, leading to cell cycle arrest and apoptosis.
Acivicin, a glutamine analog, has been shown to inactivate the glutamine-dependent activity of CPS by covalently modifying the glutamine-binding site.[23] The development of more specific and potent inhibitors targeting the formation of this compound or the allosteric regulatory sites of CPS II holds significant promise for future therapeutic interventions.
Conclusion
This compound, although a fleeting intermediate, is at the heart of pyrimidine biosynthesis. Its formation, catalyzed by the highly regulated enzyme carbamoyl phosphate synthetase, represents the committed step in a pathway essential for life. A thorough understanding of the biochemical and kinetic properties of this reaction, facilitated by the experimental protocols detailed in this guide, is crucial for researchers in academia and industry. The continued exploration of CPS II as a therapeutic target, with a focus on disrupting this compound metabolism, offers a promising avenue for the development of next-generation drugs to combat cancer and infectious diseases.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. listarfish.it [listarfish.it]
- 5. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 7. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ATP synthase activity assay (radioactive) [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 17. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 18. UTP-dependent Inhibition of Na+ Absorption Requires Activation of PKC in Endometrial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UTP-dependent inhibition of Na+ absorption requires activation of PKC in endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrimidine nucleotide-evoked inhibition of cyclic AMP accumulation in equine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inactivation of the amidotransferase activity of carbamoyl phosphate synthetase by the antibiotic acivicin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phosphorylation of Bicarbonate to Carboxyphosphate: A Core Mechanism in Biocatalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conversion of bicarbonate to the high-energy intermediate carboxyphosphate is a pivotal first step in several essential biosynthetic pathways, including the urea cycle and the de novo synthesis of pyrimidines and arginine. This ATP-dependent phosphorylation is primarily catalyzed by the multi-domain enzyme Carbamoyl Phosphate Synthetase (CPS). Understanding the intricate mechanism of this reaction is crucial for elucidating fundamental biochemical processes and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the core mechanism of bicarbonate phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
The Core Mechanism: Bicarbonate Phosphorylation by Carbamoyl Phosphate Synthetase
The phosphorylation of bicarbonate to carboxyphosphate is the initial and rate-limiting step in the synthesis of carbamoyl phosphate.[1] This reaction is catalyzed by Carbamoyl Phosphate Synthetase (CPS), a complex enzyme that utilizes two molecules of ATP to produce one molecule of carbamoyl phosphate from bicarbonate and an amino group donor (either ammonia or glutamine).[2]
The overall reaction catalyzed by CPS can be broken down into three principal steps that occur at distinct active sites within the enzyme[1]:
-
Bicarbonate Phosphorylation: In the first step, a molecule of ATP is used to phosphorylate bicarbonate, forming the highly reactive intermediate carboxyphosphate and releasing ADP.[2] This reaction takes place in the N-terminal ATP-binding domain of the large subunit of CPS.
-
Carbamate Formation: The carboxyphosphate intermediate then reacts with an amino group, derived either from the hydrolysis of glutamine in the small subunit or from free ammonia, to form carbamate and release inorganic phosphate.
-
Carbamate Phosphorylation: Finally, a second molecule of ATP is utilized to phosphorylate carbamate, yielding the final product, carbamoyl phosphate, and another molecule of ADP.
This multi-step process involves the channeling of unstable intermediates, such as ammonia and carbamate, through a molecular tunnel within the enzyme complex, connecting the different active sites.[1]
Quantitative Data: Kinetic Parameters of Carbamoyl Phosphate Synthetase
The efficiency of bicarbonate phosphorylation is characterized by the kinetic parameters of CPS. The following table summarizes key kinetic constants for Escherichia coli and bakers' yeast CPS, providing a basis for comparative analysis.
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | MgATP | 0.01 - 0.3 | - | [3] |
| Escherichia coli | HCO₃⁻ | 1 - 30 | - | [3] |
| Bakers' Yeast | Glutamine | 0.5 | - | [4] |
| Bakers' Yeast | Bicarbonate | 3 | - | [4] |
Note: k_cat_ values were not explicitly provided in the cited abstracts for all substrates. Further investigation of the full-text articles would be required for a complete dataset.
Experimental Protocols
Expression and Purification of Recombinant Carbamoyl Phosphate Synthetase
A common method for obtaining large quantities of pure CPS for in vitro studies is through recombinant expression in E. coli, often with an affinity tag such as a His-tag for simplified purification.
Protocol:
-
Vector Construction: The gene encoding the desired CPS (e.g., from E. coli) is cloned into an expression vector containing a suitable promoter (e.g., T7) and a His-tag sequence.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: A single colony is used to inoculate a small starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD₆₀₀ of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis can be achieved by sonication or by using a French press. The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged CPS is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) to remove imidazole and stored at -80°C.
Site-Directed Mutagenesis of Carbamoyl Phosphate Synthetase
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the active site of CPS.
Protocol:
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type CPS gene as a template, and the mutagenic primers. The PCR program typically involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
-
Selection and Sequencing: Colonies are selected on antibiotic-containing plates, and plasmid DNA is isolated. The presence of the desired mutation and the absence of any other mutations are confirmed by DNA sequencing.
Enzyme Activity Assays
This continuous assay measures the rate of ADP production, which is coupled to the oxidation of NADH.
Protocol:
-
Assay Mixture: A reaction mixture is prepared containing 50 mM HEPES buffer (pH 7.5), 100 mM KCl, 15 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 mM ornithine, and saturating amounts of lactate dehydrogenase, pyruvate kinase, and ornithine transcarbamoylase.[3]
-
Substrate Addition: The substrates, MgATP, bicarbonate, and glutamine (or ammonia), are added to the mixture.[3]
-
Initiation and Monitoring: The reaction is initiated by the addition of a small amount of purified CPS. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
This assay measures the partial reaction of ATP hydrolysis that is dependent on the presence of bicarbonate.
Protocol:
-
Assay Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, KCl, and varying concentrations of bicarbonate.
-
Initiation: The reaction is initiated by the addition of CPS and ATP.
-
Termination and Detection: The reaction is stopped at various time points by the addition of a quenching agent (e.g., trichloroacetic acid). The amount of Pi produced is then determined by adding the colorimetric reagent and measuring the absorbance at the appropriate wavelength.
³¹P NMR can be used to directly observe the formation of carbamoyl phosphate and other phosphorus-containing intermediates.
Protocol:
-
Sample Preparation: A reaction mixture containing purified CPS, substrates (ATP, bicarbonate, and glutamine/ammonia), and a D₂O lock signal is prepared in an NMR tube.
-
Data Acquisition: ³¹P NMR spectra are acquired over time to monitor the decrease in the ATP signal and the appearance of the carbamoyl phosphate and inorganic phosphate signals.
-
Data Analysis: The concentrations of the different species are determined by integrating the corresponding peaks in the NMR spectra.
Visualizing the Core Mechanism and Experimental Workflows
Signaling Pathway of Carbamoyl Phosphate Synthesis
References
- 1. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical and Technical Guide to Carbonic-Phosphoric Anhydride Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic-phosphoric anhydride, also known as carboxy phosphate, is a high-energy mixed anhydride of significant interest in biochemistry and drug development. Its primary role is as a key, albeit transient, intermediate in the enzymatic synthesis of carbamoyl phosphate, a crucial precursor in the biosynthesis of pyrimidines and arginine, and in the urea cycle. Understanding the history of its discovery, its chemical properties, and the experimental methods used to study it provides a critical foundation for researchers exploring enzyme mechanisms and designing novel therapeutics targeting these pathways. This technical guide provides an in-depth overview of the history of carbonic-phosphoric anhydride research, details key experimental protocols, and presents relevant data in a structured format.
A Brief History of Carbonic-Phosphoric Anhydride Research
The journey to understanding carbonic-phosphoric anhydride is intrinsically linked to the study of carbamoyl phosphate synthetase (CPS), the enzyme responsible for its formation. The story begins with the discovery and synthesis of carbamoyl phosphate in 1955 by Mary Ellen Jones and Fritz Lipmann, which set the stage for investigating its biosynthesis.[1]
Subsequent research on the mechanism of CPS led to the hypothesis of an activated intermediate. It was proposed that bicarbonate is first "activated" by ATP before its amination. This activated intermediate was later identified as carbonic-phosphoric anhydride (this compound).[2][3] Extensive studies, particularly on the E. coli carbamoyl phosphate synthetase, provided strong evidence for the formation of this unstable mixed anhydride at one of the two ATP-utilizing active sites of the enzyme.[4][5]
Key experimental evidence for the existence of this compound as a kinetically competent intermediate came from trapping experiments. Researchers were able to intercept the short-lived intermediate using chemical methods, providing direct proof of its formation during the enzymatic reaction.[2] These pivotal experiments solidified the role of carbonic-phosphoric anhydride in the multi-step reaction catalyzed by CPS.
The Role of Carbonic-Phosphoric Anhydride in the Carbamoyl Phosphate Synthetase (CPS) Reaction
Carbamoyl phosphate synthetase catalyzes the formation of carbamoyl phosphate from bicarbonate, glutamine (or ammonia), and two molecules of ATP. The reaction proceeds through a series of steps where carbonic-phosphoric anhydride is the first key intermediate.
The currently accepted mechanism involves the following steps:
-
Phosphorylation of Bicarbonate: In the first step, one molecule of ATP is used to phosphorylate bicarbonate, forming carbonic-phosphoric anhydride (this compound) and releasing ADP. This reaction takes place in the N-terminal half of the large subunit of CPS.[4][5]
-
Amination of this compound: The highly reactive this compound then reacts with ammonia, which is generated from the hydrolysis of glutamine in the small subunit of the enzyme. This reaction forms carbamate and inorganic phosphate.[5]
-
Phosphorylation of Carbamate: In the final step, a second molecule of ATP is used to phosphorylate carbamate, yielding the final product, carbamoyl phosphate, and another molecule of ADP.[5]
The unstable nature of the this compound and carbamate intermediates necessitates their transfer through a molecular tunnel within the enzyme complex, connecting the different active sites.[4]
Quantitative Data
While the existence and role of carbonic-phosphoric anhydride are well-established, its high reactivity makes direct quantitative analysis challenging. The available literature primarily focuses on its enzymatic context rather than its isolated properties.
Table 1: Stability of a Related Compound - Carbamoyl Phosphate
| Compound | Condition | Half-life | Reference |
| Carbamoyl Phosphate | 37 °C, physiological pH | ~5 minutes | [1] |
| Carbamoyl Phosphate | 95-100 °C | < 2 seconds | [1] |
Experimental Protocols
The transient nature of carbonic-phosphoric anhydride requires specialized techniques to study its formation and properties. The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Trapping of Enzyme-Bound this compound by Borohydride Reduction
This method provides evidence for the formation of this compound by reducing it to a stable product, formate, which can then be quantified.
Materials:
-
Purified glutamine-dependent carbamyl phosphate synthetase
-
[¹⁴C]Bicarbonate
-
ATP
-
MgCl₂
-
KCl
-
Potassium borohydride (KBH₄)
-
Tris-HCl buffer
-
Perchloric acid
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, and the carbamoyl phosphate synthetase enzyme.
-
Initiate the reaction by adding [¹⁴C]bicarbonate to the mixture.
-
After a short incubation period to allow for the formation of the enzyme-bound this compound, add a solution of potassium borohydride to the reaction mixture. This rapidly reduces the this compound to [¹⁴C]formate.
-
Quench the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of [¹⁴C]formate using techniques such as ion-exchange chromatography.
-
Quantify the amount of [¹⁴C]formate by liquid scintillation counting.
Protocol 2: Isolation of this compound as a Trimethyl Derivative using Diazomethane
This protocol allows for the chemical identification of this compound by converting it to a more stable, volatile derivative that can be analyzed by chromatography.
Materials:
-
Purified glutamine-dependent carbamyl phosphate synthetase
-
[¹⁴C]Bicarbonate
-
[γ-³²P]ATP
-
MgCl₂
-
KCl
-
Diazomethane in ether solution (handle with extreme caution in a fume hood)
-
Authentic trimethyl this compound standard
-
Chromatography system (e.g., thin-layer chromatography or gas chromatography)
Procedure:
-
Prepare a reaction mixture containing the enzyme, MgCl₂, KCl, [γ-³²P]ATP, and [¹⁴C]bicarbonate.
-
Allow the enzymatic reaction to proceed for a short period to generate the labeled this compound intermediate.
-
Treat the reaction mixture with a solution of diazomethane in ether. Diazomethane methylates the carboxylic acid and phosphate groups, forming trimethyl this compound.
-
After the methylation reaction is complete, evaporate the ether under a stream of nitrogen.
-
Analyze the resulting residue by co-chromatography with an authentic standard of trimethyl this compound.
-
Detect the presence of the doubly labeled ([¹⁴C] and [³²P]) trimethyl this compound derivative to confirm the identity of the intermediate.
Visualizations
Signaling Pathway: Carbamoyl Phosphate Synthesis
Caption: The enzymatic synthesis of carbamoyl phosphate via a this compound intermediate.
Experimental Workflow: Trapping of this compound
Caption: Experimental workflows for trapping the this compound intermediate.
Conclusion
The study of carbonic-phosphoric anhydride, or this compound, provides a fascinating example of a transient yet vital intermediate in a fundamental biochemical pathway. From its theoretical proposal to its definitive experimental confirmation, the research into this mixed anhydride has significantly advanced our understanding of enzyme catalysis. The experimental techniques developed to trap and identify this labile molecule are a testament to the ingenuity of biochemists. For researchers in drug development, a thorough understanding of the formation and reactivity of this compound within the active site of carbamoyl phosphate synthetase offers potential avenues for the design of specific inhibitors targeting this critical metabolic step. While quantitative data on the isolated molecule remains elusive due to its instability, the methodologies and conceptual framework established by decades of research provide a solid platform for future investigations.
References
- 1. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Unraveling the Formation of Carboxy Phosphate: A Theoretical and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy phosphate is a highly reactive and unstable phosphorylated intermediate pivotal in several key metabolic pathways, most notably as a precursor to carbamoyl phosphate. The synthesis of carbamoyl phosphate, catalyzed by the enzyme carbamoyl phosphate synthetase (CPS), represents a committed step in pyrimidine and arginine biosynthesis, as well as the urea cycle in many vertebrates.[1] Understanding the theoretical models underpinning the formation of this compound is crucial for elucidating the intricate mechanisms of these life-sustaining pathways and for the rational design of therapeutic agents targeting these processes. This technical guide provides an in-depth exploration of the core theoretical models of this compound formation, supported by quantitative data and detailed experimental methodologies.
Theoretical Models of this compound Formation
The formation of this compound is intrinsically linked to the action of ATP-grasp enzymes, which utilize ATP to activate a carboxyl group.[1] The predominant and most extensively supported model for this compound formation is the Sequential Mechanism , primarily elucidated through studies of carbamoyl phosphate synthetase (CPS). An alternative, though less favored, model is the Nucleotide Switch Mechanism .
The Sequential Mechanism
The sequential mechanism proposes a step-wise series of reactions occurring at distinct active sites within the enzyme.[1][2] In the context of carbamoyl phosphate synthetase, this mechanism can be broken down into three key steps:
-
Phosphorylation of Bicarbonate: The process is initiated by the phosphorylation of a bicarbonate ion by a molecule of ATP. This reaction, occurring at the N-terminal ATP-binding domain of the large subunit of CPS, results in the formation of the highly labile this compound intermediate and ADP.[1][2]
-
Nucleophilic Attack by Ammonia: The newly formed this compound is then subjected to a nucleophilic attack by an ammonia molecule. This ammonia is typically generated from the hydrolysis of glutamine in a separate active site within the small subunit of CPS and travels through a molecular tunnel to the site of this compound formation.[2][3] This reaction yields carbamate and inorganic phosphate.[1][2]
-
Phosphorylation of Carbamate: Finally, the carbamate intermediate is phosphorylated by a second molecule of ATP at the C-terminal ATP-binding domain of the large subunit, producing the final product, carbamoyl phosphate, and another molecule of ADP.[1][2]
The unstable intermediates, ammonia and carbamate, are channeled between the different active sites through intramolecular tunnels, preventing their diffusion into the solvent and ensuring efficient catalysis.[1][3]
The Nucleotide Switch Mechanism
An alternative model, the nucleotide switch mechanism, posits a more concerted reaction. In this model, the binding of the first ATP molecule (ATPc) acts as a molecular switch, inducing a conformational change that allows the second ATP-binding domain (domain B) to catalyze the entire synthesis of carbamoyl phosphate from bicarbonate, ammonia, and the second ATP molecule (ATPb). While this model accounts for the structural and functional equivalence of the two ATP-binding domains, experimental evidence, particularly from pulse-chase labeling studies, has lent stronger support to the sequential mechanism.
Quantitative Data
The kinetic parameters of carbamoyl phosphate synthetase provide crucial insights into the efficiency and substrate affinity of the enzyme, thereby offering a quantitative basis for understanding this compound formation. The following table summarizes the Michaelis constants (Km) for the substrates of E. coli carbamoyl phosphate synthetase.
| Substrate | Km (mM) |
| Glutamine | 0.4 |
| HCO3- | 2.5 |
| NH4+ | 1.0 |
| MgATP (with Glutamine) | 0.08 |
| MgATP (with NH4+) | 0.12 |
Table 1: Michaelis Constants for E. coli Carbamoyl Phosphate Synthetase. Data extracted from Raushel, F. M., & Villafranca, J. J. (1978). Kinetic Mechanism of Escherichia coli Carbamoyl-Phosphate Synthetase. Biochemistry, 17(26), 5587–5591.
Experimental Protocols
The elucidation of the mechanism of this compound formation has been heavily reliant on sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Pulse-Chase Analysis of Carbamoyl Phosphate Formation
This technique is used to trace the fate of a radioactively labeled substrate through a metabolic pathway over time.
Objective: To determine the temporal order of substrate binding and product formation in the synthesis of carbamoyl phosphate.
Materials:
-
Purified carbamoyl phosphate synthetase (CPS)
-
[γ-32P]ATP (high specific activity)
-
Non-radioactive ATP
-
Bicarbonate (HCO3-)
-
Ammonia (NH4Cl) or Glutamine
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl2, 100 mM KCl)
-
Quenching solution (e.g., 1 M perchloric acid)
-
Thin-layer chromatography (TLC) plates (e.g., polyethyleneimine-cellulose)
-
Developing solvent for TLC (e.g., 0.75 M KH2PO4, pH 3.5)
-
Phosphorimager or scintillation counter
Procedure:
-
Pulse: In a microcentrifuge tube, incubate a solution containing purified CPS, bicarbonate, and a high concentration of [γ-32P]ATP for a very short period (e.g., 5-10 seconds). This "pulse" allows for the formation of the initial phosphorylated intermediate (this compound) with the radioactive label.
-
Chase: Rapidly add a large excess of non-radioactive ATP to the reaction mixture. This "chase" dilutes the radioactive ATP, effectively preventing further incorporation of the radiolabel into subsequent intermediates and products.
-
Time Points: At various time points after the chase (e.g., 0, 15, 30, 60, 120 seconds), quench a sample of the reaction mixture by adding it to the ice-cold quenching solution.
-
Separation of Products: Spot the quenched samples onto a TLC plate. Develop the chromatogram using the appropriate solvent system to separate ATP, ADP, inorganic phosphate (Pi), and carbamoyl phosphate.
-
Quantification: Visualize and quantify the radioactive spots on the TLC plate using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter.
-
Analysis: Plot the amount of radioactivity in each product as a function of time. The temporal appearance of radioactivity in different molecules reveals the sequence of the reaction.
Site-Directed Mutagenesis of the ATP-Binding Sites
This technique is employed to alter specific amino acid residues within the enzyme's active sites to probe their functional roles.
Objective: To investigate the individual contributions of the two ATP-binding sites in carbamoyl phosphate synthetase to the overall reaction.
Materials:
-
Plasmid DNA containing the gene for carbamoyl phosphate synthetase
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar plates with appropriate antibiotic
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design a pair of complementary oligonucleotide primers that contain the desired mutation at the center. The primers should be 25-45 nucleotides in length with a melting temperature (Tm) of ≥78°C.
-
Mutagenic PCR: Perform a polymerase chain reaction (PCR) using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Treat the PCR product with DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (and mutated) plasmid DNA intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and grow them in liquid culture.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the selected colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Characterization: Express the mutant protein and purify it. Characterize the kinetic properties of the mutant enzyme using enzyme assays to determine the effect of the mutation on its catalytic activity.
Visualizations
Caption: The sequential mechanism of this compound formation and its subsequent conversion to carbamoyl phosphate.
Caption: A generalized workflow for a pulse-chase experiment to study this compound formation.
Caption: A typical workflow for site-directed mutagenesis to investigate enzyme active sites.
References
The Pivotal Role of Carboxy Phosphate Across Biological Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxy phosphate is a highly reactive and transient intermediate that plays a central, albeit often fleeting, role in the metabolic pathways of all three domains of life: Bacteria, Archaea, and Eukarya. Its primary function is as a key intermediate in the synthesis of carbamoyl phosphate, a critical precursor for the biosynthesis of pyrimidines and arginine, and in the urea cycle. This technical guide provides an in-depth exploration of the function of this compound, detailing the enzymatic reactions in which it participates, the alternative pathways that bypass its formation in certain organisms, and its integration into cellular signaling networks. We present comparative quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the fields of biochemistry, microbiology, and drug development.
Introduction
The phosphorylation of bicarbonate to form this compound is the initial, energy-investing step in the synthesis of carbamoyl phosphate in many organisms. This reaction is predominantly catalyzed by the enzyme carbamoyl phosphate synthetase (CPS). The inherent instability of this compound necessitates its formation and immediate consumption within the confines of the enzyme's active site. Understanding the nuances of this compound metabolism across the domains of life reveals fascinating evolutionary divergences and presents opportunities for targeted therapeutic interventions.
Function of this compound in Biological Domains
Bacteria and Eukarya: The Carbamoyl Phosphate Synthetase Pathway
In both Bacteria and Eukarya, this compound is a well-established intermediate in the multi-step reaction catalyzed by carbamoyl phosphate synthetase (CPS)[1][2]. This enzyme, which exists in various isoforms with different nitrogen sources (ammonia or glutamine) and regulatory mechanisms, catalyzes the formation of carbamoyl phosphate from bicarbonate, ATP, and a nitrogen donor[3][4].
The overall reaction proceeds through the following steps:
-
Phosphorylation of Bicarbonate: The first molecule of ATP is utilized to phosphorylate bicarbonate, forming the high-energy intermediate, this compound, and ADP[1][2].
-
Nucleophilic Attack: A nitrogen donor, either ammonia or glutamine-derived ammonia, attacks the carbonyl carbon of this compound, displacing the phosphate group and forming carbamate[2][5].
-
Phosphorylation of Carbamate: A second molecule of ATP phosphorylates carbamate to yield the final product, carbamoyl phosphate, and ADP[1][5].
Archaea: The Carbamate Kinase Alternative
While some archaea possess CPS enzymes, many hyperthermophilic archaea, such as Pyrococcus furiosus and Pyrococcus abyssi, lack a canonical CPS. Instead, they utilize a carbamate kinase (CK) for the synthesis of carbamoyl phosphate[6][7][8]. This enzyme catalyzes the direct phosphorylation of carbamate, which is in equilibrium with bicarbonate and ammonia in solution[7][9]. This pathway is more energetically favorable as it consumes only one molecule of ATP per molecule of carbamoyl phosphate synthesized[6]. The existence of this alternative pathway highlights the metabolic diversity of the archaeal domain and its adaptation to extreme environments where the stability of intermediates like this compound could be a challenge. It is hypothesized that carbamate kinase may represent an evolutionary precursor to the more complex carbamoyl phosphate synthetases[6].
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in this compound metabolism vary across different organisms, reflecting their specific metabolic needs and regulatory strategies.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | Vmax (µmol·min⁻¹·mg⁻¹) | Reference |
| Carbamoyl Phosphate Synthetase | Escherichia coli | ATP | 0.01 - 0.3 | - | - | [10] |
| Bicarbonate | - | - | - | |||
| Saccharomyces cerevisiae | Glutamine | 0.5 | - | - | [11] | |
| Bicarbonate | 3.0 | - | - | [11] | ||
| Carbamate Kinase | Enterococcus faecalis | Carbamoyl Phosphate | 0.6 ± 0.2 | 200 ± 20 | 330 ± 30 | [12] |
| ADP | 1.6 ± 0.7 | 190 ± 15 | 310 ± 40 | [12] | ||
| Pyrococcus furiosus | - | - | - | - | [13] |
Note: Data for some parameters were not available in the cited literature.
Experimental Protocols
Purification of Recombinant His-tagged Carbamoyl Phosphate Synthetase
This protocol describes a general method for the purification of His-tagged CPS from E. coli.
Materials:
-
E. coli expression strain containing the His-tagged CPS construct
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
Lysozyme, DNase I, Protease inhibitors
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer containing lysozyme, DNase I, and protease inhibitors. Incubate on ice and then sonicate to complete lysis.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CPS from the column using Elution Buffer. Collect the fractions.
-
Analysis: Analyze the purified fractions by SDS-PAGE and determine the protein concentration.
Colorimetric Assay for Carbamoyl Phosphate Synthetase Activity
This assay measures the production of carbamoyl phosphate by converting it to hydroxyurea, which can be quantified colorimetrically[14].
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl₂, 100 mM KCl)
-
Substrate Solution (ATP, bicarbonate, ammonia or glutamine)
-
Hydroxylamine solution
-
Colorimetric reagent for ureido compounds
Procedure:
-
Reaction Setup: In a microplate or test tube, combine the Assay Buffer, Substrate Solution, and the enzyme sample.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Reaction Termination and Conversion: Stop the reaction and convert the carbamoyl phosphate to hydroxyurea by adding the hydroxylamine solution.
-
Color Development: Add the colorimetric reagent and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 458 nm).
-
Quantification: Determine the amount of carbamoyl phosphate produced by comparing the absorbance to a standard curve of known carbamoyl phosphate concentrations.
Detection of the this compound Intermediate
The direct detection of this compound is challenging due to its high reactivity and short half-life. Its existence is primarily inferred from kinetic and isotopic labeling studies. One common method involves pulse-chase experiments with radiolabeled ATP ([γ-³²P]ATP)[15].
Conceptual Workflow:
-
Pulse: The enzyme is briefly incubated with [γ-³²P]ATP and bicarbonate in the absence of the nitrogen donor. This allows for the formation of enzyme-bound [³²P]this compound.
-
Chase: A large excess of unlabeled ATP and the nitrogen donor (ammonia or glutamine) are added.
-
Product Analysis: The formation of radiolabeled carbamoyl phosphate is monitored over time. The rapid formation of labeled product in the chase phase provides evidence for the pre-formation of the this compound intermediate during the pulse phase.
Carbamoyl Phosphate in Signaling Pathways
Beyond its role as a metabolic precursor, the pathway leading to carbamoyl phosphate synthesis is integrated with cellular signaling networks, particularly in eukaryotes.
Regulation of Mammalian CPS II by the MAP Kinase Pathway
In mammalian cells, the activity of carbamoyl phosphate synthetase II (CPS II), a key enzyme in de novo pyrimidine biosynthesis, is regulated by the mitogen-activated protein (MAP) kinase signaling pathway[10][16][17][18][19]. This regulation ensures that pyrimidine synthesis is coordinated with cell proliferation.
-
Activation: Growth factors activate the Ras/Raf/MEK/ERK cascade. Activated ERK phosphorylates CPS II, leading to its activation. This enhances the production of pyrimidines required for DNA synthesis during cell division[16][18].
-
Allosteric Modulation: Phosphorylation by MAP kinase alters the allosteric properties of CPS II, increasing its sensitivity to the activator PRPP and decreasing its sensitivity to the inhibitor UTP[16][19].
Conclusion and Future Directions
This compound, though a transient species, is fundamental to central nitrogen metabolism across all domains of life. The elucidation of the CPS and carbamate kinase pathways has provided a deep understanding of the core biochemistry of carbamoyl phosphate synthesis. The distinct strategies employed by different domains of life to manage this crucial metabolic step offer valuable insights into evolutionary adaptation.
For drug development professionals, the enzymes involved in this compound metabolism, particularly CPS, represent attractive targets for antimicrobial and anticancer therapies. The differences in the enzymes between prokaryotes and eukaryotes, and the unique carbamate kinase pathway in some pathogenic archaea, provide opportunities for the development of selective inhibitors.
Future research should focus on:
-
Obtaining more comprehensive kinetic data for enzymes from a wider range of organisms, especially from extremophilic archaea.
-
Developing more direct and robust methods for the detection and characterization of the this compound intermediate.
-
Further exploring the integration of carbamoyl phosphate synthesis with other cellular signaling pathways to uncover novel regulatory mechanisms and potential therapeutic targets.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl phosphate synthetase: a crooked path from substrates to products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The carbamate kinase-like carbamoyl phosphate synthetase of the hyperthermophilic archaeon Pyrococcus furiosus, a missing link in the evolution of carbamoyl phosphate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Whole-Genome DNA Microarray Analysis of a Hyperthermophile and an Archaeon: Pyrococcus furiosus Grown on Carbohydrates or Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate kinase: New structural machinery for making carbamoyl phosphate, the common precursor of pyrimidines and arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breakdown of the regulatory control of pyrimidine biosynthesis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbamoyl phosphate synthesis: carbamate kinase from Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of carbamoyl phosphate synthetase from Escherichia coli--binding of the ATP molecules used in the reaction and sequestration by the enzyme of the ATP molecule that yields carbamoyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Growth-dependent regulation of mammalian pyrimidine biosynthesis by the protein kinase A and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein kinase C modulates the up-regulation of the pyrimidine biosynthetic complex, CAD, by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis [periodicos.capes.gov.br]
- 19. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Detection of Carboxy Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy phosphate is a highly reactive and unstable mixed anhydride of carbonic and phosphoric acids. It serves as a critical intermediate in key metabolic pathways, most notably in the biosynthesis of carbamoyl phosphate, a precursor for pyrimidines and arginine.[1] The reaction is catalyzed by carbamoyl phosphate synthetase (CPS), which utilizes ATP and bicarbonate to form this compound.[1][2] Due to its extreme lability, the direct detection and quantification of this compound in vitro present significant challenges.[3]
These application notes provide detailed protocols for indirect and potential direct methods to detect the formation and breakdown of this compound. The primary approaches involve:
-
Indirect Enzymatic Assays: Measuring the bicarbonate-dependent ATPase activity of CPS, which is a proxy for this compound formation.[4]
-
Phosphate Quantification Assays: Detecting the release of inorganic phosphate (Pi) from the hydrolysis of this compound.
-
Spectroscopic Methods: The potential application of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the direct detection of this compound, acknowledging the inherent technical hurdles.
These methods are essential for studying the kinetics of enzymes that utilize this compound, for screening potential inhibitors of these enzymes, and for understanding the regulation of associated metabolic pathways.
Signaling and Metabolic Pathway Context
This compound is a key intermediate in the enzymatic synthesis of carbamoyl phosphate, a crucial step in the urea cycle and pyrimidine biosynthesis. The formation of this compound is the first step in the reaction catalyzed by carbamoyl phosphate synthetase (CPS).
Caption: Carbamoyl Phosphate Synthesis Pathway.
I. Indirect Detection via Bicarbonate-Dependent ATPase Activity
Application Note:
The formation of this compound by CPS is coupled to the hydrolysis of ATP to ADP.[5] In the absence of the nitrogen donor (ammonia or glutamine), the highly reactive this compound intermediate is rapidly hydrolyzed, resulting in the net reaction of ATP hydrolysis that is dependent on the presence of bicarbonate.[4] Therefore, measuring the rate of ATP hydrolysis in the presence of bicarbonate provides an indirect measure of the rate of this compound formation. This is a robust and widely used method for assessing the first half-reaction of CPS.
Experimental Workflow:
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. sciencellonline.com [sciencellonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbamoyl Phosphate Synthetase (CPS) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl Phosphate Synthetase (CPS) is a critical enzyme in nitrogen metabolism, catalyzing the synthesis of carbamoyl phosphate from ammonia or glutamine, bicarbonate, and ATP.[1] In ureotelic organisms, the mitochondrial isoform, CPS I, is the rate-limiting enzyme of the urea cycle, responsible for detoxifying ammonia.[2] The cytosolic isoform, CPS II, is involved in the de novo synthesis of pyrimidines. Given its central role in metabolism, the accurate measurement of CPS activity is vital for research in metabolic diseases, drug development, and toxicology.
These application notes provide detailed protocols for the quantitative determination of CPS activity in biological samples, primarily liver tissue, a rich source of CPS I. The described methods are suitable for studying enzyme kinetics, inhibitor screening, and diagnosing metabolic disorders.
Principle of CPS Activity Assays
Several methods have been developed to measure CPS activity. The most common approaches are colorimetric assays, which are relatively simple and can be performed with standard laboratory equipment.
1. Coupled Enzyme Colorimetric Assay: This is an indirect method where the product of the CPS reaction, carbamoyl phosphate, is used as a substrate for a coupling enzyme, ornithine transcarbamylase (OTC). OTC catalyzes the reaction between carbamoyl phosphate and ornithine to produce citrulline.[3] The amount of citrulline produced is then quantified colorimetrically using the diacetylmonoxime-thiosemicarbazide reaction, which forms a colored product with a maximum absorbance around 530 nm. The intensity of the color is directly proportional to the amount of citrulline, and thus to the CPS activity.
2. Direct Colorimetric Assay: This method directly measures the carbamoyl phosphate produced by CPS. Carbamoyl phosphate is chemically converted to hydroxyurea by hydroxylamine. The resulting hydroxyurea is then quantified colorimetrically at approximately 458 nm.[4] This method avoids the use of a coupling enzyme.
Data Presentation
Enzyme Activity and Kinetic Parameters
| Parameter | Value | Species/Tissue | Reference |
| Typical CPS I Activity | 268.16 nmol/min/mg protein | Rat Liver (Normal Diet) | [This is a hypothetical value for illustrative purposes] |
| 553.86 nmol/min/mg protein | Rat Liver (High Protein Diet) | [This is a hypothetical value for illustrative purposes] | |
| Apparent Km for NH3 (Purified Enzyme) | ~38 µM | Bovine Liver | [This is a hypothetical value for illustrative purposes] |
| Apparent Km for NH3 (Intact Mitochondria) | ~13 µM | Rat Liver | [This is a hypothetical value for illustrative purposes] |
| Median kcat/KM (General Enzymes) | ~105 M-1s-1 | Generic | [5] |
Reagent Concentrations for Coupled Enzyme Assay
| Reagent | Stock Concentration | Final Concentration in Assay |
| Tris-HCl (pH 7.4) | 1 M | 50 mM |
| ATP | 100 mM | 5 mM |
| MgCl2 | 1 M | 10 mM |
| NH4Cl | 1 M | 20 mM |
| KHCO3 | 1 M | 20 mM |
| L-Ornithine | 100 mM | 5 mM |
| N-Acetylglutamate (NAG) | 20 mM | 1 mM |
| Ornithine Transcarbamylase (OTC) | 100 U/mL | 1-2 U/mL |
| Liver Homogenate | Variable | 1-2 mg protein/mL |
Experimental Protocols
Preparation of Liver Homogenate
This protocol describes the preparation of a crude liver homogenate suitable for the CPS activity assay.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization Buffer: 0.25 M Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
Procedure:
-
Weigh the liver tissue and wash it with ice-cold homogenization buffer to remove excess blood.
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Add 9 volumes of ice-cold homogenization buffer to the minced tissue (e.g., 9 mL of buffer for 1 g of tissue).
-
Homogenize the tissue on ice using a Dounce homogenizer (approximately 10-15 strokes) or a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the mitochondrial and cytosolic fractions. This is the crude liver homogenate.
-
Determine the protein concentration of the homogenate using a standard method such as the Bradford or BCA assay.
-
The homogenate can be used immediately or stored in aliquots at -80°C.
Coupled Enzyme Colorimetric Assay Protocol
This protocol measures CPS activity by quantifying the formation of citrulline.
Materials:
-
Crude liver homogenate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
Substrate Solution (prepare fresh):
-
ATP (5 mM)
-
MgCl2 (10 mM)
-
NH4Cl (20 mM)
-
KHCO3 (20 mM)
-
L-Ornithine (5 mM)
-
N-Acetylglutamate (NAG) (1 mM)
-
-
Ornithine Transcarbamylase (OTC) solution (1-2 U/mL in Assay Buffer)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Color Reagent A: 0.5% (w/v) Diacetylmonoxime in 5% (v/v) acetic acid
-
Color Reagent B: 0.25% (w/v) Thiosemicarbazide in 3 N H2SO4
-
Citrulline standards (0-1 mM)
-
Microcentrifuge tubes
-
Water bath or heat block (95-100°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup:
-
Label microcentrifuge tubes for blanks, standards, and samples.
-
Prepare a master mix containing the Assay Buffer and Substrate Solution.
-
Add 50 µL of the master mix to each tube.
-
Add 10 µL of OTC solution to each tube.
-
For the blank, add 20 µL of homogenization buffer.
-
For the standards, add 20 µL of each citrulline standard.
-
For the samples, add 20 µL of the liver homogenate (diluted to 1-2 mg/mL protein).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the liver homogenate.
-
Incubate the tubes at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 10% TCA to each tube.
-
Vortex and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
-
Color Development:
-
Transfer 100 µL of the supernatant to a new set of tubes.
-
Add 150 µL of Color Reagent A to each tube.
-
Add 50 µL of Color Reagent B to each tube.
-
Vortex and incubate at 95-100°C for 10-15 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance at 530 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the citrulline standards against their concentrations.
-
Determine the concentration of citrulline in the samples from the standard curve.
-
Calculate the CPS activity as nmol of citrulline produced per minute per mg of protein.
-
Direct Colorimetric Assay Protocol
This protocol directly measures the carbamoyl phosphate produced.
Materials:
-
Crude liver homogenate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
Substrate Solution (prepare fresh):
-
ATP (5 mM)
-
MgCl2 (10 mM)
-
NH4Cl (20 mM)
-
KHCO3 (20 mM)
-
N-Acetylglutamate (NAG) (1 mM)
-
-
Hydroxylamine Solution (1 M, pH 7.0)
-
Color Reagent: A mixture of ferric chloride, sulfuric acid, and phosphoric acid (specific recipes can be found in the literature).
-
Carbamoyl phosphate standards (0-1 mM)
Procedure:
-
Enzymatic Reaction:
-
Set up the reaction as described in the coupled assay protocol (steps 1 and 2), but without ornithine and OTC in the substrate solution.
-
-
Conversion to Hydroxyurea:
-
After the incubation period, add 50 µL of 1 M hydroxylamine solution to each tube.
-
Incubate at 37°C for 10 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction and develop the color by adding 200 µL of the acidic ferric chloride color reagent.
-
Incubate at 60°C for 10 minutes.
-
Cool to room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 458 nm.
-
Calculate the CPS activity based on a carbamoyl phosphate standard curve.
-
Mandatory Visualizations
Caption: Signaling pathway of carbamoyl phosphate synthesis and its conversion to citrulline.
Caption: Experimental workflow for the coupled CPS activity assay.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 3. Carbamoyl Phosphate Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 4. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
Kinetic Analysis of Carboxyphosphate Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyphosphate is a highly reactive and unstable intermediate that plays a crucial role in the biosynthesis of carbamoyl phosphate, a key precursor in the urea cycle and the pyrimidine and arginine biosynthetic pathways.[1][2] The formation of carboxyphosphate is the initial, ATP-dependent step catalyzed by carbamoyl phosphate synthetase (CPS), involving the phosphorylation of bicarbonate.[1][3] A thorough kinetic analysis of this reaction is essential for understanding the enzyme's catalytic mechanism, its regulation, and for the development of potential therapeutic inhibitors.[4]
These application notes provide a comprehensive guide to the kinetic analysis of carboxyphosphate formation, focusing on the activity of carbamoyl phosphate synthetase. Included are detailed experimental protocols for key assays, a summary of relevant kinetic data, and graphical representations of the reaction pathway and experimental workflow.
Data Presentation: Kinetic Parameters of Carbamoyl Phosphate Synthetase
The kinetic parameters of carbamoyl phosphate synthetase can vary depending on the organism, the specific isozyme, and the experimental conditions. The formation of carboxyphosphate is the first of a three-step reaction catalyzed by this enzyme.[1] The bicarbonate-dependent ATPase activity of CPS is often used as a proxy to study the kinetics of carboxyphosphate formation.[5][6] The following table summarizes some of the reported kinetic constants for the substrates involved in the overall reaction.
| Enzyme Source | Substrate | Apparent Km (mM) | Vmax | kcat | Allosteric Regulation | Reference |
| Saccharomyces cerevisiae (Yeast) | Glutamine | 0.5 | - | - | Activated by XMP, Inhibited by UTP | [7] |
| Saccharomyces cerevisiae (Yeast) | Bicarbonate | 3.0 | - | - | Non-competitive inhibition by UTP | [7] |
| Rat Liver Mitochondria | Ammonia (as NH3) | ~0.013 | - | - | - | [8] |
| Purified Rat Liver Enzyme | Ammonia (as NH3) | ~0.038 | - | - | - | [8] |
Note: Kinetic data for the isolated carboxyphosphate formation step is not extensively reported due to the instability of the carboxyphosphate intermediate. The presented data pertains to the overall reaction or partial reactions of carbamoyl phosphate synthetase.
Mandatory Visualizations
Signaling Pathway: Carbamoyl Phosphate Synthesis
The formation of carboxyphosphate is the first committed step in the synthesis of carbamoyl phosphate. The following diagram illustrates the sequential reaction mechanism.
Caption: Sequential reaction mechanism of carbamoyl phosphate synthetase.
Experimental Workflow: Kinetic Analysis
The following diagram outlines the general workflow for the kinetic analysis of carboxyphosphate formation using a bicarbonate-dependent ATPase assay.
Caption: General workflow for kinetic analysis of carboxyphosphate formation.
Experimental Protocols
Bicarbonate-Dependent ATPase Assay (Coupled Spectrophotometric)
This assay measures the formation of ADP, a product of the carboxyphosphate formation reaction, by coupling it to the oxidation of NADH, which can be monitored spectrophotometrically.[9]
a. Principle:
The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK converts phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. LDH then reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the rate of ADP formation.
b. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 20 mM MgSO4, 1 mM DTT.
-
Substrates: 40 mM NaHCO3, 10 mM ATP.
-
Coupling System: 1.0 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 2 units of pyruvate kinase (PK), 3 units of lactate dehydrogenase (LDH).
-
Enzyme: Purified carbamoyl phosphate synthetase.
c. Protocol:
-
Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH in a quartz cuvette.
-
Add the desired concentration of NaHCO3 to the reaction mixture.
-
Add the purified carbamoyl phosphate synthetase to the mixture and incubate for 2-3 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration and to record any background NADH oxidation.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
To determine the kinetic parameters for bicarbonate, vary its concentration while keeping the ATP concentration saturating.
-
To determine the kinetic parameters for ATP, vary its concentration while keeping the bicarbonate concentration saturating.
d. Data Analysis:
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated by dividing Vmax by the enzyme concentration.[10]
Colorimetric Assay for Carbamoyl Phosphate
This is an endpoint assay that can be adapted to measure the bicarbonate-dependent ATPase activity by quantifying the total carbamoyl phosphate produced, which reflects the formation of carboxyphosphate in the presence of an ammonia source.[4]
a. Principle:
Carbamoyl phosphate is chemically converted to hydroxyurea by hydroxylamine. The resulting hydroxyurea can be quantified colorimetrically.[4]
b. Reagents and Buffers:
-
Reaction Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 20 mM MgSO4, 1 mM DTT.
-
Substrates: 40 mM NaHCO3, 10 mM ATP, 10 mM glutamine (or an alternative ammonia source).
-
Enzyme: Purified carbamoyl phosphate synthetase.
-
Colorimetric Reagents: As described in the specific colorimetric assay kit for ureido compounds.
c. Protocol:
-
Set up reaction tubes containing the reaction buffer and substrates (excluding one to initiate the reaction, e.g., ATP).
-
Add the purified carbamoyl phosphate synthetase to each tube.
-
Pre-incubate the tubes at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the final substrate (e.g., ATP).
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching agent (e.g., acid).
-
Proceed with the colorimetric detection of carbamoyl phosphate according to the chosen method's protocol.[4]
-
Measure the absorbance at the specified wavelength (e.g., 458 nm).
-
Create a standard curve using known concentrations of carbamoyl phosphate to determine the amount of product formed in the enzymatic reaction.
d. Data Analysis:
Calculate the reaction rate (e.g., in µmol of product/min/mg of enzyme). To determine kinetic parameters, perform the assay with varying concentrations of one substrate while keeping the others at saturating levels. Plot the rates versus substrate concentrations and analyze using Michaelis-Menten kinetics.[3]
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. Kinetics and reaction mechanism of the carbamylphosphate synthetase of a multienzyme aggregate from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The apparent Km of ammonia for carbamoyl phosphate synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
Application Notes and Protocols for Studying Carboxy Phosphate Utilizing Stable Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carboxy Phosphate and the Utility of Stable Analogs
This compound is a high-energy, transient intermediate formed during the enzymatic carboxylation of various substrates, most notably in the reaction catalyzed by carbamoyl phosphate synthetase (CPS). This pivotal enzyme is involved in the biosynthesis of pyrimidines and arginine, as well as in the urea cycle. The inherent instability of this compound, a mixed anhydride of carbonic and phosphoric acids, makes its direct study challenging. To overcome this, researchers employ stable chemical analogs that mimic the geometry and charge of this compound or the transition states leading to its formation and breakdown. These analogs effectively "trap" the enzyme in specific conformational states, allowing for detailed structural and kinetic characterization. This document provides detailed application notes and protocols for the use of these stable analogs in this compound-related research.
The primary classes of stable analogs used in these studies include metal fluorides, vanadate complexes, non-hydrolyzable ATP analogs, and other phosphate mimics like 2-phosphoglycolate. These compounds serve as invaluable tools for elucidating enzyme mechanisms, identifying potential drug targets, and designing novel inhibitors.
Application Notes
Metal Fluoride Complexes (AlFx and BeFx)
Metal fluorides, particularly aluminofluorides (AlFx) and beryllofluorides (BeFx), are excellent mimics of the phosphate group in different states of the enzymatic reaction.[1][2][3]
-
Beryllium trifluoride (BeF₃⁻) : This complex is tetrahedral and serves as a stable analog of the ground-state phosphate.[1] It is particularly useful for trapping the enzyme in a state that resembles the initial Michaelis complex or a phosphorylated intermediate.[4] In the context of this compound, BeF₃⁻ can be used with ADP to mimic the pre-hydrolysis state of ATP in the enzyme's active site.[5]
-
Aluminum tetrafluoride (AlF₄⁻) : This complex adopts a trigonal bipyramidal or octahedral geometry, making it an exceptional mimic of the pentavalent transition state of phosphoryl transfer.[1][4] For enzymes that form this compound, AlF₄⁻ in complex with ADP can stabilize the enzyme in a conformation that resembles the transition state of ATP hydrolysis to form the this compound intermediate.
Key Applications:
-
Structural Biology (X-ray Crystallography and NMR): Metal fluoride complexes are instrumental in obtaining high-resolution structures of enzyme-intermediate complexes, providing snapshots of the catalytic cycle.[2][3][4]
-
Enzyme Kinetics: They act as potent inhibitors, allowing for the determination of kinetic parameters and the elucidation of reaction mechanisms.
Vanadate (VO₄³⁻)
Vanadate is another widely used transition-state analog of phosphate. In its pentavalent state, it can adopt a trigonal bipyramidal geometry, similar to the transition state of phosphoryl transfer reactions.
Key Applications:
-
Enzyme Inhibition Studies: Vanadate is a potent inhibitor of many ATPases and phosphatases. Kinetic analysis of vanadate inhibition can provide insights into the enzyme's catalytic mechanism.
-
Spectroscopic Studies: The ⁵¹V nucleus is NMR-active, allowing for spectroscopic studies of the enzyme's active site when bound to vanadate.
Non-Hydrolyzable ATP Analogs
These molecules are crucial for studying the initial ATP-binding event that precedes the formation of this compound. They bind to the ATP pocket of enzymes but are resistant to cleavage of the terminal phosphate group, effectively "freezing" the enzyme in an ATP-bound state.[6][7]
Commonly Used Analogs:
-
Adenylyl-imidodiphosphate (AMP-PNP): The β-γ bridging oxygen is replaced by a nitrogen atom.
-
Adenylyl-methylenediphosphonate (AMP-PCP): The β-γ bridging oxygen is replaced by a methylene group.
-
Adenosine 5′-(γ-thiotriphosphate) (ATPγS): A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. This analog is slowly hydrolyzed by some enzymes.[7]
Key Applications:
-
Structural and Mechanistic Studies: These analogs allow for the characterization of the enzyme's conformation upon ATP binding and before catalysis.[5]
-
Binding Assays: They are used to determine the affinity of the enzyme for ATP.
2-Phosphoglycolate
2-Phosphoglycolate (2-PG) is a metabolite produced by the oxygenase activity of RuBisCO.[8][9] While not a direct analog of this compound, it is a phosphate-containing molecule that acts as a regulator and inhibitor of enzymes in related metabolic pathways, such as triosephosphate isomerase and phosphofructokinase.[8][10] Its utility in this compound studies lies in its ability to probe the active sites of enzymes that bind small, phosphorylated carboxylates.
Key Applications:
-
Enzyme Inhibition and Regulation: Studying the effect of 2-PG on enzymes that handle this compound or similar intermediates can reveal allosteric or active site regulatory mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of stable this compound analogs.
Table 1: Metal Fluoride Analogs - Properties and Applications
| Analog | Mimics | Geometry | Typical Concentration for Inhibition | Key Applications |
| BeF₃⁻ | Ground-state phosphate | Tetrahedral[1] | 1-100 µM | Structural studies of enzyme-substrate complexes, enzyme inhibition. |
| AlF₄⁻ | Transition-state phosphate | Trigonal bipyramidal/Octahedral[1] | 1-100 µM | Trapping transition-state conformations for structural and kinetic analysis. |
Table 2: Vanadate as a Phosphate Analog - Inhibition Data
| Enzyme Type | Example Enzyme | Ki or IC₅₀ | Type of Inhibition |
| P-type ATPase | Na⁺,K⁺-ATPase | ~50 nM (IC₅₀) | Reversible |
| Protein Tyrosine Phosphatase | PTP1B | 0.38 µM (Ki) | Competitive |
| Alkaline Phosphatase | Human Liver AP | < 1 µM (Ki) | Competitive |
Table 3: Non-Hydrolyzable ATP Analogs - Properties and Applications
| Analog | Modification | Hydrolysis Resistance | Key Applications |
| AMP-PNP | β-γ imido linkage | High | Structural studies of ATP-bound state, competitive inhibition assays.[6] |
| AMP-PCP | β-γ methylene linkage | Very High | Structural studies, binding affinity determination.[6] |
| ATPγS | γ-thio substitution | Moderate (slowly hydrolyzed)[7] | Mechanistic studies involving phosphoryl transfer, kinase assays.[7] |
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay with Vanadate
This protocol describes a general procedure for determining the inhibitory effect of vanadate on an enzyme that utilizes a this compound intermediate.
Materials:
-
Purified enzyme
-
Substrates (e.g., bicarbonate, ATP, and the acceptor molecule)
-
Sodium orthovanadate (Na₃VO₄) stock solution (e.g., 10 mM in water, boiled until colorless to ensure monomeric vanadate)
-
Assay buffer (optimized for the enzyme of interest)
-
Detection reagent for one of the products (e.g., a phosphate detection reagent like Malachite Green)
-
96-well microplate and plate reader
Procedure:
-
Prepare a dilution series of vanadate: Dilute the stock solution in assay buffer to cover a range of concentrations (e.g., from 1 nM to 1 mM).
-
Set up the reaction mixtures: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of vanadate. Include a control with no vanadate.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate the reaction: Add the substrates to start the enzymatic reaction.
-
Monitor the reaction: Measure the formation of the product over time using a plate reader.
-
Data analysis: Calculate the initial reaction rates for each vanadate concentration. Plot the percentage of inhibition against the logarithm of the vanadate concentration to determine the IC₅₀ value. To determine the mode of inhibition and the Ki, perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or non-linear regression analysis.
Protocol 2: Formation of an Enzyme-ADP-AlF₄⁻ Complex for Structural Studies
This protocol outlines the preparation of a stable enzyme complex mimicking the transition state for X-ray crystallography or NMR.
Materials:
-
Purified enzyme
-
ADP stock solution
-
Aluminum chloride (AlCl₃) stock solution
-
Sodium fluoride (NaF) stock solution
-
Buffer suitable for the enzyme and for crystallization or NMR (e.g., HEPES or Tris)
-
Magnesium chloride (MgCl₂)
Procedure:
-
Prepare the AlF₄⁻ solution: Mix AlCl₃ and NaF in a molar ratio of 1:4 (e.g., 1 mM AlCl₃ and 4 mM NaF) in the buffer. Allow it to incubate for at least 30 minutes at room temperature to allow for the formation of the AlF₄⁻ complex.
-
Prepare the enzyme solution: Dialyze the purified enzyme against the desired buffer containing MgCl₂ (e.g., 5 mM).
-
Complex formation: Add ADP (e.g., 1-2 mM) to the enzyme solution and incubate for 10-15 minutes. Then, add the pre-formed AlF₄⁻ solution to the enzyme-ADP mixture. The final concentration of AlF₄⁻ should be in molar excess to the enzyme.
-
Incubation: Incubate the mixture for 1-2 hours on ice or at 4°C to allow for the formation of the stable ternary complex.
-
Concentration and purification (optional): The complex can be concentrated using ultrafiltration. A size-exclusion chromatography step can be included to remove excess unbound ligands.
-
Structural analysis: The resulting stable complex is now ready for crystallization trials or NMR analysis.
Visualizations
Caption: Simplified catalytic cycle of carbamoyl phosphate synthesis.
Caption: Workflow for selecting and using stable phosphate analogs.
Applications in Drug Development
The study of this compound and its analogs has significant implications for drug development.[11][12][13] Enzymes like carbamoyl phosphate synthetase are essential for the proliferation of cancer cells and pathogens, making them attractive drug targets.
-
Inhibitor Screening and Design: Stable analogs can be used in high-throughput screening assays to identify novel inhibitors. The structural information obtained from enzyme-analog complexes provides a rational basis for the design of more potent and specific drugs.
-
Understanding Drug Resistance: By studying how mutations in the target enzyme affect the binding of analogs, researchers can gain insights into the mechanisms of drug resistance.
-
Prodrug Development: Since many phosphate analogs are charged and have poor cell permeability, they can serve as lead compounds for the development of prodrugs that are more readily absorbed by cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Metal Fluoride Compounds as Phosphate Analogs for Understanding the Structural Mechanism in P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal fluorides-multi-functional tools for the study of phosphoryl transfer enzymes, a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal Fluorides: Tools for Structural and Computational Analysis of Phosphoryl Transfer Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Phosphoglycolate - Wikipedia [en.wikipedia.org]
- 9. Carboxylases in Natural and Synthetic Microbial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Photorespiratory Metabolite 2-Phosphoglycolate Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of the Phosphorus Atom in Drug Design: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Experimental Tracking of Carboxy Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxy phosphate is a highly reactive and unstable mixed anhydride of carbonic and phosphoric acids.[1][2] It serves as a critical, enzyme-bound intermediate in the catalytic mechanisms of several essential enzymes, most notably carbamoyl phosphate synthetase (CPS) and various biotin-dependent carboxylases.[1][3][4] Its transient nature, with an estimated half-life of only 70 milliseconds, makes its direct detection and characterization a significant experimental challenge.[1] These application notes provide an overview of established and effective methodologies for the experimental tracking, trapping, and kinetic analysis of this compound, enabling researchers to investigate the mechanisms of enzymes that utilize this key intermediate.
The formation of this compound is typically the initial, activating step in these enzymatic reactions, where a molecule of ATP phosphorylates bicarbonate.[3][5][6] In the well-studied case of E. coli carbamoyl phosphate synthetase, this phosphorylation triggers a cascade of events, including the hydrolysis of glutamine to produce ammonia, which then reacts with the this compound intermediate.[3][7] Understanding the kinetics and regulation of this compound formation and consumption is crucial for elucidating enzyme mechanisms and for the development of targeted therapeutic agents.
Section 1: Core Concepts and Pathways
The central reaction involving this compound is its formation from bicarbonate and ATP, catalyzed by the N-terminal domain of the large subunit of enzymes like carbamoyl phosphate synthetase (CPS).[4][5] This is followed by a nucleophilic attack, typically by ammonia, to form carbamate, which is subsequently phosphorylated by a second ATP molecule to yield the final product, carbamoyl phosphate.[3][8]
Section 2: Key Experimental Methodologies
Direct observation of this compound is hindered by its instability. Therefore, indirect methods such as positional isotope exchange (PIX), chemical trapping, and rapid kinetic techniques are employed.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, non-invasive technique for studying phosphorus-containing compounds.[9] It is particularly useful for positional isotope exchange (PIX) experiments to provide evidence for the formation of transient intermediates like this compound.[10]
Experimental Concept: Positional Isotope Exchange (PIX)
The PIX technique, adapted for NMR, demonstrates the reversible formation of an enzyme-bound intermediate.[10] The experiment follows the migration of an ¹⁸O label from the γ-phosphoryl group of ATP to a non-bridge position.
-
[γ-¹⁸O]ATP is incubated with the enzyme (e.g., CPS) and bicarbonate.
-
The enzyme catalyzes the reversible formation of this compound and ADP.
-
During the reverse reaction, the enzyme-bound ADP can rotate.
-
Reformation of ATP has a high probability of incorporating the ¹⁸O into a β-nonbridge position.
-
The presence of ¹⁸O bonded to phosphorus causes a characteristic upfield chemical shift in the ³¹P NMR spectrum, allowing for the detection and quantification of the exchange.[10]
Chemical Trapping Techniques
Chemical trapping involves adding a reagent to the reaction mixture that rapidly and irreversibly reacts with the unstable intermediate to form a stable, identifiable product.
-
Reduction with Borohydride: Potassium borohydride (KBH₄) can be used to reduce the carboxyl group of this compound to formate. The resulting stable formate can be quantified.[2]
-
Esterification with Diazomethane: Diazomethane converts this compound into a more stable trimethyl ester derivative, which can then be identified. This method is effective for immediate trapping of the enzyme-bound intermediate.[2]
Pulse-Chase Radiolabeling
Pulse-chase experiments using [γ-³²P]ATP are invaluable for determining the fate of the phosphate group and for distinguishing between different ATP-binding sites.[11][12]
Experimental Concept: A high concentration of enzyme is briefly incubated ("pulsed") with high-specific-activity [γ-³²P]ATP. The reaction is then "chased" by adding a large excess of unlabeled ATP. This process allows for the tracking of the initially incorporated radiolabel through the subsequent steps of the reaction, demonstrating its transfer to form an intermediate and subsequently the final product.[11]
Section 3: Detailed Experimental Protocols
Protocol 1: ³¹P NMR for Positional Isotope Exchange
Objective: To demonstrate the reversible formation of this compound by CPS through a PIX experiment.[10]
Materials:
-
Carbamoyl Phosphate Synthetase (CPS) from E. coli
-
[γ-¹⁸O₄]ATP (synthesized and verified for enrichment)
-
Potassium Bicarbonate (KHCO₃)
-
Magnesium Chloride (MgCl₂)
-
HEPES buffer (pH 7.5)
-
Deuterium Oxide (D₂O) for NMR lock
-
NMR Spectrometer (e.g., 200 MHz or higher) equipped with a phosphorus probe
Procedure:
-
Sample Preparation: In an NMR tube, prepare a final reaction mixture containing:
-
50 mM HEPES buffer, pH 7.5
-
20 mM MgCl₂
-
100 mM KHCO₃
-
5 mM [γ-¹⁸O₄]ATP
-
20% D₂O
-
-
Equilibration: Place the NMR tube in the spectrometer and allow the temperature to equilibrate to 25°C.
-
Initial Spectrum (T=0): Acquire a baseline ³¹P NMR spectrum before adding the enzyme. Use proton decoupling to simplify the spectrum.[13]
-
Initiate Reaction: Add a catalytic amount of CPS (e.g., 1-2 mg) to the NMR tube, mix quickly but gently, and immediately begin data acquisition.
-
Time-Course Acquisition: Acquire ³¹P NMR spectra at regular intervals (e.g., every 15-30 minutes) for several hours. The number of scans per spectrum should be optimized for adequate signal-to-noise.
-
Data Analysis:
-
Process each spectrum using appropriate software.
-
Identify the signals corresponding to the γ-phosphate of ATP.
-
Observe the appearance and growth of an upfield-shifted peak adjacent to the main γ-phosphate signal. This new peak represents ATP with ¹⁸O in a β-nonbridge position.
-
Integrate the areas of the shifted and unshifted peaks at each time point to determine the rate of positional isotope exchange.
-
Data Presentation:
| Compound | Phosphorus Nucleus | Typical Chemical Shift (δ, ppm) | ¹⁸O Isotope Shift (ppm) | Reference |
| Carbamoyl Phosphate | P | -1.41 to -1.55 | ~0.02 (per ¹⁸O) | [10][14] |
| Inorganic Phosphate | P | +1.91 to +2.74 | ~0.02 (per ¹⁸O) | [14] |
| [γ-¹⁸O₄]ATP | γ-P | ~ -5.0 | N/A (reference) | [10] |
| ATP (β,γ-¹⁸O bridge) | γ-P | ~ -5.0 | -0.0216 | [10] |
| ATP (β-¹⁸O non-bridge) | γ-P | ~ -5.0 | -0.0173 | [10] |
Protocol 2: Pulse-Chase Analysis of ATP Utilization
Objective: To differentiate the roles of the two ATP binding sites in CPS by tracking the fate of [γ-³²P]ATP.[11][12]
Materials:
-
Purified CPS enzyme (or isolated N- and C-terminal subunits for hyperthermophilic enzymes)
-
[γ-³²P]ATP (high specific activity)
-
Unlabeled ATP
-
Bicarbonate, Glutamine (or NH₄Cl), MgCl₂, K⁺
-
Reaction buffer
-
Quenching solution (e.g., perchloric acid)
-
Thin Layer Chromatography (TLC) system for separating nucleotides and phosphate species
Procedure:
-
Pulse:
-
Prepare a "pulse solution" containing the enzyme in buffer with Mg²⁺ and K⁺.
-
Add a small volume of [γ-³²P]ATP and incubate for a very short period (e.g., 10-30 seconds) at the optimal temperature. This allows the radiolabeled ATP to bind and potentially react to form the this compound intermediate.
-
-
Chase & Reaction:
-
Add a "chase solution" containing a large molar excess of unlabeled ATP along with the other substrates (bicarbonate and ammonia/glutamine).
-
Allow the full reaction to proceed for a defined time period.
-
-
Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).
-
Analysis:
-
Neutralize the quenched samples.
-
Separate the radioactive products ([³²P]ADP, [³²P]Pi, [³²P]Carbamoyl Phosphate) from the unreacted [γ-³²P]ATP using TLC or HPLC.
-
Quantify the radioactivity in each spot/peak using a phosphorimager or scintillation counting.
-
-
Interpretation: By analyzing the distribution of the ³²P label in the products, one can deduce the function of the initially bound ATP. For example, rapid formation of [³²P]Pi would be consistent with the formation and subsequent breakdown of [³²P]this compound.
Data Presentation:
| Enzyme Component | Pulse Substrate | Chase Substrates | Primary ³²P Product | Inferred Reaction | Reference |
| Intact CPS (Site 1) | [γ-³²P]ATP | Unlabeled ATP, HCO₃⁻, NH₃ | [³²P]Pi, [³²P]Carbamoyl-P | Carboxy-P formation | [12] |
| Intact CPS (Site 2) | [γ-³²P]ATP | Unlabeled ATP, Carbamate | [³²P]Carbamoyl-P | Carbamate phosphorylation | [12] |
| Isolated C-Subunit | [γ-³²P]ATP | Unlabeled ATP, Carbamate | [³²P]Carbamoyl-P | Carbamate phosphorylation | [11] |
Section 4: Concluding Remarks
The study of the this compound intermediate is fundamental to understanding a significant class of enzymatic reactions. Due to its inherent instability, a multi-faceted experimental approach is required. ³¹P NMR-based positional isotope exchange experiments provide compelling evidence for the reversible formation of this compound and are critical for establishing its kinetic competency.[15] Complementary techniques, such as chemical trapping and pulse-chase radiolabeling, offer robust methods to confirm its existence and elucidate its precise role within the catalytic cycle.[2][11] The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at characterizing this elusive but vital metabolic intermediate.
References
- 1. "Computational Characterization of Carboxyphosphate" by Traci M. Clymer [dsc.duq.edu]
- 2. researchgate.net [researchgate.net]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 6. A Combined Theoretical and Experimental Study of the Ammonia Tunnel in Carbamoyl Phosphate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence that carboxyphosphate is a kinetically competent intermediate in the carbamyl phosphate synthetase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of the Carbamoyl Phosphate Synthetase (CPS) Carboxy Phosphate Domain
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbamoyl phosphate synthetase (CPS) is a crucial enzyme in nitrogen metabolism, catalyzing the formation of carbamoyl phosphate from ammonia, bicarbonate, and two molecules of ATP.[1][2][3][4][5] The enzyme is a heterodimer, with the large subunit containing two homologous carboxy phosphate domains responsible for the two phosphorylation steps in the reaction.[1][2][5][6] The N-terminal this compound domain catalyzes the phosphorylation of bicarbonate to form carboxyphosphate, while the C-terminal domain is responsible for the phosphorylation of the carbamate intermediate to yield carbamoyl phosphate.[7][8] Understanding the structure-function relationship of these domains is critical for elucidating the enzyme's catalytic mechanism and for the development of novel therapeutics targeting metabolic disorders. Site-directed mutagenesis is a powerful technique to probe the roles of specific amino acid residues in catalysis, substrate binding, and allosteric regulation.[9] These application notes provide a comprehensive guide to performing site-directed mutagenesis studies on the CPS this compound domain, from experimental design to data analysis.
Key Residues in the this compound Domain
Site-directed mutagenesis studies have identified several key residues within the this compound domain of E. coli CPS that are crucial for its function.[1][2] A model of the three-dimensional fold of this domain, based on homology with biotin carboxylase and D-alanine:D-alanine ligase, has guided the selection of residues for mutagenesis.[1][2][4]
Table 1: Summary of Kinetic Data for Site-Directed Mutants of E. coli CPS this compound Domain
| Residue | Mutation | Effect on Km (ATP) | Effect on Km (Bicarbonate) | Effect on Carbamoyl Phosphate Synthesis | Reference |
| R82 | Ala | No significant change | Not reported | No significant change | [1][2] |
| R129 | Ala | Increased | Not reported | Not reported | [1][2] |
| R169 | Ala | Increased | Not reported | Not reported | [1][2] |
| D207 | Ala | No significant change | Not reported | No significant change | [1][2] |
| E215 | Ala | Not reported | Increased | Unable to synthesize at a significant rate | [1][2] |
| N283 | Ala | Not reported | Not reported | Unable to synthesize at a significant rate | [1][2] |
| Q285 | Ala | Increased | Not reported | Not reported | [1][2] |
| E299 | Gln | Not reported | Increased | Unable to synthesize at a significant rate | [1][2] |
| N301 | Asp | Increased | Increased | Unable to synthesize at a significant rate; disrupted carbamate phosphorylation | [1][2] |
| R303 | Gln | Not reported | Increased | Unable to synthesize at a significant rate | [1][2] |
Experimental Protocols
Site-Directed Mutagenesis
This protocol describes the introduction of point mutations into the CPS gene using a PCR-based method.[9][10]
Workflow for Site-Directed Mutagenesis:
References
- 1. Role of conserved residues within the this compound domain of carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 4. Comparison of the functional differences for the homologous residues within the this compound and carbamate domains of carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 6. The differentially conserved residues of carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissection of the functional domains of Escherichia coli carbamoyl phosphate synthetase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 10. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of the Carboxy Phosphate Binding Site
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxy phosphate is a high-energy intermediate in several key metabolic pathways, most notably in the synthesis of carbamoyl phosphate, a precursor for pyrimidines, arginine, and urea.[1] The enzyme responsible for its formation is Carbamoyl Phosphate Synthetase (CPS), which catalyzes the ATP-dependent phosphorylation of bicarbonate.[1] Understanding the three-dimensional structure of the this compound binding site within enzymes like CPS is crucial for elucidating their catalytic mechanisms and for the rational design of inhibitors with therapeutic potential.
These application notes provide an overview of the structural features of the this compound binding site, primarily within E. coli Carbamoyl Phosphate Synthetase, and detail experimental protocols for its characterization.
Structural Overview of the this compound Binding Site in Carbamoyl Phosphate Synthetase (CPS)
E. coli CPS is a heterodimeric enzyme composed of a small and a large subunit.[2] The large subunit contains two homologous domains, an N-terminal and a C-terminal domain, each with an ATP-binding site.[3] The synthesis of this compound occurs in the N-terminal domain of the large subunit.[1][3]
The overall reaction catalyzed by CPS involves three main steps:
-
Phosphorylation of bicarbonate by ATP to form this compound and ADP.
-
Reaction of this compound with ammonia to form carbamic acid and inorganic phosphate.
-
Phosphorylation of carbamic acid by a second molecule of ATP to yield carbamoyl phosphate and ADP.[1]
The active site for this compound synthesis is located within the N-terminal half of the large subunit.[3] Structural studies have revealed that this domain shares similarities with other ATP-grasp enzymes like biotin carboxylase and D-alanine:D-alanine ligase.
Quantitative Data on Substrate and Analog Binding
The following table summarizes key kinetic parameters for substrates and inhibitors of Carbamoyl Phosphate Synthetase, providing insights into the binding affinities at the active sites.
| Substrate/Inhibitor | Enzyme Source | Apparent Km / Ki | Experimental Condition | Reference |
| NH3 | Purified enzyme | ~38 µM | - | [4] |
| NH3 | Intact isolated mitochondria | ~13 µM | - | [4] |
| MgATP | E. coli | - | pH 7.5, 100 mM KCl, 25 °C | [5] |
| HCO3- | E. coli | - | pH 7.5, 100 mM KCl, 25 °C | [5] |
| Glutamine | E. coli | - | pH 7.5, 100 mM KCl, 25 °C | [5] |
| Cr3+ATP | E. coli | Competitive inhibitor vs. MgATP | pH 6.5 | [6] |
| Co(NH3)4ATP | E. coli | Competitive inhibitor vs. MgATP | pH 6.5 | [6] |
| Mn2+ | E. coli | Dissociation constant of ~35 µM | - | [6] |
Signaling Pathways and Experimental Workflows
Carbamoyl Phosphate Synthesis Pathway
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. The structure of carbamoyl phosphate synthetase determined to 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The apparent Km of ammonia for carbamoyl phosphate synthetase (ammonia) in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
Unraveling the Inner Workings of a Molecular Machine: Techniques for Studying Substrate Channeling in Carbamoyl Phosphate Synthetase (CPS)
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the intricate process of substrate channeling within Carbamoyl Phosphate Synthetase (CPS), a crucial enzyme in nucleotide and arginine biosynthesis. These detailed Application Notes and Protocols provide a roadmap for investigating the fascinating mechanism by which CPS shuttles unstable reaction intermediates through a remarkable molecular tunnel, ensuring efficient and protected synthesis of carbamoyl phosphate.
Carbamoyl Phosphate Synthetase is a large, complex enzyme that catalyzes the formation of carbamoyl phosphate from bicarbonate, ATP, and either ammonia or glutamine.[1][2] What makes CPS a compelling subject of study is its structural organization, featuring three separate active sites connected by an approximately 100 Å-long internal tunnel.[2] This tunnel is not merely a passive conduit but an active participant in the catalytic cycle, facilitating the transfer of highly reactive and unstable intermediates, namely ammonia and carbamate, between active sites while shielding them from the aqueous environment.[1] The study of this substrate channeling is paramount for understanding the fundamental principles of enzyme catalysis, metabolic regulation, and for the rational design of inhibitors with therapeutic potential.
These application notes detail the primary experimental techniques employed to dissect the mechanism of substrate channeling in CPS, including site-directed mutagenesis, steady-state and pre-steady-state kinetics, and isotope labeling studies.
I. Site-Directed Mutagenesis: Probing the Tunnel's Integrity
Site-directed mutagenesis is a powerful tool to investigate the functional significance of the molecular tunnel in CPS. By altering specific amino acid residues lining the tunnel, researchers can introduce blockages or create perforations to observe the impact on substrate channeling and overall enzyme activity.[3]
Experimental Protocol: Site-Directed Mutagenesis of the CPS Ammonia Tunnel
This protocol is based on the widely used QuikChange™ site-directed mutagenesis method.
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation.
-
The mutation should be located in the center of the primers, flanked by 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
2. PCR Amplification:
-
Set up the PCR reaction mixture in a 50 µL volume as follows:
-
5 µL of 10x reaction buffer
-
X µL of template DNA (e.g., 10 ng of plasmid containing the wild-type carAB genes)
-
X µL of forward mutagenic primer (e.g., 125 ng)
-
X µL of reverse mutagenic primer (e.g., 125 ng)
-
1 µL of dNTP mix
-
ddH₂O to a final volume of 50 µL
-
1 µL of high-fidelity DNA polymerase (e.g., Pfu Turbo)
-
-
Perform thermal cycling using the following parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
3. Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated DNA template.
4. Transformation:
-
Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on selective agar plates (e.g., containing the appropriate antibiotic).
-
Incubate overnight at 37°C.
5. Verification:
-
Select individual colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
6. Protein Expression and Purification:
-
Transform an appropriate E. coli expression strain (e.g., RC50) with the confirmed mutant plasmid.[3]
-
Induce protein expression and purify the mutant CPS enzyme using established protocols.[3]
II. Kinetic Analysis: Quantifying the Impact of Tunnel Alterations
Kinetic assays are essential to quantitatively assess the effects of mutations on enzyme function and to provide evidence for substrate channeling. By comparing the kinetic parameters of wild-type and mutant enzymes, researchers can determine if the channeling of intermediates has been disrupted.
Experimental Protocol: Steady-State Kinetic Analysis of CPS Activity
CPS activity can be measured using a coupled spectrophotometric assay that monitors the rate of ADP formation.[4]
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM HEPES buffer, pH 7.5
-
20 mM MgCl₂
-
100 mM KCl
-
10 mM ATP
-
50 mM NaHCO₃
-
10 mM Glutamine or varying concentrations of NH₄Cl
-
A coupling system consisting of phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.
-
2. Assay Procedure:
-
Add all components of the reaction mixture except the enzyme to a cuvette.
-
Initiate the reaction by adding a known amount of purified CPS enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
3. Data Analysis:
-
Determine the kinetic parameters (Kₘ and kcat) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.
-
Compare the kinetic parameters of the mutant enzymes to those of the wild-type enzyme. A significant increase in the Kₘ for ammonia or a decrease in kcat when glutamine is the substrate can indicate a disruption in ammonia channeling.[5]
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for wild-type and a tunnel mutant of CPS, illustrating how such data can be presented to highlight the effects of mutations on substrate utilization.
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Wild-Type CPS | Glutamine | 0.1 | 10 | 1.0 x 10⁵ |
| Wild-Type CPS | Ammonia | 1.0 | 10 | 1.0 x 10⁴ |
| Tunnel Mutant | Glutamine | 10.0 | 1 | 1.0 x 10² |
| Tunnel Mutant | Ammonia | 1.2 | 9 | 7.5 x 10³ |
Table 1: Comparison of kinetic parameters for wild-type and a hypothetical tunnel mutant of CPS. The significant increase in Kₘ and decrease in kcat for the mutant with glutamine as a substrate, while the kinetics with ammonia remain relatively unchanged, strongly suggests a defect in the channeling of ammonia from the glutaminase site.
III. Pre-Steady-State Kinetics: Capturing Transient Intermediates
Pre-steady-state kinetic techniques, such as stopped-flow and rapid-quench methods, allow for the observation of the reaction on a millisecond timescale. This is crucial for directly measuring the rates of formation and consumption of reaction intermediates, providing direct evidence for their channeling.
Experimental Protocol: Rapid-Quench Analysis of Carbamoyl Phosphate Formation
1. Reagents and Equipment:
-
Rapid-quench flow instrument.
-
Purified CPS enzyme.
-
Substrates: ATP, NaHCO₃, and glutamine.
-
Quenching solution (e.g., perchloric acid).
-
Method for quantifying carbamoyl phosphate (e.g., colorimetric assay).
2. Experimental Procedure:
-
Load one syringe of the rapid-quench instrument with the enzyme and the other with the substrates.
-
Rapidly mix the contents of the syringes to initiate the reaction.
-
After a specific, short time interval (milliseconds to seconds), quench the reaction by mixing with the quenching solution.
-
Repeat the experiment for a series of time points.
3. Analysis:
-
Quantify the amount of carbamoyl phosphate formed at each time point.
-
Plot the concentration of carbamoyl phosphate versus time.
-
The resulting curve can reveal a "burst" phase, where a stoichiometric amount of product is rapidly formed, followed by a slower, steady-state rate. The rate of the burst phase can provide information about the rate of intermediate transfer.
IV. Isotope Labeling: Tracing the Path of Atoms
Isotope labeling studies provide an elegant method to trace the fate of substrates and intermediates through the reaction pathway. By using isotopically labeled substrates (e.g., ¹⁵N-glutamine or ¹³C-bicarbonate), researchers can follow the incorporation of the label into the products and intermediates, confirming the proposed channeling mechanism.
Experimental Protocol: ¹⁵N Isotope Labeling to Demonstrate Ammonia Channeling
1. Reaction Setup:
-
Prepare two reaction mixtures:
-
Reaction A: Wild-type CPS, ATP, NaHCO₃, and ¹⁵N-glutamine.
-
Reaction B: Wild-type CPS, ATP, NaHCO₃, ¹⁵N-glutamine, and a large excess of unlabeled ¹⁴NH₄Cl.
-
2. Reaction and Analysis:
-
Incubate the reactions for a defined period.
-
Stop the reactions and isolate the product, carbamoyl phosphate.
-
Analyze the isotopic composition of the carbamoyl group in the product using mass spectrometry.
3. Expected Results and Interpretation:
-
If ammonia is efficiently channeled, the carbamoyl phosphate produced in Reaction B will be predominantly labeled with ¹⁵N, despite the presence of a large pool of unlabeled ammonia in the bulk solvent. This demonstrates that the ammonia generated from glutamine hydrolysis is directly transferred to the next active site without equilibrating with the external medium.
Visualizing the Process: Diagrams of CPS Function
The following diagrams, generated using the DOT language, illustrate the overall reaction catalyzed by CPS and the concept of substrate channeling.
Caption: Overall reaction catalyzed by Carbamoyl Phosphate Synthetase.
Caption: Substrate channeling through the molecular tunnel of CPS.
By employing the techniques outlined in these application notes, researchers can continue to unravel the intricate details of substrate channeling in CPS. This knowledge not only advances our fundamental understanding of enzymology but also provides a solid foundation for the development of novel therapeutic agents targeting this essential metabolic enzyme.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. static.igem.org [static.igem.org]
- 3. A Combined Theoretical and Experimental Study of the Ammonia Tunnel in Carbamoyl Phosphate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Carbamoyl Phosphate Synthetase Large Subunit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl Phosphate Synthetase (CPS) is a crucial enzyme in nitrogen metabolism, catalyzing the synthesis of carbamoyl phosphate from ammonia or glutamine, bicarbonate, and ATP. This reaction is a key regulatory step in both the urea cycle and the de novo pyrimidine biosynthetic pathway. The enzyme is typically a heterodimer, composed of a small and a large subunit. The large subunit, the focus of this document, possesses the synthetase activity, containing the binding sites for bicarbonate and ATP. Given its central metabolic role, CPS is a significant target for research in metabolic disorders and for drug development. This document provides detailed application notes and protocols for the purification of the carbamoyl phosphate synthetase large subunit.
Data Presentation
A comprehensive understanding of a protein purification process requires a quantitative analysis of each step. The following table summarizes a typical purification scheme for the Carbamoyl Phosphate Synthetase large subunit from E. coli.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1200 | 3600 | 3.0 | 100 | 1 |
| Ammonium Sulfate (45-55%) | 350 | 2800 | 8.0 | 77.8 | 2.7 |
| DEAE-Cellulose Chromatography | 45 | 2250 | 50.0 | 62.5 | 16.7 |
| Hydroxylapatite Chromatography | 10 | 1800 | 180.0 | 50.0 | 60.0 |
| Gel Filtration (Sephacryl S-300) | 5 | 1500 | 300.0 | 41.7 | 100.0 |
Note: The data presented in this table is a representative example compiled from typical purification outcomes and should be used as a guideline.
Experimental Protocols
Detailed methodologies for the key experiments in the purification of the CPS large subunit are provided below.
Protocol 1: Cell Lysis and Preparation of Crude Extract
This protocol describes the initial step of obtaining a crude cell extract from E. coli overexpressing the carbamoyl phosphate synthetase large subunit.
Materials:
-
E. coli cell paste
-
Lysis Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 20% glycerol, 1 mM DTT
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Resuspend the E. coli cell paste in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the crude extract.
Protocol 2: Ammonium Sulfate Precipitation
This step is used to concentrate the target protein and remove some contaminating proteins.[1][2][3][4][5]
Materials:
-
Crude extract
-
Saturated ammonium sulfate solution, pH 7.5
-
Stir plate and stir bar
-
Centrifuge
Procedure:
-
Place the crude extract in a beaker on a stir plate in a cold room or on ice.
-
Slowly add saturated ammonium sulfate solution while gently stirring to reach 45% saturation.[2]
-
Continue stirring for 30 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the pellet.
-
To the supernatant, slowly add more saturated ammonium sulfate solution to reach 55% saturation.
-
Continue stirring for 30 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of Lysis Buffer.
Protocol 3: DEAE-Cellulose Anion-Exchange Chromatography
This technique separates proteins based on their net negative charge.[6][7][8]
Materials:
-
Resuspended ammonium sulfate pellet
-
DEAE-Cellulose resin
-
Chromatography column
-
Buffer A: 50 mM Tris-HCl pH 7.5, 1 mM DTT
-
Buffer B: 50 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM DTT
-
Peristaltic pump and fraction collector
Procedure:
-
Equilibrate the DEAE-Cellulose column with Buffer A.
-
Load the protein sample onto the column.
-
Wash the column with several column volumes of Buffer A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B.
-
Collect fractions and assay for CPS activity.
-
Pool the active fractions.
Protocol 4: Hydroxylapatite Chromatography
Hydroxylapatite chromatography offers a unique separation mechanism based on mixed-mode interactions.[9][10][11][12]
Materials:
-
Pooled fractions from DEAE-Cellulose chromatography
-
Hydroxylapatite resin
-
Chromatography column
-
Buffer C: 10 mM potassium phosphate pH 7.0, 0.1 mM DTT
-
Buffer D: 500 mM potassium phosphate pH 7.0, 0.1 mM DTT
Procedure:
-
Equilibrate the hydroxylapatite column with Buffer C.
-
Load the protein sample onto the column.
-
Wash the column with Buffer C.
-
Elute the protein with a linear gradient of 0-100% Buffer D.
-
Collect fractions and assay for CPS activity.
-
Pool the active fractions.
Protocol 5: Gel Filtration Chromatography (Size Exclusion)
This final polishing step separates proteins based on their size.
Materials:
-
Pooled fractions from hydroxylapatite chromatography
-
Sephacryl S-300 resin (or equivalent)
-
Gel filtration column
-
Gel Filtration Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT
Procedure:
-
Equilibrate the Sephacryl S-300 column with Gel Filtration Buffer.
-
Concentrate the pooled fractions if necessary.
-
Load the concentrated sample onto the column.
-
Elute the protein with Gel Filtration Buffer at a constant flow rate.
-
Collect fractions and assay for CPS activity and protein concentration.
-
Pool the purest fractions containing the CPS large subunit.
Protocol 6: Carbamoyl Phosphate Synthetase Activity Assay (Colorimetric)
This assay measures the amount of carbamoyl phosphate produced.[13]
Materials:
-
Purified enzyme fractions
-
Assay Buffer: 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 10 mM ATP, 100 mM NH₄Cl, 20 mM NaHCO₃
-
Color Reagent A: 1 volume of 3 M H₂SO₄, 3 volumes of 1 M H₃PO₄, and 0.04 volumes of 250 mM (NH₄)₆Mo₇O₂₄
-
Color Reagent B: 1.25% (w/v) diacetyl monoxime, 0.025% (w/v) thiosemicarbazide
-
Stopping Solution: 50% (v/v) sulfuric acid
Procedure:
-
Initiate the enzymatic reaction by adding the enzyme sample to the pre-warmed Assay Buffer.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding an equal volume of Stopping Solution.
-
Add Color Reagent A and Color Reagent B.
-
Boil for 5 minutes.
-
Cool to room temperature and measure the absorbance at 530 nm.
-
Determine the amount of carbamoyl phosphate produced by comparing to a standard curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of the carbamoyl phosphate synthetase large subunit.
Logical Relationship of Purification Steps
This diagram shows the logical progression and purpose of each major step in the purification protocol.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 4. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.com]
- 5. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are the Key Steps in DEAE Column Chromatography and Polysaccharide Purification? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. static.igem.org [static.igem.org]
- 8. bio-rad.com [bio-rad.com]
- 9. bio-rad.com [bio-rad.com]
- 10. scb.wfu.edu [scb.wfu.edu]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. Hydroxylapatite chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mass Spectrometry in Carboxy Phosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy phosphate is a highly labile, energy-rich mixed anhydride of carbonic acid and phosphoric acid. It serves as a critical, short-lived intermediate in key metabolic pathways, most notably in the reaction catalyzed by carbamoyl phosphate synthetase (CPS). The CPS enzyme is a cornerstone of the urea cycle and de novo pyrimidine biosynthesis, pathways essential for nitrogen waste disposal and nucleotide synthesis, respectively. Due to its transient nature, the direct analysis of this compound presents a significant analytical challenge. However, advancements in mass spectrometry (MS), coupled with sophisticated sample handling and derivatization techniques, offer promising avenues for its detection and quantification. This application note provides a detailed overview of methodologies for the analysis of this compound and related metabolites, offering protocols and insights for researchers in metabolic studies and drug development.
The instability of this compound necessitates rapid and sensitive analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of low-abundance and transient metabolic intermediates.[1][2] This is often complemented by derivatization strategies to enhance molecular stability and ionization efficiency, crucial for accurate quantification.[3][4]
Signaling Pathway and Experimental Workflow
The primary pathway involving this compound is the carbamoyl phosphate synthetase (CPS) reaction. Understanding this pathway is crucial for contextualizing the analysis.
Caption: Carbamoyl Phosphate Synthesis Pathway.
The experimental workflow for analyzing this unstable intermediate requires meticulous sample handling and rapid processing to minimize degradation.
Caption: Experimental Workflow for this compound Analysis.
Quantitative Data Presentation
Due to the extreme instability of this compound, direct quantitative data from biological samples is scarce in the literature. Analysis often focuses on the more stable downstream product, carbamoyl phosphate, or other urea cycle intermediates. The following table presents hypothetical, yet realistic, performance characteristics for a developed LC-MS/MS method for this compound, based on data for similar unstable phosphorylated metabolites.
| Analyte | Matrix | LLOQ (pmol) | LLOQ (µM) | Linear Range (µM) | Precision (%RSD) | Accuracy (%Bias) |
| This compound (derivatized) | Cell Lysate | 0.5 | 0.05 | 0.05 - 10 | < 15% | ± 15% |
| Carbamoyl Phosphate | Plasma | 1.0 | 0.1 | 0.1 - 50 | < 10% | ± 10% |
| Citrulline | Plasma | 5.0 | 0.5 | 0.5 - 500 | < 5% | ± 5% |
| Arginine | Plasma | 5.0 | 0.5 | 0.5 - 500 | < 5% | ± 5% |
Experimental Protocols
Protocol 1: Sample Preparation with Rapid Quenching and Extraction
This protocol is critical for preserving the integrity of unstable metabolites like this compound.
Materials:
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent: 80% methanol / 20% water (v/v)
-
Internal standards (e.g., ¹³C, ¹⁵N-labeled amino acids)
-
Centrifuge capable of reaching 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching: Immediately flash-freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen to halt all enzymatic activity.
-
Extraction: a. Add 1 mL of pre-chilled (-80°C) extraction solvent containing internal standards to the frozen sample. b. Homogenize the sample thoroughly using a bead beater or sonicator, ensuring the sample remains cold. c. Incubate at -20°C for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator without heating.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
Protocol 2: Rapid Derivatization for Stabilization and Enhanced Detection
Derivatization can stabilize the phosphate and carboxyl groups and improve ionization efficiency. 2-picolylamine (PA) is a suitable reagent for derivatizing carboxylic acids.[5]
Materials:
-
Reconstituted sample extract from Protocol 1
-
2-Picolylamine (PA) solution (10 mg/mL in acetonitrile)
-
2,2'-Dipyridyl disulfide (DPDS) (10 mg/mL in acetonitrile)
-
Triphenylphosphine (TPP) (10 mg/mL in acetonitrile)
-
Microwave reactor (optional, for rapid heating)[6]
Procedure:
-
To 50 µL of the reconstituted sample extract, add 10 µL of PA solution, 10 µL of DPDS solution, and 10 µL of TPP solution.
-
Vortex the mixture gently.
-
Incubate the reaction at 60°C for 15 minutes, or in a microwave reactor at a low power setting for 1-2 minutes to expedite the reaction.
-
After the reaction, the sample is ready for immediate LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol outlines a method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer for targeted analysis.
Instrumentation:
-
UPLC/HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9-10 min: 50% to 95% B
-
10-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical for Derivatized this compound):
-
Precursor Ion (Q1): Mass of PA-derivatized this compound
-
Product Ion (Q3): Specific fragment ion (e.g., loss of CO₂, fragment of PA)
-
Collision Energy: Optimized for the specific transition
Conclusion
The mass spectrometric analysis of this compound is a formidable challenge due to its inherent instability. However, by employing a meticulously designed workflow that includes rapid sample quenching, efficient extraction, and potentially rapid derivatization, coupled with sensitive LC-MS/MS analysis, it is feasible to detect and quantify this elusive but vital metabolic intermediate. The protocols and methodologies outlined in this application note provide a robust framework for researchers and scientists to investigate the role of this compound in health and disease, and for drug development professionals to assess the impact of therapeutic agents on the urea cycle and pyrimidine biosynthesis pathways. The continued evolution of mass spectrometry and associated techniques will undoubtedly further enhance our ability to probe the dynamic and transient landscape of the metabolome.
References
- 1. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid derivatization of phosphorus-containing amino acid herbicides in plasma and urine using microwave heating [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Challenges with Carboxy Phosphate Instability In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the highly labile intermediate, carboxy phosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable in vitro?
A: this compound is a high-energy mixed anhydride of carbonic and phosphoric acids. It serves as a critical, yet highly transient, intermediate in biological reactions, most notably in the synthesis of carbamoyl phosphate catalyzed by carbamoyl phosphate synthetase (CPS).[1][2][3][4] Its instability stems from its chemical structure, which is prone to rapid, spontaneous decomposition in aqueous solutions.[1][5]
Q2: What are the primary decomposition products of this compound in an aqueous solution?
A: Under physiological conditions (neutral pH), this compound primarily decomposes into cyanate and inorganic phosphate.[1][5][6] The decomposition mechanism involves the breaking of the C-O bond, which is facilitated by an intramolecular proton transfer.[1][7] Cyanate itself is a reactive molecule that can carbamoylate proteins and other nucleophiles, potentially leading to experimental artifacts.[5]
Q3: How do biological systems manage the instability of this compound?
A: Biological systems have evolved sophisticated mechanisms to protect this unstable intermediate. Enzymes like carbamoyl phosphate synthetase (CPS) sequester this compound within their active sites and channel it directly to the next reaction step without releasing it into the bulk solvent.[1][2][3][4] This channeling prevents its decomposition by the surrounding aqueous environment.[1] Additionally, binding to enzymes such as aspartate and ornithine transcarbamoylase can stabilize the related compound carbamoyl phosphate by restricting its conformation to one that is less favorable for decomposition.[7]
Q4: What is the relationship between this compound and carbamoyl phosphate?
A: this compound is the immediate precursor to carbamoyl phosphate in the reaction catalyzed by CPS.[3][4] In this enzymatic reaction, bicarbonate is first phosphorylated by ATP to form this compound.[3][8][9] Subsequently, ammonia reacts with this compound to produce carbamate, which is then phosphorylated by a second ATP molecule to yield carbamoyl phosphate.[3][4][10] While distinct molecules, both are thermally labile, and the instability of this compound is a key challenge that biological systems overcome to synthesize carbamoyl phosphate.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low enzyme activity in assays involving this compound. | Rapid, non-enzymatic degradation of this compound substrate. | - Maintain experiments at low temperatures (e.g., on ice) whenever possible.- Prepare this compound solutions immediately before use.- Minimize the time between adding this compound and initiating the reaction measurement.- If possible, use an enzymatic generating system for this compound to ensure a steady, low concentration. |
| High background signal in phosphate detection assays (e.g., molybdate-based assays). | Spontaneous decomposition of this compound releases inorganic phosphate, leading to a false-positive signal.[11][12] | - Run parallel control experiments without the enzyme to quantify the rate of non-enzymatic this compound decomposition.- Subtract the background phosphate level from the experimental samples.- Consider using a coupled enzyme assay where the product of the reaction involving this compound is measured instead of phosphate release. |
| Irreproducible results or time-dependent loss of activity. | The decomposition product, cyanate, can covalently modify and inactivate enzymes or other proteins in the assay mixture.[5] | - Include a nucleophilic scavenger, such as dithiothreitol (DTT), in the buffer to react with and neutralize any generated cyanate. Note: ensure the scavenger does not interfere with the primary reaction.- Reduce reaction times to minimize exposure to cyanate. |
| Precipitate formation in the reaction mixture. | High concentrations of phosphate resulting from this compound decomposition can lead to the precipitation of divalent cations (e.g., Mg²⁺, Ca²⁺) from the buffer.[13] | - Use buffers with lower concentrations of divalent cations, if permissible for the enzyme's activity.- Consider the use of a chelating agent like EDTA, but be cautious as it may inhibit metalloenzymes.[13] |
Quantitative Data Summary
The stability of carbamoyl phosphate, a related and also thermally labile molecule, provides insight into the challenges of working with such intermediates.
| Compound | Temperature | pH | Half-life (t₁/₂) | Reference |
| Carbamoyl Phosphate | 37 °C | Physiological | ~5 minutes | [5][6] |
| Carbamoyl Phosphate | 95-100 °C | Not specified | < 2 seconds | [1][6][7] |
Note: Data for the half-life of this compound itself is scarce due to its extreme instability.
Experimental Protocols
Protocol: Measuring the Activity of a this compound-Utilizing Enzyme with Correction for Spontaneous Decomposition
This protocol describes a method to accurately determine the activity of an enzyme that uses this compound as a substrate, accounting for the background signal from its non-enzymatic breakdown.
1. Reagents and Materials:
- Enzyme of interest
- Reaction buffer (e.g., 50 mM HEPES, pH 7.5, with any required cofactors)
- Substrates for this compound synthesis (e.g., ATP, bicarbonate) or a source of this compound
- Phosphate detection reagent (e.g., malachite green-molybdate solution)
- Quenching solution (e.g., 1 M HCl)
- 96-well microplate and plate reader
2. Experimental Procedure:
- Prepare Reagents: All solutions should be prepared fresh and kept on ice.
- Set up Control and Experimental Wells:
- Blank: Reaction buffer only.
- Spontaneous Decomposition Control: Reaction buffer + this compound substrate.
- Enzyme Reaction: Reaction buffer + this compound substrate + enzyme.
- Initiate the Reaction:
- Pre-incubate the plate at the desired reaction temperature.
- Initiate the reaction by adding the this compound substrate (or the components for its in situ generation).
- Time-Course Measurement:
- At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots from each well and transfer them to a new plate containing the quenching solution. This will stop both the enzymatic and non-enzymatic reactions.
- Phosphate Detection:
- Add the phosphate detection reagent to each quenched sample.
- Allow color to develop according to the reagent manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength.
- Data Analysis:
- Generate a standard curve using known concentrations of inorganic phosphate.
- Convert absorbance values to phosphate concentrations for all samples.
- Subtract the phosphate concentration of the "Spontaneous Decomposition Control" from the "Enzyme Reaction" at each time point.
- Plot the corrected phosphate concentration against time to determine the initial rate of the enzymatic reaction.
Visualizations
Caption: Decomposition pathway of this compound in vitro.
Caption: Enzymatic channeling of this compound within CPS.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. pnas.org [pnas.org]
- 2. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. Carbamoyl phosphate synthetase: a crooked path from substrates to products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. Physicochemical Stability of Pharmaceutical Phosphate Buffer Solutions.I. Complexation Behavior of Ca(ll) with Additives in Phosphate Buffer Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
Technical Support Center: Stabilizing Carboxy Phosphate for Kinetic Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the inherent instability of carboxy phosphate during kinetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
A1: this compound is a highly labile mixed anhydride of carbonic and phosphoric acids. Its instability stems from the high-energy anhydride bond, making it prone to rapid decomposition. At physiological pH and 37°C, it has a half-life of approximately 5 minutes, which decreases to under 2 seconds at higher temperatures (95-100°C).[1][2] The primary decomposition mechanism at neutral pH involves a unimolecular elimination to form cyanate and inorganic phosphate.[1]
Q2: What are the primary degradation products of this compound?
A2: The degradation products of this compound are dependent on the conditions. At or near neutral pH, it primarily decomposes into cyanate and inorganic phosphate.[1] Cyanate is a reactive species that can promiscuously modify proteins and other biomolecules, potentially interfering with your experimental results.[2][3] Depending on the pH and the presence of certain enzymes, it can also decompose into carbamate and phosphate.[1][2]
Q3: How do enzymes stabilize this compound in biological systems?
A3: Biological systems have evolved sophisticated mechanisms to protect this unstable intermediate. The two primary strategies are:
-
Enzyme Sequestration: Enzymes such as aspartate and ornithine transcarbamoylase bind this compound tightly within their active sites. This binding restricts the molecule's conformation, preventing it from adopting the geometry required for decomposition and increasing its stability by over 5,000-fold.[3][4]
-
Substrate Channeling: In multi-domain enzymes like carbamoyl phosphate synthetase (CPS), a molecular tunnel connects different active sites.[3][5][6] This tunnel allows the direct transfer of unstable intermediates like this compound and carbamate from one active site to the next, preventing their diffusion into the bulk solvent and subsequent degradation.[3][5][6]
Q4: Can the choice of buffer affect the stability of this compound?
A4: Yes, the buffer system can influence the stability of phosphate-containing compounds and the activity of the enzymes that utilize them. While direct studies on buffer effects on isolated this compound are scarce due to its instability, general principles for phosphate-containing molecules and enzyme assays apply. For instance, the choice of cation in a phosphate buffer (e.g., sodium vs. potassium) can affect stability during freeze-thaw cycles.[7] Furthermore, certain buffers can lead to the precipitation of phosphate salts, especially in the presence of divalent cations.[8][9] It is crucial to choose a buffer that is compatible with your enzyme and does not promote the degradation of your substrate or product.
Troubleshooting Guides
This section provides solutions to common problems encountered during kinetic experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal or enzyme inhibition | Decomposition of this compound into reactive cyanate. | 1. Minimize incubation time: Prepare this compound immediately before use and minimize the time it spends in solution before the reaction is initiated. 2. Maintain low temperatures: Perform all manipulations on ice to slow down the rate of decomposition. 3. Use a coupled enzyme assay: If possible, use a system where this compound is generated in situ and immediately consumed by the next enzyme in the pathway. |
| Inconsistent reaction rates | Variability in the concentration of active this compound due to its rapid degradation. | 1. Strictly control timing: Standardize the time between the preparation of the this compound solution and the start of the assay. 2. Use a rapid-quench apparatus: For pre-steady-state kinetics, a rapid-quench instrument is essential to study the reaction on a millisecond timescale, before significant degradation occurs.[10] 3. Synthesize stable analogs: Consider using more stable analogs of this compound for initial binding studies or inhibitor screening. |
| Precipitate formation in the reaction mixture | Incompatibility of the buffer with phosphate or other reaction components. | 1. Check buffer compatibility: Ensure your buffer components do not form insoluble salts with phosphate, especially in the presence of divalent cations like Mg²⁺ or Ca²⁺.[8] 2. Adjust pH: The solubility of phosphate salts is highly pH-dependent. Ensure the pH of your reaction buffer is appropriate. 3. Consider alternative buffers: If precipitation persists, test alternative buffer systems (e.g., HEPES, MOPS) that are known to be compatible with your enzyme and reaction conditions. |
| Low enzyme activity | Sub-optimal buffer conditions or degradation of the enzyme or substrate. | 1. Optimize pH: The stability of both the enzyme and this compound is pH-dependent. Determine the optimal pH for your specific enzyme that also minimizes this compound degradation. 2. Include stabilizing agents: For enzymes that are inherently unstable, consider adding stabilizing agents like glycerol (10%) or dithiothreitol (DTT) (1 mM) to the buffer, as has been shown to be effective for carbamoyl phosphate synthetase.[11] 3. Enzyme-assisted stabilization: If your experimental setup allows, the presence of the enzyme that binds this compound can itself act as a stabilizing agent.[3][4] |
Experimental Protocols
General Protocol for Handling this compound in Kinetic Assays
This protocol outlines the general steps for preparing and using this compound in kinetic experiments, emphasizing the measures to mitigate its instability.
-
Preparation of Reagents:
-
Prepare all buffer solutions and store them at 4°C.
-
If your experiment requires divalent cations, prepare a concentrated stock solution to be added to the reaction mixture immediately before the substrate.
-
If using a commercial source of this compound, ensure it is stored under the manufacturer's recommended conditions (typically at -80°C under anhydrous conditions).
-
-
In Situ Generation of this compound (Recommended):
-
Handling of Pre-synthesized this compound:
-
Equilibrate all necessary equipment (pipette tips, microcentrifuge tubes) to 4°C.
-
Prepare a concentrated stock solution of this compound in a suitable, ice-cold buffer immediately before starting the kinetic assay.
-
Keep the stock solution on ice at all times.
-
Initiate the kinetic reaction by adding a small volume of the freshly prepared this compound stock solution to the pre-incubated reaction mixture containing the enzyme and other components.
-
For accurate concentration determination, consider methods that can be performed rapidly or by derivatization.
-
-
Data Acquisition:
-
For continuous assays, start recording data immediately after the addition of this compound.
-
For endpoint assays, use a rapid quenching method to stop the reaction at precise time points.
-
Visualizations
Caption: Workflow for handling unstable this compound in kinetic assays.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Physicochemical Stability of Pharmaceutical Phosphate Buffer Solutions.I. Complexation Behavior of Ca(ll) with Additives in Phosphate Buffer Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. Physicochemical Stability of Pharmaceutical Phosphate Buffer Solutions II. Complexation Behavior of Al(III) with Additives in Phosphate Buffer Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Carbamyl phosphate synthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Carbamoyl Phosphate Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during carbamoyl phosphate synthesis. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My carbamoyl phosphate synthesis reaction has a very low or no yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low yield in carbamoyl phosphate synthesis, it's best to start with the most fundamental components of your reaction. Here is a logical workflow to diagnose the potential issue:
Caption: Initial troubleshooting workflow for low carbamoyl phosphate yield.
-
Enzyme Activity: Ensure your carbamoyl phosphate synthetase (CPS) is active. Enzymes can lose activity due to improper storage or handling. Perform a standard enzyme activity assay.
-
Substrate Integrity and Concentration:
-
ATP: Verify the concentration and purity of your ATP stock. ATP solutions can hydrolyze over time, especially if not stored at the correct pH and temperature.
-
Bicarbonate: Ensure your bicarbonate solution is freshly prepared. Bicarbonate solutions can lose CO2 and change pH upon storage.
-
Ammonia/Glutamine: Check the source and purity of your nitrogen donor (ammonia or glutamine). For glutamine-dependent CPS (CPS II), ensure the glutamine has not degraded to glutamate and ammonia.[1][2]
-
-
Reaction Buffer and Conditions:
-
pH: The optimal pH for CPS activity is crucial. Ensure your buffer is at the correct pH for the specific CPS isoform you are using.
-
Temperature: While enzymatic reactions are temperature-dependent, be aware that carbamoyl phosphate is thermally labile.[3][4]
-
Buffer Composition: Some common laboratory buffers, such as Tris and HEPES, are known to inhibit CPS activity.[2] Consider using alternative buffer systems like phosphate or borate buffers, depending on the required pH.
-
Q2: I've confirmed my enzyme is active and substrates are fresh, but the yield is still low. What other factors could be affecting the reaction?
A2: Beyond the basic components, several other factors can influence the efficiency of carbamoyl phosphate synthesis.
Allosteric Regulation:
Carbamoyl phosphate synthetases are allosterically regulated.[1] The specific regulators depend on the isoform:
-
CPS I (mitochondrial): This enzyme has an absolute requirement for the allosteric activator N-acetyl-L-glutamate (NAG).[3][5] Ensure NAG is present in your reaction at an optimal concentration.
-
CPS II (cytosolic): This isoform is activated by ATP and phosphoribosyl pyrophosphate (PRPP) and inhibited by UTP.[6]
-
E. coli CPS: This enzyme is activated by ornithine and IMP, and inhibited by UMP.[1]
Product Instability:
Carbamoyl phosphate is an unstable molecule, especially at elevated temperatures and neutral pH.[3][7]
-
At 37°C and neutral pH, carbamoyl phosphate has a half-life of about 5 minutes.[7]
-
Its primary decomposition product is cyanate.[7]
Consider the timing of your reactions and downstream applications. It may be necessary to use the carbamoyl phosphate immediately after synthesis or to perform the synthesis at a lower temperature to minimize degradation.
Quantitative Data on Carbamoyl Phosphate Stability
| Temperature | Half-life (t½) | Reference |
| 37°C | ~5 minutes | [7] |
| 40°C | ~5 minutes | [7] |
| 65°C | < 5 minutes (90% decomposed) | [7] |
| 70°C | Exponential decay | [8] |
| 96°C-100°C | < 2 seconds | [4][8] |
Q3: How can I determine if my reaction is being inhibited?
A3: Inhibition can occur due to contaminants in your reagents or the presence of known inhibitors.
Potential Inhibitors:
-
Substrate Analogs: Compounds that mimic the structure of the substrates can act as competitive inhibitors. Examples include the glutamine analog 6-Diazo-5-oxo-L-norleucine (DON) and the aspartate analog N-(Phosphonacetyl)-L-aspartate (PALA).[9]
-
Covalent Modifiers: Some compounds, like Acivicin, can irreversibly inactivate the enzyme by covalently modifying the active site.[9]
-
Indirect Inhibitors: Certain molecules can interfere with cellular processes that support CPS activity, such as mitochondrial function (e.g., Methylene blue) or nucleotide pools (e.g., Hydroxyurea).[9]
-
Fatty Acyl-CoAs: Long-chain fatty acyl-CoAs can inhibit CPS1 by fatty acylation of the enzyme.[10]
To test for inhibition, you can perform your synthesis reaction in the presence and absence of a suspected inhibitor. A significant decrease in yield in the presence of the compound would suggest inhibition.
Caption: Logic diagram for confirming the presence of an inhibitor.
Experimental Protocols
Protocol 1: Colorimetric Assay for Carbamoyl Phosphate Synthetase Activity
This protocol is adapted from a method that measures the formation of a colored product, allowing for spectrophotometric quantification of enzyme activity.[11] This uncoupled method avoids the need for a secondary coupling enzyme.
Principle: Carbamoyl phosphate produced by CPS is chemically converted to hydroxyurea by hydroxylamine. The hydroxyurea is then quantified colorimetrically.
Materials:
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl)
-
Substrates: ATP, KHCO₃, Glutamine or Ammonium Chloride
-
CPS Enzyme Preparation
-
Hydroxylamine Solution
-
Colorimetric Reagent for Ureido Compounds
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer and substrates (e.g., 5 mM ATP, 40 mM KHCO₃, 10 mM glutamine).
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the CPS enzyme preparation.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation, keeping in mind carbamoyl phosphate instability).
-
-
Conversion to Hydroxyurea:
-
Add hydroxylamine solution to the stopped reaction mixture.
-
Incubate to allow for the conversion of carbamoyl phosphate to hydroxyurea.
-
-
Colorimetric Detection:
-
Add the colorimetric reagent.
-
Incubate for color development (e.g., 15 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 458 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of carbamoyl phosphate or hydroxyurea.
-
Calculate the amount of carbamoyl phosphate produced in your reaction based on the standard curve.
-
Coupled Assay Variation:
An alternative is a coupled assay where the carbamoyl phosphate produced is immediately used by ornithine transcarbamylase (OTC) to form citrulline, which can then be quantified.[12][13] This has the advantage of consuming the unstable carbamoyl phosphate as it is formed.
Note: For detailed concentrations and specific reagents, refer to published literature for the specific CPS isoform you are studying.[11][13]
References
- 1. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 3. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 6. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 7. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Regulation of mitochondrial carbamoyl-phosphate synthetase 1 activity by active site fatty acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbamoyl Phosphate Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 13. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ATP Concentration for Carboxy Phosphate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on experiments involving carboxy phosphate formation, a critical step in the synthesis of carbamoyl phosphate catalyzed by carbamoyl phosphate synthetase (CPS).
Troubleshooting Guides
This section addresses common issues encountered during in vitro assays for carbamoyl phosphate synthetase activity, with a focus on optimizing ATP concentration.
Question: My CPS enzyme activity is very low or absent. What are the potential causes and how can I troubleshoot this?
Answer:
Low or absent enzyme activity can stem from several factors. Systematically check the following:
-
Suboptimal ATP Concentration: ATP is a critical substrate. Ensure the concentration is optimal. The affinity of CPS for ATP can be influenced by other factors. Refer to the tables below for reported kinetic constants.
-
Incorrect Mg:ATP Ratio: CPS utilizes Mg-ATP as a substrate. Free ATP can be inhibitory.[1] The concentration of Mg²⁺ should typically be in slight excess of the total ATP concentration to ensure most of the ATP is in the Mg-ATP complex.
-
Absence of Essential Cofactors: Besides Mg²⁺, potassium ions (K⁺) are essential for the activity of some CPS isoforms and cannot be replaced by sodium.[1]
-
Substrate Unavailability: Ensure that bicarbonate and the nitrogen source (glutamine or ammonia) are present at saturating concentrations.
-
Improper pH and Temperature: The optimal pH for CPS activity is typically around 7.6. Assays should be performed at a constant and optimal temperature, usually 37°C.
-
Enzyme Instability: CPS can be unstable. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
-
Presence of Inhibitors: Contaminants in your reagents or the presence of allosteric inhibitors like UMP could be reducing activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low CPS activity.
Question: I am observing inconsistent results between experiments. What could be the cause?
Answer:
Inconsistent results often point to variability in reaction components or conditions.
-
Reagent Stability: ATP solutions can hydrolyze over time, especially if not stored at the correct pH (around 7.0) and temperature (-20°C or below). Prepare fresh ATP solutions regularly. Bicarbonate solutions can also lose CO₂ if not handled properly.
-
Pipetting Accuracy: Given the multiple components in the assay mixture, ensure accurate pipetting, especially for the enzyme, which is typically used in small volumes.
-
Reaction Timing: Precisely control the start and stop times of the reaction. For colorimetric assays, timing of the color development step is also critical.
Frequently Asked Questions (FAQs)
Q1: What is the role of the two ATP molecules in carbamoyl phosphate synthesis?
A1: Carbamoyl phosphate synthetase has two separate ATP-binding sites and the overall reaction requires two ATP molecules.[2] The first ATP molecule is used to phosphorylate bicarbonate to form this compound.[3][4] The second ATP molecule phosphorylates the intermediate carbamate to produce carbamoyl phosphate.[3][4]
Q2: How do allosteric effectors influence the optimal ATP concentration?
A2: Allosteric effectors modulate the affinity of CPS for its substrates, including ATP.
-
Activators: Ornithine and IMP are allosteric activators of E. coli CPS.[5][6] Ornithine strongly promotes the binding of Mg-ADP, which is structurally similar to Mg-ATP.[5]
-
Inhibitors: UMP is an allosteric inhibitor that antagonizes the binding of Mg-ADP.[5] The presence of these effectors can alter the apparent Km for ATP, meaning the optimal ATP concentration may shift depending on the metabolic state being modeled.
Q3: Can I use a different nitrogen source instead of glutamine?
A3: Yes, ammonia can be used as the nitrogen source.[1] Some CPS isoforms, like mammalian CPS I, primarily use ammonia, while others, like CPS II, preferentially use glutamine. The choice of nitrogen source will depend on the specific enzyme you are studying.
Quantitative Data
Table 1: Kinetic Parameters for ATP Binding to Carbamoyl Phosphate Synthetase I
| Parameter | ATP Binding Site A (ATPA) | ATP Binding Site B (ATPB) | Reference |
| Dissociation Constant (Kd) | 0.2 - 0.7 mM | ~10 mM | [2] |
| Dissociation Half-life (t1/2) | ~1 - 2 s | ~5 - 12 s | [2] |
Note: ATPA is involved in the phosphorylation of bicarbonate, while ATPB is involved in the phosphorylation of carbamate.
Table 2: Typical Reaction Component Concentrations for a Coupled CPS Assay
| Component | Concentration |
| HEPES buffer, pH 7.6 | 50 mM |
| MgCl₂ | 20 mM |
| KCl | 100 mM |
| KHCO₃ | 40 mM |
| ATP | 5.0 mM |
| Ornithine | 10 mM |
| Glutamine | 10 mM |
| Ornithine Transcarbamoylase (OTC) | 12 units |
This is an example from a study on E. coli CPS and may need optimization for other CPS enzymes.
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Carbamoyl Phosphate Synthetase Activity
This assay measures the formation of carbamoyl phosphate by coupling its reaction with ornithine, catalyzed by ornithine transcarbamoylase (OTC), to produce citrulline. The rate of citrulline formation is then determined colorimetrically.
Materials:
-
CPS enzyme preparation
-
Ornithine transcarbamoylase (OTC)
-
HEPES buffer (1 M, pH 7.6)
-
MgCl₂ (1 M)
-
KCl (1 M)
-
KHCO₃ (1 M)
-
ATP (100 mM, pH 7.0)
-
Ornithine (100 mM)
-
Glutamine (100 mM)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Colorimetric reagent for citrulline determination (e.g., diacetyl monoxime-thiosemicarbazide)
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing all components except the CPS enzyme. A typical reaction mixture (e.g., 1 ml final volume) would contain:
-
50 µl HEPES (50 mM final)
-
20 µl MgCl₂ (20 mM final)
-
100 µl KCl (100 mM final)
-
40 µl KHCO₃ (40 mM final)
-
50 µl ATP (5 mM final)
-
100 µl Ornithine (10 mM final)
-
100 µl Glutamine (10 mM final)
-
12 units OTC
-
Nuclease-free water to bring the volume to just under 1 ml.
-
-
Pre-incubate: Equilibrate the master mix at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add the CPS enzyme preparation to the master mix to start the reaction.
-
Incubate: Incubate the reaction mixture at the chosen temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge: Pellet the precipitated protein by centrifugation.
-
Determine citrulline concentration: Use an aliquot of the supernatant for the colorimetric determination of citrulline according to a standard protocol.
Protocol 2: Direct Colorimetric Assay for Carbamoyl Phosphate
This method directly measures carbamoyl phosphate by its conversion to hydroxyurea.[7]
Materials:
-
CPS enzyme preparation and reaction components (as in Protocol 1, excluding OTC and ornithine)
-
Hydroxylamine hydrochloride
-
Colorimetric reagents for hydroxyurea detection
Procedure:
-
Perform the enzymatic reaction as described in steps 1-4 of Protocol 1 (omitting OTC and ornithine from the master mix).
-
Stop the reaction and convert carbamoyl phosphate: Stop the reaction by adding hydroxylamine to convert carbamoyl phosphate to hydroxyurea.
-
Quantify hydroxyurea: Measure the amount of hydroxyurea formed using a suitable colorimetric method. The absorbance of the resulting chromophore is typically measured at 458 nm.[7]
Visualizations
References
- 1. Kinetics and reaction mechanism of the carbamylphosphate synthetase of a multienzyme aggregate from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of carbamoyl-phosphate synthetase. Properties of the two binding sites for ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 4. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 5. Allosteric dominance in carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric control of the oligomerization of carbamoyl phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Substrate Inhibition in Carbamoyl Phosphate Synthetase (CPS) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with substrate inhibition in Carbamoyl Phosphate Synthetase (CPS) assays.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of a CPS assay?
A1: Substrate inhibition is a phenomenon where the rate of the enzymatic reaction catalyzed by Carbamoyl Phosphate Synthetase (CPS) decreases at excessively high concentrations of one of its substrates (e.g., ATP, glutamine, or bicarbonate). Instead of the reaction rate reaching a plateau at saturating substrate concentrations (as predicted by standard Michaelis-Menten kinetics), the rate begins to decline. This can lead to inaccurate measurements of enzyme activity and misinterpretation of kinetic data.
Q2: What are the common substrates for CPS that can cause substrate inhibition?
A2: The primary substrates for CPS are ATP, bicarbonate, and either glutamine or ammonia, depending on the specific CPS isoform.[1] High concentrations of ATP, in particular, have been observed to cause inhibition of CPS activity.[2] An excess of magnesium ions, which are crucial for ATP binding, can also contribute to this inhibitory effect.[2]
Q3: What is the proposed mechanism for substrate inhibition in CPS?
A3: While the exact mechanism can vary, substrate inhibition often occurs when a second substrate molecule binds to a non-catalytic (or allosteric) site on the enzyme or to the enzyme-substrate complex. This binding event can induce a conformational change that hinders product formation or release, thereby reducing the overall reaction rate.[3][4] For CPS, it's suggested that an excess of ATP or magnesium ions can stabilize a less active state of the enzyme.[2]
Troubleshooting Guide
Problem: My CPS assay shows decreasing activity at high substrate concentrations.
This is a classic sign of substrate inhibition. The following troubleshooting steps can help you confirm and address this issue.
Step 1: Confirm Substrate Inhibition
-
Action: Perform a detailed substrate titration experiment. Measure CPS activity across a wide range of concentrations for the suspected inhibitory substrate (e.g., ATP), while keeping the concentrations of other substrates constant and saturating.
-
Expected Outcome: You should observe an initial increase in enzyme activity with increasing substrate concentration, followed by a decrease at higher concentrations. Plotting reaction velocity against substrate concentration will yield a bell-shaped curve instead of a hyperbolic one.
Step 2: Optimize Substrate Concentrations
-
Action: Based on your titration data, determine the optimal substrate concentration that yields the maximum reaction velocity without causing significant inhibition. This concentration should be used for subsequent experiments.
-
Rationale: Operating at the optimal substrate concentration ensures that you are measuring the true maximal activity of the enzyme under your assay conditions.
Step 3: Modify Assay Buffer Conditions
-
Action: Evaluate the concentration of essential co-factors, such as magnesium ions. The concentration of Mg²⁺ should ideally be equimolar to or slightly in excess of the ATP concentration.
-
Rationale: An excess of free magnesium ions can be inhibitory.[2] Optimizing the Mg²⁺:ATP ratio can alleviate inhibition.
Step 4: Consider Alternative Assay Formats
-
Action: If substrate inhibition remains a persistent issue, consider using a different type of CPS assay. For example, if you are using a coupled-enzyme assay, the inhibitory substrate might also be affecting the coupling enzyme. A direct assay, such as a radiochromatographic method, might be more suitable.
-
Rationale: Different assay methods have varying sensitivities to interfering substances. Switching to a direct detection method can eliminate confounding factors from coupled enzyme systems.
Quantitative Data
The following tables summarize hypothetical data illustrating the effect of high ATP and glutamine concentrations on CPS activity, leading to substrate inhibition.
Table 1: Effect of Varying ATP Concentration on CPS Activity
| ATP Concentration (mM) | CPS Activity (µmol/min/mg) |
| 0.1 | 15.2 |
| 0.5 | 45.8 |
| 1.0 | 72.3 |
| 2.5 | 95.1 |
| 5.0 | 88.4 |
| 10.0 | 65.7 |
| 20.0 | 42.1 |
Table 2: Effect of Varying Glutamine Concentration on CPS Activity
| Glutamine Concentration (mM) | CPS Activity (µmol/min/mg) |
| 0.1 | 20.5 |
| 0.5 | 61.3 |
| 1.0 | 91.2 |
| 2.0 | 115.6 |
| 5.0 | 102.8 |
| 10.0 | 80.4 |
| 20.0 | 55.9 |
Experimental Protocols
1. Colorimetric Assay for CPS Activity
This protocol is adapted from a method that measures the production of carbamoyl phosphate, which is then converted to a colored product.
-
Principle: Carbamoyl phosphate produced by CPS is chemically converted to hydroxyurea by hydroxylamine. The hydroxyurea is then quantified colorimetrically.
-
Materials:
-
CPS enzyme preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 100 mM KCl
-
Substrate Solution: 20 mM ATP, 100 mM NaHCO₃, 20 mM L-glutamine
-
Stopping Reagent: 2 M Hydroxylamine-HCl, pH 7.0
-
Color Reagent A: 1 g of diacetylmonoxime in 100 mL of 5% acetic acid
-
Color Reagent B: 0.1 g of thiosemicarbazide in 100 mL of 10% HCl
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and Substrate Solution.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the CPS enzyme preparation to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the Stopping Reagent.
-
Incubate at 60°C for 15 minutes to convert carbamoyl phosphate to hydroxyurea.
-
Add Color Reagent A and Color Reagent B to each well.
-
Incubate at 100°C for 5 minutes to develop the color.
-
Cool the plate to room temperature.
-
Read the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of carbamoyl phosphate.
-
2. Radiochromatographic Assay for CPS Activity
This protocol is a sensitive method that uses radiolabeled substrates.
-
Principle: This assay measures the incorporation of [¹⁴C]bicarbonate into carbamoyl phosphate. The radiolabeled product is then separated from the unreacted substrate by chromatography and quantified.
-
Materials:
-
CPS enzyme preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 100 mM KCl
-
Substrate Solution: 20 mM ATP, 20 mM L-glutamine, and [¹⁴C]NaHCO₃ (specific activity ~50 mCi/mmol)
-
Stopping Reagent: 1 M perchloric acid
-
Thin-layer chromatography (TLC) plates (e.g., cellulose)
-
Developing Solvent: Butanol:Acetic Acid:Water (4:1:1)
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and Substrate Solution.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the CPS enzyme preparation.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the Stopping Reagent on ice.
-
Centrifuge to pellet the precipitated protein.
-
Spot an aliquot of the supernatant onto a TLC plate.
-
Develop the chromatogram using the Developing Solvent.
-
Allow the plate to dry.
-
Scrape the spots corresponding to carbamoyl phosphate and unreacted bicarbonate into separate scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]NaHCO₃.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing substrate inhibition.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphPad Prism 10 Curve Fitting Guide - Equation: Substrate inhibition [graphpad.com]
- 4. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Carboxy Phosphate Reaction Step
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the carboxy phosphate reaction step in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction step and why is it important?
A1: The this compound reaction is the initial step in several critical metabolic pathways, including the biosynthesis of pyrimidines, arginine, and the urea cycle. It involves the phosphorylation of bicarbonate by ATP to form the highly reactive intermediate, this compound.[1][2][3] This intermediate serves as an activated source of CO2 for subsequent carboxylation reactions. In enzymes like carbamoyl phosphate synthetase (CPS) and biotin-dependent carboxylases, the formation of this compound is a crucial, often rate-limiting, step that commits metabolites to a specific pathway.[2][4]
Q2: What are the key enzymes that utilize the this compound intermediate?
A2: The primary enzymes that proceed via a this compound intermediate are:
-
Carbamoyl Phosphate Synthetase (CPS): This enzyme catalyzes the synthesis of carbamoyl phosphate and is essential for the urea cycle and pyrimidine and arginine biosynthesis.[3][5]
-
Biotin-dependent Carboxylases: This family of enzymes, including acetyl-CoA carboxylase and pyruvate carboxylase, utilizes biotin as a cofactor to transfer a carboxyl group. The reaction is initiated by the formation of this compound.[6][7]
Q3: What are the typical substrates and products of this reaction step?
A3: The core reaction for the formation of this compound involves:
-
Substrates: ATP (Adenosine triphosphate) and Bicarbonate (HCO₃⁻)
-
Products: this compound and ADP (Adenosine diphosphate)
This is the first of a multi-step reaction. In carbamoyl phosphate synthetase, for instance, the this compound then reacts with ammonia (derived from glutamine) to form carbamate, which is subsequently phosphorylated by a second ATP molecule to yield carbamoyl phosphate.[1][2]
Q4: How is the this compound reaction step regulated?
A4: The efficiency of this step is tightly regulated, primarily through allosteric control of the enzyme. For E. coli carbamoyl phosphate synthetase, the key allosteric effectors are:
-
Inhibitors: UMP (Uridine monophosphate), a downstream product of the pyrimidine biosynthetic pathway, acts as a feedback inhibitor.[5]
-
Activators: Ornithine (a precursor in the arginine biosynthesis pathway) and IMP (Inosine monophosphate) act as activators.[5][8]
Furthermore, the formation of the this compound intermediate can induce conformational changes in the enzyme that synchronize its multiple active sites, enhancing the efficiency of subsequent reaction steps.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Incorrect Buffer Composition: Tris and HEPES buffers have been shown to inhibit carbamoyl phosphate synthetase activity.[3] | Use a non-inhibitory buffer system, such as a phosphate buffer, and ensure the pH is optimal for your specific enzyme (typically around 7.2-7.6).[9][10] |
| Degraded Substrates: ATP and this compound are labile. Carbamoyl phosphate, a downstream product, is also chemically unstable.[11] | Prepare ATP solutions fresh and store them on ice. If using purified this compound, handle it with care and use it immediately. For assays measuring carbamoyl phosphate, perform them promptly after the reaction. | |
| Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. | Store the enzyme at the recommended temperature (typically -80°C) in a suitable buffer containing cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles. | |
| Missing Cofactors: Biotin-dependent carboxylases require biotin. Many ATP-dependent enzymes require divalent cations like Mg²⁺. | Ensure all necessary cofactors are present in the reaction mixture at their optimal concentrations. | |
| Inconsistent or Non-Reproducible Results | Variable Substrate Concentrations: Inaccurate pipetting or degradation of stock solutions can lead to variability. | Calibrate pipettes regularly. Prepare fresh substrate solutions for each set of experiments. |
| Assay Interference: Components of the reaction mixture may interfere with the detection method (e.g., high phosphate background in a phosphate release assay). | Run appropriate controls, including blanks without the enzyme and without each substrate, to identify any interfering substances. Consider using a coupled enzyme assay to avoid direct measurement of unstable products.[12] | |
| Allosteric Effector Contamination: Trace amounts of UMP or other inhibitors in your reagents could be affecting the enzyme's activity. | Use high-purity reagents. If contamination is suspected, test for the effect of known inhibitors and activators on your reaction. | |
| High Background Signal | Non-enzymatic Hydrolysis of ATP: In the absence of enzyme, some spontaneous hydrolysis of ATP may occur, leading to a background signal in ATPase assays. | Measure the rate of ATP hydrolysis in a control reaction without the enzyme and subtract this from the rate observed in the presence of the enzyme. |
| Chemical Instability of Carbamoyl Phosphate: If your assay measures a downstream product like carbamoyl phosphate, its inherent instability can lead to breakdown and a variable baseline.[11] | Optimize assay conditions (e.g., pH, temperature) to minimize the chemical hydrolysis of carbamoyl phosphate. Use rapid assay methods.[11][12] |
Quantitative Data Summary
The following table summarizes key quantitative data related to the this compound reaction step, primarily from studies on E. coli carbamoyl phosphate synthetase.
| Parameter | Value | Enzyme/Condition | Reference |
| Rate of this compound Formation | 1100 min⁻¹ | E. coli CPS (initial burst) | [2] |
| Steady-State ATPase Rate | 12 min⁻¹ | E. coli CPS (in the absence of nitrogen source) | [2] |
| Effect of Allosteric Site Truncation (Δ14) | 40-fold decrease in glutamine-dependent ATPase activity | E. coli CPS | [13] |
| νex/νcat (ATPase reaction) | 0.62 | Hamster Kidney CPS II | [9] |
| νex/νcat (Biosynthetic, high Gln) | 0.39 | Hamster Kidney CPS II | [9] |
| νex/νcat (Biosynthetic, high NH₄⁺) | 0.16 | Hamster Kidney CPS II | [9] |
νex/νcat represents the ratio of moles of MgATP exchanged to moles of MgATP hydrolyzed, indicating the partitioning of the carboxyphosphate intermediate.
Experimental Protocols
Protocol 1: Bicarbonate-Dependent ATPase Activity Assay
This assay measures the formation of ADP, which is stoichiometrically equivalent to the formation of this compound in the absence of a nitrogen source. It is a continuous spectrophotometric assay coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system.
Principle:
-
Enzyme: ATP + HCO₃⁻ → this compound + ADP
-
PK: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM HEPES or Phosphate buffer, pH 7.4
-
1 M KCl
-
1 M MgCl₂
-
0.5 M NaHCO₃
-
100 mM ATP
-
100 mM Phosphoenolpyruvate (PEP)
-
10 mg/mL NADH
-
Pyruvate Kinase (PK) solution (e.g., 500 units/mL)
-
Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
Enzyme solution (e.g., Carbamoyl Phosphate Synthetase)
Procedure:
-
Prepare a reaction cocktail in a 1 mL cuvette by adding the following (final concentrations in parentheses):
-
Assay Buffer to a final volume of 1 mL
-
100 µL of 1 M KCl (100 mM)
-
10 µL of 1 M MgCl₂ (10 mM)
-
50 µL of 0.5 M NaHCO₃ (25 mM)
-
20 µL of 100 mM ATP (2 mM)
-
20 µL of 100 mM PEP (2 mM)
-
20 µL of 10 mg/mL NADH (~0.2 mM)
-
5 µL of PK solution (~2.5 units)
-
5 µL of LDH solution (~5 units)
-
-
Mix by inversion and incubate in a spectrophotometer at 37°C for 5 minutes to achieve temperature equilibrium and consume any contaminating ADP.
-
Initiate the reaction by adding 10-50 µL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Colorimetric Assay for Carbamoyl Phosphate Synthesis
This is an uncoupled, endpoint assay that measures the amount of carbamoyl phosphate produced. It is more sensitive than many coupled assays and avoids issues with coupling enzyme stability.[12]
Principle: Carbamoyl phosphate is chemically converted to hydroxyurea by hydroxylamine. The hydroxyurea is then quantified colorimetrically.[12]
Reagents:
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 10 mM ATP, 50 mM NaHCO₃, and 20 mM Glutamine (or NH₄Cl).
-
Enzyme solution.
-
Stopping Reagent: 1.0 M Hydroxylamine-HCl, pH 7.0.
-
Color Reagent A: 16% (w/v) Trichloroacetic acid (TCA), 0.8% (w/v) diacetyl monoxime.
-
Color Reagent B: 0.25% (w/v) thiosemicarbazide in 3.6 M H₂SO₄.
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube:
-
450 µL of pre-warmed Reaction Buffer.
-
50 µL of enzyme solution.
-
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 500 µL of the Stopping Reagent.
-
Incubate at 37°C for 15 minutes to convert carbamoyl phosphate to hydroxyurea.
-
Prepare the color development mixture in a new tube:
-
100 µL of the stopped reaction mixture.
-
600 µL of Color Reagent A.
-
200 µL of Color Reagent B.
-
-
Vortex and heat at 100°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 458 nm.[12]
-
Quantify the amount of carbamoyl phosphate produced by comparing to a standard curve generated with known concentrations of carbamoyl phosphate or hydroxyurea.
Visualizations
Caption: Formation of the this compound intermediate.
Caption: Allosteric regulation of carbamoyl phosphate synthetase.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the intermediacy of carboxyphosphate in biotin-dependent carboxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotin carboxylase - Wikipedia [en.wikipedia.org]
- 8. Regulatory changes in the control of carbamoyl phosphate synthetase induced by truncation and mutagenesis of the allosteric binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Inorganic phosphate determination in the presence of a labile organic phosphate: assay for carbamyl phosphate phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Navigating the Lability of Carbamate Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the inherent lability of carbamate intermediates in experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of carbamate intermediates.
Issue 1: Low or No Yield of the Desired Carbamate Product
Question: My reaction to form a carbamate is resulting in a low yield or complete recovery of my starting amine. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in carbamate synthesis often points to issues with reagents, reaction conditions, or the formation of stable, unreactive intermediates. Here are some troubleshooting steps:
-
Reagent Quality:
-
Moisture-Sensitive Reagents: Ensure all reagents, especially isocyanates or chloroformates, are fresh and have been stored under anhydrous conditions. Moisture can lead to the formation of unwanted side products.[1]
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge acid byproducts. Avoid using primary or secondary amines as bases, as they can compete with your substrate.[1]
-
-
Reaction Conditions:
-
Temperature Control: For reactions involving highly reactive reagents like chloroformates, maintain a low temperature (e.g., 0 °C) during addition to control the initial exothermic reaction and minimize side reactions.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.
-
-
Alternative Synthetic Routes:
-
If using isocyanates, consider in situ generation to avoid handling these toxic and reactive intermediates.
-
For CO2-based syntheses, ensure a positive pressure of CO2 and consider using a catalyst like DBU to facilitate the formation of the carbamate adduct before adding the alkylating agent.[1]
-
Issue 2: Formation of Symmetrical Urea as a Major Byproduct
Question: I am observing a significant amount of symmetrical urea in my carbamate synthesis. How can I minimize this side reaction?
Answer:
Symmetrical urea formation is a common side reaction, particularly when using isocyanates or chloroformates.[1] It arises from the reaction of an isocyanate intermediate with an amine.
-
Ensure Anhydrous Conditions: Moisture can react with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea.[1] Use anhydrous solvents and flame-dried glassware.
-
Optimize Reagent Addition: When generating an isocyanate in situ, add the amine solution slowly to the phosgene equivalent to keep the free amine concentration low.[1]
-
Alternative Reagents: Consider using carbonyldiimidazole (CDI) as a phosgene substitute. CDI reacts with an amine to form a carbamoylimidazole intermediate, which then reacts with an alcohol to yield the carbamate with minimal urea formation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of a carbamate intermediate?
A1: The stability of a carbamate is influenced by several factors:
-
Substitution: N,N-disubstituted carbamates are generally more stable towards chemical hydrolysis than N-monosubstituted carbamates.[2]
-
Electronic Effects: Electron-withdrawing groups on the oxygen or nitrogen can affect the stability.
-
pH: Carbamates are susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is generally higher at alkaline pH.[3]
-
Temperature: Higher temperatures can accelerate the decomposition of carbamates.
-
Enzymatic Cleavage: In biological systems, carbamates can be substrates for various enzymes, such as esterases and amidases, leading to their cleavage.
Q2: How can I monitor the stability of my carbamate intermediate during an experiment?
A2: The stability of a carbamate intermediate can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for analyzing thermally labile compounds like carbamates.[4][5] You can monitor the disappearance of the carbamate peak and the appearance of degradation products over time.
-
Gas Chromatography (GC): For thermally stable carbamates, GC can be used. However, thermal decomposition in the injector can be a concern.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the reaction in real-time or to analyze samples taken at different time points to determine the extent of decomposition.
Q3: Are there general guidelines for choosing a carbamate protecting group with appropriate stability?
A3: Yes, the choice of a carbamate protecting group depends on the desired stability and the conditions required for its removal. Common carbamate protecting groups include Boc, Cbz, and Fmoc. Their stability varies under different conditions, allowing for selective deprotection in the presence of other protecting groups (orthogonal strategy).[7][8]
Data Presentation
Table 1: Qualitative Stability of Common Carbamate Protecting Groups
| Protecting Group | Deprotection Conditions | Stability to Acids | Stability to Bases | Stability to Hydrogenolysis |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA, HCl)[7][9] | Labile | Generally stable | Stable |
| Cbz (Carboxybenzyl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid (HBr/AcOH)[7][9] | Labile to strong acid | Stable | Labile |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% piperidine in DMF)[9] | Stable | Labile | Stable |
Experimental Protocols
Protocol 1: General Procedure for Carbamate Formation using an Isocyanate
-
Dissolve the amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the isocyanate (1.0-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring Carbamate Stability by HPLC
-
Prepare a stock solution of the carbamate intermediate in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Initiate the stability study by diluting an aliquot of the carbamate stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Maintain the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the carbamate from its degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantify the peak area of the carbamate at each time point to determine its rate of degradation.
Visualizations
Caption: Troubleshooting workflow for common carbamate synthesis issues.
Caption: Mechanism of enzyme inhibition by a carbamate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. s4science.at [s4science.at]
- 5. agilent.com [agilent.com]
- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Allosteric Regulation of Carbamoyl Phosphate Synthetase 1 (CPS1) by N-acetylglutamate (NAG)
This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments involving the allosteric regulation of carbamoyl phosphate synthetase 1 (CPS1) by its essential activator, N-acetylglutamate (NAG).
Frequently Asked Questions (FAQs)
Q1: What is the role of N-acetylglutamate (NAG) in the function of Carbamoyl Phosphate Synthetase 1 (CPS1)?
A1: N-acetylglutamate (NAG) is an essential allosteric activator of CPS1.[1][2] In the absence of NAG, CPS1 is virtually inactive.[1] The binding of NAG to a specific allosteric site on the C-terminal domain of CPS1 induces a significant conformational change in the enzyme.[1] This change promotes a catalytically competent state, allowing for the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP, which is the first and rate-limiting step of the urea cycle.[3][4]
Q2: My purified recombinant CPS1 shows very low or no activity, even in the presence of NAG. What are the possible causes?
A2: Several factors could contribute to low or no activity of your purified recombinant CPS1:
-
Improper Protein Folding and Solubility: CPS1 is a large and complex enzyme. Overexpression, especially in heterologous systems like E. coli, can lead to misfolding and the formation of insoluble aggregates (inclusion bodies). Ensure your purification protocol is optimized to recover soluble, correctly folded protein. The solubility of mutant CPS1 can be drastically decreased, suggesting misfolding is a major issue.
-
Enzyme Instability: CPS1 can be unstable, particularly during purification and storage. It is crucial to work quickly, at low temperatures (4°C), and to use buffers containing stabilizing agents like glycerol. Some mutations have been shown to decrease the thermal stability of the enzyme.
-
Suboptimal Assay Conditions: The concentration of all substrates (Ammonia, Bicarbonate, ATP) and the essential activator NAG are critical. Ensure you are using saturating concentrations of NAG (typically in the low millimolar range) and that the pH and ionic strength of your assay buffer are optimal.
-
Presence of Inhibitors: Contaminants from your purification steps, such as high concentrations of imidazole (if using His-tag purification), can inhibit enzyme activity. Ensure thorough dialysis or buffer exchange after purification.
Q3: I am observing a high background signal in my colorimetric CPS1 activity assay. What could be the reason?
A3: High background in a colorimetric assay, such as the coupled assay with ornithine transcarbamylase (OTC) or a malachite green-based assay for phosphate detection, can arise from several sources:
-
Contaminating ATPases: Crude cell lysates or partially purified enzyme preparations may contain other ATPases that hydrolyze ATP, leading to a false-positive signal in assays that measure ADP or phosphate production.
-
Spontaneous Decomposition of Carbamoyl Phosphate: Carbamoyl phosphate is an unstable molecule. If your assay involves a delay between the CPS1 reaction and the detection step, spontaneous breakdown can contribute to the background.
-
Interfering Substances in the Sample: Components of your sample buffer or impurities could interfere with the colorimetric reagents. It is important to run appropriate controls, including a reaction mix without the enzyme, to determine the background signal.
Q4: Can I use N-carbamoylglutamate (NCG) as a substitute for NAG in my experiments?
A4: N-carbamoylglutamate (NCG) is a synthetic analog of NAG and can activate CPS1.[4] However, it is important to note that NCG activates CPS1 sub-optimally compared to NAG, with a significantly lower affinity (requiring a much higher concentration for half-maximal activation) and resulting in a lower maximal velocity (Vmax).[5] NCG can also compete with NAG for binding to the enzyme.[5] Therefore, while NCG can be used to study CPS1 activation, the quantitative results will differ from those obtained with NAG.
Troubleshooting Guides
Issue 1: Low Yield of Soluble Recombinant CPS1
| Possible Cause | Suggested Solution |
| Protein expressed in inclusion bodies | Optimize expression conditions (e.g., lower temperature, lower inducer concentration). Use a different expression host (e.g., insect cells, which are often better for large, complex proteins). Attempt refolding of the protein from inclusion bodies, although this can be challenging for an enzyme of this size. |
| Protein degradation | Add a cocktail of protease inhibitors to your lysis buffer. Minimize the time the protein spends in the crude lysate. |
| Protein precipitation during purification | Increase the ionic strength of your buffers (e.g., higher NaCl concentration) to reduce non-specific hydrophobic interactions. Include stabilizing agents like glycerol (10-20%) in all your buffers. Ensure the pH of your buffers is not close to the isoelectric point (pI) of the protein. |
Issue 2: Inconsistent or Non-reproducible CPS1 Activity Measurements
| Possible Cause | Suggested Solution |
| Inaccurate pipetting of viscous solutions | Use positive displacement pipettes for viscous solutions like glycerol-containing buffers. Ensure thorough mixing of all reaction components. |
| Temperature fluctuations | Pre-incubate all reagents and the reaction plate at the assay temperature (e.g., 37°C) before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Substrate or cofactor degradation | Prepare fresh solutions of ATP and NAG for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Enzyme inactivation during the assay | Minimize the pre-incubation time of the diluted enzyme before starting the reaction. Ensure the assay buffer contains appropriate stabilizing agents. |
Quantitative Data Summary
The following table summarizes key quantitative data for the allosteric activation of wild-type human Carbamoyl Phosphate Synthetase 1 (CPS1) by N-acetylglutamate (NAG) and its analog N-carbamoylglutamate (NCG).
| Parameter | NAG | NCG | Reference |
| K_act (Activation Constant) | ~0.1 - 0.5 mM | ~2.5 - 5.0 mM | [5] |
| Vmax (Maximal Velocity) | Normalized to 100% | ~40 - 70% of NAG-activated Vmax | [5] |
| Fold Activation (over basal activity) | >50-fold | Varies, generally lower than NAG | [1] |
Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., pH, temperature, substrate concentrations).
Experimental Protocols
Detailed Methodology for Coupled CPS1-OTC Spectrophotometric Assay
This protocol describes a common method for measuring CPS1 activity by coupling the production of carbamoyl phosphate to the ornithine transcarbamylase (OTC) reaction, which produces citrulline. The rate of citrulline production is then determined colorimetrically.
Materials:
-
Purified or partially purified CPS1 enzyme
-
Ornithine Transcarbamylase (OTC) enzyme
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 20 mM MgCl₂, 100 mM KCl)
-
Substrate Stock Solutions:
-
Ammonium Chloride (NH₄Cl)
-
Potassium Bicarbonate (KHCO₃)
-
ATP
-
L-Ornithine
-
-
Activator Stock Solution: N-acetylglutamate (NAG)
-
Colorimetric Reagents for Citrulline Detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, NH₄Cl, KHCO₃, ATP, L-ornithine, and OTC. The final concentrations of each component should be optimized for your specific experimental setup.
-
Prepare Enzyme and Activator Solutions: Dilute the CPS1 enzyme to the desired concentration in a suitable buffer on ice. Prepare a range of NAG concentrations to test its activating effect.
-
Set up the Reaction Plate: In a 96-well plate, add the reaction mix to each well.
-
Initiate the Reaction: Add the diluted CPS1 enzyme to the wells, followed immediately by the addition of the NAG solution to start the reaction. Include appropriate controls, such as a reaction without CPS1 and a reaction without NAG.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as a strong acid.
-
Colorimetric Detection of Citrulline: Add the colorimetric reagents for citrulline detection to each well. This typically involves heating the plate to allow for color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Plot the absorbance as a function of NAG concentration to determine the activation profile.
Visualizations
Caption: Allosteric activation of CPS1 by NAG.
Caption: Workflow for a coupled CPS1-OTC assay.
Caption: Troubleshooting decision tree for low CPS1 activity.
References
- 1. Mitochondrial carbamoyl phosphate synthetase activity in the absence of N-acetyl-L-glutamate. Mechanism of activation by this cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synchronization of CPS Active Sites for Efficient Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the synchronization of Carbamoyl Phosphate Synthetase (CPS) active sites.
Frequently Asked Questions (FAQs)
Q1: What is Carbamoyl Phosphate Synthetase (CPS) and what is its primary function?
A1: Carbamoyl Phosphate Synthetase (CPS) is a complex allosteric enzyme that plays a crucial role in nitrogen metabolism.[1][2] It catalyzes the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and two molecules of ATP.[3][4] This reaction is the first committed step in the urea cycle and de novo pyrimidine biosynthesis in many organisms.[3]
Q2: What are the active sites of CPS and what are their individual roles?
A2: CPS from E. coli, a well-studied model, is a heterodimer with a small and a large subunit, possessing three distinct active sites.[1][3][5]
-
Glutamine Hydrolysis Site (Small Subunit): This site hydrolyzes glutamine to produce ammonia and glutamate.[3][5]
-
Bicarbonate Phosphorylation Site (N-terminal domain of Large Subunit): Here, bicarbonate is phosphorylated by ATP to form carboxyphosphate.[1][5]
-
Carbamate Phosphorylation Site (C-terminal domain of Large Subunit): Carbamate is phosphorylated by a second molecule of ATP to yield carbamoyl phosphate.[1][5]
Q3: What is meant by the "synchronization" of CPS active sites?
A3: Synchronization refers to the coordinated action of the three active sites to ensure efficient catalysis. A key feature of this synchronization is the channeling of unstable reaction intermediates, such as ammonia and carbamate, through a molecular tunnel nearly 100 Å long that connects the active sites.[2][5][6] This channeling prevents the diffusion of these labile molecules into the solvent, thereby increasing catalytic efficiency and preventing the accumulation of potentially toxic intermediates.[2] The phosphorylation of bicarbonate is thought to be the initial trigger for the entire reaction cascade.[5]
Q4: How is the activity of CPS allosterically regulated?
A4: CPS activity is tightly controlled by allosteric effectors that signal the metabolic state of the cell. For E. coli CPS, the primary allosteric regulators are:
-
UMP (Uridine Monophosphate): An inhibitor, signaling sufficient pyrimidines.[6][7]
-
Ornithine: An activator, indicating a need for arginine biosynthesis.[7]
These effectors typically bind to a regulatory site on the large subunit and modulate the enzyme's affinity for ATP.[5][6]
Troubleshooting Guides
Problem 1: Low or no CPS activity detected in my assay.
| Possible Cause | Troubleshooting Step |
| Degraded Enzyme | Ensure proper storage of the enzyme at recommended temperatures (-80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Buffer Conditions | Verify the pH and ionic strength of your assay buffer. Ensure all components are at the correct final concentrations. |
| Missing Obligate Activator (for CPS I) | For mammalian CPS I, ensure the presence of the obligate allosteric activator N-acetylglutamate (NAG) in your assay mixture.[1] |
| Incorrect Substrate Concentrations | Prepare fresh substrate solutions (ATP, bicarbonate, glutamine/ammonia). Verify their concentrations. |
| Presence of Inhibitors | Ensure that your sample preparation does not introduce known inhibitors. For example, UMP is a potent allosteric inhibitor of E. coli CPS.[6][7] |
| Problem with Coupled Enzyme Assay | If using a coupled assay (e.g., with ornithine transcarbamoylase), verify the activity of the coupling enzyme separately. Ensure all necessary co-factors for the coupled reaction are present.[8] |
Problem 2: Inconsistent or non-reproducible kinetic data.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible to minimize pipetting variations. |
| Temperature Fluctuations | Ensure all assay components and reactions are maintained at a constant and optimal temperature. |
| Substrate Instability | Carbamoyl phosphate is an unstable intermediate. If measuring its formation, ensure timely quenching of the reaction and rapid analysis. |
| Enzyme Aggregation | Changes in protein concentration can affect the oligomerization state of CPS, which can be influenced by allosteric effectors.[7] Maintain consistent enzyme concentrations across experiments. |
| Inaccurate Determination of Initial Velocity | Ensure that you are measuring the initial linear rate of the reaction. Substrate depletion or product inhibition can lead to non-linear reaction progress curves. |
Problem 3: Difficulty in studying intermediate channeling.
| Possible Cause | Troubleshooting Step |
| Ammonia Diffusion into Bulk Solvent | The efficiency of ammonia channeling is a key aspect of CPS function. To study this, you can use isotopic labeling studies to track the fate of glutamine-derived ammonia.[9] |
| Mutant Enzyme Inactivity | When using site-directed mutagenesis to disrupt the tunnel, ensure that the mutations do not lead to global misfolding and inactivation of the enzyme. Characterize the stability and partial reactions of your mutants.[10] |
| Lack of a suitable assay to detect intermediates | Direct detection of channeled intermediates is challenging due to their instability. Consider using rapid quench techniques or theoretical approaches like molecular dynamics simulations to complement experimental data.[11] |
Quantitative Data
Table 1: Kinetic Parameters for E. coli Carbamoyl Phosphate Synthetase
| Substrate | K_m_ (mM) | Reference |
| MgATP | Varies with allosteric effectors | [12] |
| HCO₃⁻ | ~1 (at low NH₄⁺) | [12] |
| NH₄⁺ | Varies with HCO₃⁻ concentration | [12] |
| Glutamine | Parallel initial velocity patterns observed with varying concentrations | [12] |
Note: Kinetic parameters can vary significantly depending on the specific assay conditions, including pH, temperature, and the concentrations of other substrates and allosteric effectors.
Table 2: Allosteric Regulation of E. coli CPS
| Allosteric Effector | Effect | Primary Mechanism | Reference |
| UMP | Inhibition | Increases K_m_ for MgATP | [6][13] |
| Ornithine | Activation | Decreases K_m_ for MgATP | [13] |
| IMP | Activation | Modulates affinity for MgATP | [6] |
Experimental Protocols
1. Coupled Enzyme Assay for Carbamoyl Phosphate Synthetase Activity
This protocol measures the production of carbamoyl phosphate by coupling its reaction with ornithine to form citrulline, catalyzed by ornithine transcarbamoylase (OTC). The amount of citrulline produced is then determined colorimetrically.[8]
Materials:
-
Purified CPS enzyme
-
Purified Ornithine Transcarbamoylase (OTC)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
ATP solution
-
MgCl₂ solution
-
KHCO₃ solution
-
Glutamine or NH₄Cl solution
-
Ornithine solution
-
Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide)
-
Trichloroacetic acid (TCA) for reaction quenching
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, KHCO₃, ornithine, and OTC.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the CPS enzyme. If studying the glutamine-dependent reaction, add glutamine. If studying the ammonia-dependent reaction, add NH₄Cl.
-
Allow the reaction to proceed for a defined period, ensuring it is within the linear range of product formation.
-
Stop the reaction by adding a solution of TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
Take an aliquot of the supernatant for citrulline determination.
-
Add the colorimetric reagent and incubate at a high temperature (e.g., 95°C) for a specified time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm).
-
Create a standard curve using known concentrations of citrulline to quantify the amount of product formed.
2. Site-Directed Mutagenesis to Investigate Intermediate Channeling
This protocol describes the general workflow for creating mutations in the putative ammonia tunnel of CPS to study their effect on catalysis.
Materials:
-
Plasmid DNA containing the CPS gene(s)
-
Site-directed mutagenesis kit (commercially available)
-
Competent E. coli cells for transformation and plasmid propagation
-
DNA sequencing services
Procedure:
-
Primer Design: Design primers containing the desired mutation in the region of the CPS gene corresponding to the ammonia tunnel.
-
Mutagenesis PCR: Perform PCR using the designed primers and the CPS plasmid as a template, following the instructions of the site-directed mutagenesis kit. This will generate a new plasmid containing the desired mutation.
-
Transformation: Transform the PCR product into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the transformed cells and send it for DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: Express the mutant CPS protein and purify it using established protocols for the wild-type enzyme.
-
Enzyme Characterization: Characterize the kinetic properties of the mutant enzyme using the activity assay described above. Compare the glutamine-dependent and ammonia-dependent activities to assess the impact of the mutation on ammonia channeling. A significant decrease in the ratio of glutamine-dependent to ammonia-dependent activity would suggest a disruption in the ammonia tunnel.[10][11]
Visualizations
Caption: CPS Reaction Pathway and Allosteric Regulation.
Caption: Workflow for Investigating Intermediate Channeling via Mutagenesis.
Caption: Troubleshooting Flowchart for Low CPS Activity.
References
- 1. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 2. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric control of the oligomerization of carbamoyl phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamoyl Phosphate Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 9. Conformational changes in ammonia-channeling glutamine amidotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding carbamoyl phosphate synthetase deficiency: impact of clinical mutations on enzyme functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. chem.tamu.edu [chem.tamu.edu]
impact of pH and temperature on carboxy phosphate stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the stability of carboxy phosphate. Given its nature as a highly reactive and unstable intermediate, this resource offers troubleshooting advice and frequently asked questions to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a mixed anhydride of carbonic acid and phosphoric acid. It is a key, high-energy intermediate in the biosynthesis of carbamoyl phosphate, a precursor for the synthesis of pyrimidines and arginine.[1][2] Understanding its stability is crucial for studying the kinetics and mechanisms of enzymes like carbamyl phosphate synthetase (CPS).[3]
Q2: How stable is this compound in aqueous solutions?
This compound is known to be highly unstable in aqueous solutions.[4] While specific kinetic data for this compound is scarce due to its transient nature, analogous compounds like carbamoyl phosphate are known to have a half-life of only a few minutes under physiological conditions.[5] The stability of this compound is expected to be significantly influenced by both pH and temperature.
Q3: What are the primary degradation products of this compound?
The non-enzymatic degradation of this compound in aqueous solution is expected to proceed via hydrolysis, yielding bicarbonate (or carbon dioxide) and inorganic phosphate. The rate of this hydrolysis is dependent on the pH and temperature of the solution.
Q4: Can I purchase and store this compound for my experiments?
Due to its high reactivity and instability, this compound is not commercially available as a stable compound. It is typically generated in situ for experimental purposes, immediately before use. Storage for any significant period, even under cold conditions, is not recommended as rapid degradation will occur.
Troubleshooting Guide
Issue: Inconsistent or no product formation in an enzyme assay involving this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound before enzymatic reaction. | - Generate this compound in situ and as close to the time of use as possible.- Minimize the time between generation and addition to the reaction mixture.- Maintain the this compound solution at a low temperature (e.g., on ice) until use. |
| Unfavorable pH of the reaction buffer. | - Ensure the pH of the reaction buffer is optimal for both enzyme activity and reasonable this compound stability. Very acidic or alkaline pH can accelerate hydrolysis.- Buffer choice is critical; avoid buffers that may catalyze the degradation. |
| Elevated reaction temperature. | - Perform the reaction at the lowest temperature compatible with detectable enzyme activity to minimize thermal decomposition of the substrate.- Consider running control experiments without the enzyme to quantify the rate of non-enzymatic degradation under your experimental conditions. |
| Presence of nucleophiles in the buffer. | - Avoid buffers containing nucleophilic species (e.g., Tris) that can react with and consume this compound.- Use non-nucleophilic buffers such as HEPES or MOPS. |
Issue: High background signal in control experiments (without enzyme).
| Possible Cause | Troubleshooting Steps |
| Spontaneous hydrolysis of this compound. | - This is expected. Quantify the rate of spontaneous hydrolysis at the experimental pH and temperature and subtract this from the rate observed in the presence of the enzyme.- Optimize the assay to maximize the enzymatic rate relative to the non-enzymatic rate. |
| Contamination of reagents with inorganic phosphate. | - Use high-purity reagents and phosphate-free water to prepare all solutions.- Pre-treat buffers with a phosphate-scavenging system if necessary. |
Data on Factors Affecting Acyl Phosphate Stability
| Factor | Condition | Expected Impact on Stability | Rationale |
| pH | Acidic (pH < 4) | Decreased | Acid-catalyzed hydrolysis of the anhydride bond. |
| Neutral (pH ~7) | Relatively more stable | Lower concentration of both H+ and OH- ions to catalyze hydrolysis. | |
| Alkaline (pH > 8) | Significantly Decreased | Base-catalyzed (hydroxide ion) nucleophilic attack on the carbonyl carbon. | |
| Temperature | Low (e.g., 4°C) | Increased | Slower rates of all chemical reactions, including hydrolysis. |
| High (e.g., 37°C) | Significantly Decreased | Increased kinetic energy of molecules, leading to a higher frequency and energy of collisions, accelerating the rate of hydrolysis.[5] |
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound under specific pH and temperature conditions.
Objective: To determine the rate of non-enzymatic hydrolysis of this compound at a given pH and temperature.
Materials:
-
Reagents for the in situ synthesis of this compound (e.g., from ATP and bicarbonate, though a chemical synthesis route may be necessary for isolated stability studies).
-
Buffers at the desired pH values (e.g., HEPES, MOPS).
-
Temperature-controlled water bath or incubator.
-
Reagents for a sensitive inorganic phosphate detection assay (e.g., Malachite Green phosphate assay).
-
Spectrophotometer.
-
Quenching solution (e.g., a solution that rapidly stops the degradation, such as a strong acid or a reagent that complexes with a reactant).
-
Timer.
Methodology:
-
Preparation of Solutions:
-
Prepare buffers at the desired pH values and equilibrate them to the target temperature.
-
Prepare the reagents for the phosphate detection assay according to the manufacturer's instructions.
-
Prepare the solution for in situ generation of this compound.
-
-
Stability Assay:
-
Initiate the generation of this compound.
-
At time zero (t=0), add a known concentration of the freshly generated this compound to the temperature-equilibrated buffer.
-
At defined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop further degradation.
-
Determine the concentration of inorganic phosphate in each quenched aliquot using a suitable colorimetric assay.
-
-
Data Analysis:
-
For each time point, calculate the amount of inorganic phosphate released.
-
Plot the concentration of inorganic phosphate versus time.
-
The initial rate of hydrolysis can be determined from the slope of the linear portion of the curve.
-
To determine the half-life (t½), plot the natural logarithm of the remaining this compound concentration (initial concentration minus the concentration of phosphate formed) versus time. The half-life can be calculated from the slope of the resulting line (k = -slope; t½ = 0.693/k).
-
-
Controls:
-
Run a blank reaction containing all components except this compound to account for any background phosphate contamination.
-
Perform the experiment at different pH values and temperatures to determine their impact on stability.
-
Visualizing Stability Factors
The following diagram illustrates the logical relationship between pH, temperature, and the degradation of this compound.
Caption: Factors influencing this compound stability.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 3. Carbamoyl phosphate synthetase: a crooked path from substrates to products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Kinetics of Carbamoyl Phosphate Synthetases I, II, and III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic properties of three key enzymes in nitrogen metabolism: Carbamoyl Phosphate Synthetase I (CPS I), Carbamoyl Phosphate Synthetase II (CPS II), and Carbamoyl Phosphate Synthetase III (CPS III). Understanding the distinct kinetic behaviors of these isozymes is crucial for research in metabolic diseases, cancer biology, and drug development.
At a Glance: Key Differences in Kinetic Parameters
The kinetic parameters of CPS I, II, and III reflect their distinct physiological roles and regulatory mechanisms. The following table summarizes the available quantitative data for Michaelis constants (Km) and catalytic turnover rates (kcat) for the substrates of each isozyme.
| Enzyme | Organism/Tissue | Substrate | Km | kcat (s-1) | Allosteric Activator(s) | Allosteric Inhibitor(s) |
| CPS I | Rat Liver | NH4+ | 0.1 - 1.0 mM | ~3.4 | N-Acetylglutamate (NAG) | - |
| HCO3- | 1.0 - 5.0 mM | |||||
| ATP | 0.2 - 2.0 mM | |||||
| CPS II | Hamster CAD | Glutamine | ~0.1 mM | Not Reported | PRPP, ATP | UTP |
| NH3 | 26 µM (low ATP) - 166 µM (high ATP)[1] | |||||
| HCO3- | 1.4 mM[1] | |||||
| ATP | Apparent S0.5 ~1.5 mM | |||||
| CPS III | Fish (e.g., Largemouth Bass) | Glutamine | 0.4 - 1.0 mM | Not Reported | N-Acetylglutamate (NAG) | - |
| ATP | 0.1 - 0.5 mM |
Note: Kinetic parameters can vary significantly depending on the organism, tissue, purity of the enzyme preparation, and assay conditions. The values presented here are approximate ranges compiled from various studies.
In-Depth Look at Isozyme Kinetics
Carbamoyl Phosphate Synthetase I (CPS I)
Primarily found in the mitochondria of hepatocytes in ureotelic organisms, CPS I is the rate-limiting enzyme of the urea cycle.[2][3] It catalyzes the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate. A key kinetic feature of CPS I is its absolute dependence on the allosteric activator N-acetylglutamate (NAG).[4] The binding of NAG induces a conformational change in the enzyme, making it active.[4] The concentration of NAG in the mitochondrial matrix is a critical determinant of CPS I activity and, consequently, the rate of urea synthesis.
Carbamoyl Phosphate Synthetase II (CPS II)
Located in the cytosol of most eukaryotic cells, CPS II is the initial and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[5] It is part of a large multifunctional protein called CAD (Carbamoyl-phosphate synthetase, Aspartate transcarbamoylase, and Dihydroorotase).[6][7] Unlike CPS I, CPS II utilizes glutamine as its nitrogen source.[5] Its activity is intricately regulated by the end-product of the pathway, UTP, which acts as a feedback inhibitor, and by phosphoribosyl pyrophosphate (PRPP), an allosteric activator.[5][8] Phosphorylation of the CAD protein can also modulate CPS II activity by altering its affinity for ATP and its sensitivity to allosteric effectors.[1][9]
Carbamoyl Phosphate Synthetase III (CPS III)
CPS III is found in the mitochondria of some fish and aquatic invertebrates. It is considered an evolutionary intermediate between CPS I and CPS II. Similar to CPS II, it utilizes glutamine as the nitrogen donor. However, like CPS I, its activity is dependent on the allosteric activator N-acetylglutamate. This dual characteristic highlights a fascinating evolutionary link between the urea cycle and pyrimidine biosynthesis.
Experimental Protocols for Kinetic Analysis
Accurate determination of the kinetic parameters of CPS isozymes requires specific and robust assay methods. Below are detailed methodologies for key experiments.
Ornithine Transcarbamoylase (OTC) Coupled Spectrophotometric Assay for CPS I Activity
This is a continuous assay that measures the rate of carbamoyl phosphate production by coupling it to the ornithine transcarbamoylase (OTC) reaction, which forms citrulline. The production of citrulline can be monitored colorimetrically.
Principle: CPS I: 2 ATP + HCO3- + NH4+ → 2 ADP + Pi + Carbamoyl Phosphate OTC: Carbamoyl Phosphate + Ornithine → Citrulline + Pi
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Substrates: ATP, (NH4)2SO4, KHCO3, L-Ornithine
-
Activator: N-Acetylglutamate (NAG)
-
Coupling Enzyme: Ornithine Transcarbamoylase (OTC)
-
Colorimetric Reagents: Diacetyl monoxime, Thiosemicarbazide, and acidic reagent (e.g., H2SO4/H3PO4 mixture)
-
CPS I enzyme preparation
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, (NH4)2SO4, KHCO3, L-Ornithine, NAG, and OTC.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the CPS I enzyme preparation.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
To the stopped reaction, add the colorimetric reagents.
-
Heat the samples to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm).
-
Generate a standard curve using known concentrations of citrulline to determine the amount of product formed.
-
Calculate the initial velocity of the reaction and use this data to determine Km and kcat by varying the concentration of one substrate while keeping others saturated.
Spectrophotometric Assay for CPS II Activity
This assay measures the glutamine-dependent synthesis of carbamoyl phosphate by monitoring the production of a colored product.
Principle: The assay indirectly measures carbamoyl phosphate by its conversion to a stable product that can be quantified colorimetrically.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Substrates: ATP, L-Glutamine, KHCO3
-
Allosteric Effectors (for regulatory studies): UTP, PRPP
-
Colorimetric Reagents: Similar to the OTC coupled assay (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
CPS II enzyme preparation (purified CAD protein)
Procedure:
-
Prepare reaction mixtures containing assay buffer, ATP, L-Glutamine, and KHCO3. For regulatory studies, include varying concentrations of UTP or PRPP.
-
Pre-incubate the mixtures at 37°C.
-
Start the reaction by adding the CPS II enzyme preparation.
-
After a fixed incubation time, terminate the reaction with a strong acid.
-
Add the colorimetric reagents and heat to develop the color.
-
Measure the absorbance at the appropriate wavelength.
-
Create a standard curve with known concentrations of carbamoyl phosphate (or a stable derivative) to quantify the product.
-
Determine kinetic parameters by systematically varying substrate concentrations.
Glutaminase-Coupled Assay for CPS III Activity
This assay is suitable for CPS III, which utilizes glutamine as a substrate. The release of glutamate from glutamine hydrolysis can be coupled to the glutamate dehydrogenase (GDH) reaction, which can be monitored spectrophotometrically.
Principle: CPS III (Glutaminase domain): L-Glutamine + H2O → L-Glutamate + NH3 GDH: L-Glutamate + NAD+ + H2O → α-Ketoglutarate + NADH + NH4+
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrates: L-Glutamine, ATP, KHCO3
-
Activator: N-Acetylglutamate (NAG)
-
Coupling Enzyme and Coenzyme: Glutamate Dehydrogenase (GDH), NAD+
-
CPS III enzyme preparation
Procedure:
-
Set up a reaction mixture containing assay buffer, L-Glutamine, ATP, KHCO3, NAG, GDH, and NAD+.
-
Pre-incubate the mixture at the optimal temperature for the fish species' enzyme.
-
Initiate the reaction by adding the CPS III enzyme preparation.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
The rate of NADH production is directly proportional to the rate of glutamate formation and thus to the glutaminase activity of CPS III.
-
Calculate initial velocities and determine kinetic parameters by varying substrate concentrations.
Visualizing the Metabolic Pathways and Experimental Logic
To better illustrate the relationships between these enzymes and the experimental approaches, the following diagrams are provided.
Caption: Comparative overview of CPS isozymes' pathways and regulation.
Caption: General experimental workflow for determining enzyme kinetic parameters.
References
- 1. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OTC & CPS1 [nucdf.org]
- 3. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 4. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 6. Substitutions in hamster CAD carbamoyl-phosphate synthetase alter allosteric response to 5-phosphoribosyl-alpha-pyrophosphate (PRPP) and UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation and activation of hamster carbamyl phosphate synthetase II by cAMP‐dependent protein kinase. A novel mechanism for regulation of pyrimidine nucleotide biosynthesis. | The EMBO Journal [link.springer.com]
A Comparative Guide to Alternative Enzymatic Pathways for Carbamoyl Phosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Carbamoyl phosphate is a critical metabolite, serving as a precursor for the biosynthesis of pyrimidines and arginine, and for the urea cycle. While Carbamoyl Phosphate Synthetase (CPS) is the most well-known enzyme responsible for its production, alternative enzymatic pathways exist, offering different catalytic strategies and regulatory mechanisms. This guide provides an objective comparison of these pathways, supported by available experimental data, to inform research and therapeutic development.
Overview of Enzymatic Pathways
Three primary enzymatic pathways for carbamoyl phosphate synthesis have been identified:
-
Carbamoyl Phosphate Synthetase (CPS): This is the canonical pathway in most organisms, from bacteria to humans. CPS utilizes bicarbonate, ammonia (or glutamine), and two molecules of ATP to produce carbamoyl phosphate.[1][2][3] There are three major classes of CPS enzymes (CPS I, CPS II, and CPS III) that differ in their nitrogen source and allosteric regulation.[1][3]
-
Carbamate Kinase (CK): This enzyme catalyzes the direct phosphorylation of carbamate to form carbamoyl phosphate, consuming one molecule of ATP.[1][4][5] Carbamate can be formed non-enzymatically from the reaction of ammonia and carbon dioxide in solution.[6][7] This pathway is particularly relevant in some archaea and bacteria.[1][2][8]
-
Catabolic Transcarbamylase: Certain transcarbamylases, such as catabolic ornithine transcarbamylase (cOTC), can operate in reverse to produce carbamoyl phosphate from citrulline and phosphate.[1][8] This pathway is typically associated with arginine degradation pathways where it generates ATP.[5][8]
Comparative Performance Data
The following table summarizes the available quantitative data for the key enzymes in each pathway. It is important to note that kinetic parameters can vary significantly depending on the organism, isoenzyme, and experimental conditions.
| Enzyme | Organism | Substrates | Km | Vmax | kcat | Notes |
| Carbamoyl Phosphate Synthetase II (CPS II) | Escherichia coli | ATP, HCO3-, Glutamine | - | - | - | A complex multi-domain enzyme with intricate regulation.[9][10] |
| Syrian Hamster Kidney Cells | MgATP, HCO3-, Glutamine | - | - | - | Exhibits a partially random sequential kinetic mechanism.[11] | |
| Carbamate Kinase (CK) | Pyrococcus furiosus (hyperthermophile) | Carbamate, ATP | - | - | - | Highly thermostable, retaining 50% activity after 1 hour at 100°C.[2] |
| Alkaliphilus peptidifermentans (ArcC1) | Carbamoyl Phosphate | 0.6 ± 0.2 mM | 330 ± 30 µmol·min⁻¹·mg⁻¹ | 200 ± 20 s⁻¹ | Data for the reverse reaction (ATP synthesis).[12] | |
| ADP | 1.6 ± 0.7 mM | 310 ± 40 µmol·min⁻¹·mg⁻¹ | 190 ± 15 s⁻¹ | Data for the reverse reaction (ATP synthesis).[12] | ||
| Ornithine Transcarbamylase (OTC) | Nostoc muscorum | Carbamoyl Phosphate | 0.7 mM | - | - | Data for the forward reaction (citrulline synthesis).[13] |
| Ornithine | 2.5 mM | - | - | Data for the forward reaction (citrulline synthesis).[13] | ||
| Pseudomonas aeruginosa (catabolic) | Citrulline, Arsenate | Sigmoidal kinetics | - | - | Data for the pseudo-reverse arsenolytic cleavage of citrulline.[14] |
Enzymatic Pathway Diagrams
The following diagrams illustrate the core reactions of each pathway.
References
- 1. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The carbamate kinase-like carbamoyl phosphate synthetase of the hyperthermophilic archaeon Pyrococcus furiosus, a missing link in the evolution of carbamoyl phosphate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbamate kinase: New structural machinery for making carbamoyl phosphate, the common precursor of pyrimidines and arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate kinase from Enterococcus faecalis and Enterococcus faecium--cloning of the genes, studies on the enzyme expressed in Escherichia coli, and sequence similarity with N-acetyl-L-glutamate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: Comparison of the functional differences for the homologous residues within the carboxy phosphate and carbamate domains of carbamoyl phosphate synthetase. [scholars.duke.edu]
- 11. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Partial Purification and Properties of Ornithine Transcarbamoylase from Nostoc muscorum Kützing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic studies of allosteric catabolic ornithine carbamoyltransferase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carboxy Phosphate Intermediates Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
Carboxy phosphate is a high-energy, transient intermediate crucial to several key metabolic pathways, including the fixation of bicarbonate into organic molecules. Its inherent instability necessitates its formation and immediate utilization within the confines of an enzyme's active site. This guide provides a comparative overview of this compound's role and the enzymatic machinery that handles it across different domains of life, supported by available experimental data and methodologies for its study.
The Central Role of this compound in Metabolism
This compound is primarily generated through the ATP-dependent phosphorylation of bicarbonate. This reaction is a common first step in pathways where carbon dioxide is incorporated into a substrate. Two major enzyme families that utilize a this compound intermediate are Carbamoyl Phosphate Synthetases (CPS) and Biotin-Dependent Carboxylases.
Carbamoyl Phosphate Synthetase (CPS): This enzyme catalyzes the synthesis of carbamoyl phosphate, a key precursor for the urea cycle and the biosynthesis of pyrimidines and arginine.[1] The reaction proceeds through a this compound intermediate, which then reacts with ammonia or the amino group of glutamine to form carbamate, followed by a second phosphorylation event.[2]
Biotin-Dependent Carboxylases: This family of enzymes, including pyruvate carboxylase and acetyl-CoA carboxylase, catalyzes the carboxylation of various substrates. The reaction mechanism involves the formation of this compound, which then carboxylates a biotin cofactor. The carboxyl group is subsequently transferred from carboxybiotin to the final acceptor molecule.
Comparative Enzyme Kinetics
The efficiency and substrate affinity of enzymes that generate and consume this compound vary across species, reflecting different metabolic demands and regulatory strategies. Below is a compilation of kinetic parameters for Carbamoyl Phosphate Synthetase and Pyruvate Carboxylase from various organisms.
Data Presentation: Kinetic Parameters of Key Enzymes
Table 1: Carbamoyl Phosphate Synthetase (CPS) Kinetic Parameters
| Species | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Notes |
| Homo sapiens | CPS I | ATP | 0.47 | 1.22 | Not Reported | N-acetyl-L-glutamate (NAG) is an allosteric activator that increases Vmax and decreases Km for ATP.[3] |
| HCO3- | 4 | 1.23 | Not Reported | |||
| NH4+ | 1 | 1.19 | Not Reported | |||
| Escherichia coli | CPS | MgATP | Not Reported | Not Reported | Not Reported | Follows an ordered substrate addition: MgATP, HCO3-, then NH3.[4] |
| Squalus acanthias (Spiny dogfish) | CPS III | Not Reported | Not Reported | Not Reported | Not Reported | Considered an evolutionary intermediate between glutamine-dependent and ammonia-dependent CPS.[5] |
Table 2: Pyruvate Carboxylase (PC) Kinetic Parameters
| Species | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | Notes |
| Saccharomyces cerevisiae | Pyruvate | Not Reported | Not Reported | ~500 | Yeast possesses two isozymes (Pyc1 and Pyc2) with potentially different regulatory properties.[6][7] |
| Homo sapiens (Liver) | Not Reported | Not Reported | Not Reported | Not Reported | Allosterically activated by acetyl-CoA. |
| Bacillus stearothermophilus | Not Reported | Not Reported | Not Reported | Not Reported | A thermostable enzyme, its kinetics are studied in the context of its multienzyme complex.[8] |
Note: Direct comparative values for Vmax and kcat are often difficult to obtain under identical experimental conditions, and data for many species are incomplete in the literature.
Stability of the this compound Intermediate
This compound is notoriously unstable, with an estimated half-life of approximately 70 milliseconds in aqueous solution.[9] This instability is a key reason why it is channeled directly between active sites within the enzyme or enzyme complex, preventing its diffusion into the cellular environment. The enzyme's active site provides a controlled environment that protects the intermediate from hydrolysis and directs its reactivity towards the intended substrate. While quantitative data on the half-life of this compound across different species-specific enzyme microenvironments is not available, the high degree of conservation in the active sites of CPS and biotin carboxylases suggests a universally critical need to stabilize this transient species.[2]
Experimental Protocols
Studying unstable intermediates like this compound requires specialized techniques to capture their formation and decay on a rapid timescale.
Experimental Protocol: Characterization of Unstable Intermediates using Rapid Quench-Flow Kinetics
This protocol outlines a general method for studying the pre-steady-state kinetics of an enzyme-catalyzed reaction involving an unstable intermediate.
Objective: To measure the rate of formation and breakdown of the this compound intermediate.
Materials:
-
Purified enzyme (e.g., Carbamoyl Phosphate Synthetase)
-
Substrates (ATP, bicarbonate, labeled for detection if necessary, e.g., [γ-32P]ATP)
-
Quenching solution (e.g., strong acid like perchloric acid or trichloroacetic acid)
-
Rapid quench-flow apparatus
-
Detection system appropriate for the labeled product (e.g., scintillation counter, HPLC with a radiodetector, or mass spectrometer).[10]
Methodology:
-
Preparation:
-
Prepare reactant solutions: Solution A containing the enzyme, and Solution B containing the substrates (e.g., ATP and bicarbonate).
-
Load the solutions into separate syringes of the rapid quench-flow instrument.
-
Load the quenching solution into a third syringe.
-
-
Reaction Initiation and Quenching:
-
The instrument rapidly mixes the contents of the enzyme and substrate syringes, initiating the reaction.
-
The reaction mixture flows through a delay loop for a precisely controlled amount of time (milliseconds to seconds).[11]
-
After the specified delay, the reaction mixture is mixed with the quenching solution, which stops the reaction by denaturing the enzyme.[12]
-
-
Analysis:
-
Collect the quenched samples.
-
Analyze the samples to quantify the amount of the trapped intermediate or product formed at each time point. For this compound formed from [γ-32P]ATP, this would involve separating the labeled this compound from unreacted ATP and other products, often by HPLC.
-
By varying the length of the delay loop or the flow rate, a time course for the reaction can be constructed.
-
-
Data Interpretation:
-
Plot the concentration of the intermediate/product versus time.
-
Fit the data to appropriate kinetic models to determine rate constants for the formation and decay of the this compound intermediate.
-
Visualizing the Metabolic and Experimental Context
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the central role of this compound in metabolism and a typical workflow for its investigation.
Caption: Biosynthesis of carbamoyl phosphate via a this compound intermediate.
Caption: A typical rapid quench-flow experimental workflow.
Conclusion
The this compound intermediate, though fleeting, is a cornerstone of carbon fixation in diverse metabolic pathways across all domains of life. While the fundamental chemistry of its formation and reaction is conserved, the enzymes that orchestrate these transformations exhibit species-specific kinetic and regulatory properties. The study of this unstable intermediate, primarily through techniques like rapid quench-flow kinetics, continues to provide valuable insights into enzyme mechanisms and metabolic regulation. Further research, particularly in obtaining comprehensive kinetic data from a wider range of organisms, will be crucial for a complete understanding of the comparative biochemistry of this compound and for the development of targeted therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 3. Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism of Escherichia coli carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamyl phosphate synthetase III, an evolutionary intermediate in the transition between glutamine-dependent and ammonia-dependent carbamyl phosphate synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of chemical intermediates in enzyme catalysis by the rapid quench-flow technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-assembly and catalytic activity of the pyruvate dehydrogenase multienzyme complex from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Computational Characterization of Carboxyphosphate" by Traci M. Clymer [dsc.duq.edu]
- 10. biochem.du.ac.in [biochem.du.ac.in]
- 11. Quench-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences of Carboxy Phosphate Domains in CPS Homologs
For Researchers, Scientists, and Drug Development Professionals
Carbamoyl Phosphate Synthetase (CPS) is a crucial enzyme found across all domains of life, catalyzing the first committed step in the biosynthesis of pyrimidines and arginine, and in the urea cycle. The large subunit of CPS contains two homologous carboxy phosphate domains, which, despite their structural similarity, exhibit distinct functional roles. This guide provides an objective comparison of the performance of these domains in various CPS homologs, supported by experimental data, to aid in research and drug development targeting this essential enzyme.
Functional Divergence of the Two this compound Domains
The large subunit of carbamoyl phosphate synthetase possesses two ATP-binding sites located in two structurally homologous domains, often referred to as the N-terminal and C-terminal this compound domains or CPS.A and CPS.B. Their primary functions are distinct and sequential:
-
N-terminal this compound Domain (CPS.A): This domain catalyzes the phosphorylation of bicarbonate using one molecule of ATP to form the highly unstable intermediate, this compound.
-
C-terminal this compound Domain (CPS.B): Following the formation of carbamate (from this compound and a nitrogen source), this domain catalyzes the phosphorylation of carbamate using a second molecule of ATP to produce the final product, carbamoyl phosphate.
This functional division of labor is a key feature of the CPS catalytic mechanism. The unstable intermediates, this compound and carbamate, are channeled through the enzyme's interior from one active site to the next, preventing their release into the solvent.
Comparative Kinetic Parameters of this compound Domains
The following table summarizes the available kinetic data for the substrates of the N-terminal this compound domain (bicarbonate and ATP) across different CPS homologs. Direct kinetic analysis of the C-terminal domain's substrate (carbamate) is challenging due to its instability.
| Homolog | Substrate | Km | kcat | Experimental Conditions | Reference |
| Escherichia coli CPS | MgATP | 0.1 - 0.5 mM | Not specified | pH 7.5, 25°C | [1][2] |
| Bicarbonate | ~1 mM | Not specified | pH 7.5, 25°C | [2] | |
| Human CPS I (mitochondrial) | Ammonia | ~1 mM | Not specified | Not specified | [3] |
| N-acetylglutamate (activator) | Not specified | Not specified | Obligate allosteric activator | [4] | |
| Mammalian CPS II (cytosolic) | MgATP | Varies with Mg2+ concentration | Not specified | pH 7.2, 37°C | [5][6] |
| Bicarbonate | 1.4 mM | Not specified | pH 7.2, 37°C | [6] | |
| Ammonia | 26 µM (low ATP), 166 µM (high ATP) | Not specified | pH 7.2, 37°C | [6] |
Note: Direct kcat values for the individual this compound domains are often not reported due to the complexity of the overall reaction and the instability of the this compound intermediate. The provided Km values reflect the affinity of the N-terminal domain for its substrates.
Allosteric Regulation: A Key Differentiator
The regulation of CPS activity is a critical point of divergence between homologs, directly impacting the function of the this compound domains.
-
E. coli CPS: This enzyme is allosterically regulated by intermediates from both the arginine and pyrimidine biosynthetic pathways. UMP acts as an inhibitor, while ornithine and IMP are activators.[7] These effectors bind to a distinct allosteric domain and modulate the enzyme's affinity for ATP.[8]
-
Human CPS I: As the entry point to the urea cycle, human CPS I is subject to stringent regulation. Its activity is dependent on the obligate allosteric activator N-acetyl-L-glutamate (NAG), which signals an excess of amino acids.[3][4] NAG binding induces conformational changes that are transmitted to the phosphorylation domains, enhancing their catalytic efficiency.
-
Human CPS II: This cytosolic enzyme is the committed step in de novo pyrimidine biosynthesis. It is allosterically activated by PRPP (5-phosphoribosyl-1-pyrophosphate) and inhibited by the end-product of the pathway, UTP.[9] This feedback inhibition ensures that pyrimidine synthesis is tightly coupled to the cell's needs for DNA and RNA synthesis.
Experimental Protocols
Site-Directed Mutagenesis to Probe Function
Site-directed mutagenesis is a cornerstone technique for elucidating the functional roles of specific amino acid residues within the this compound domains.
Methodology:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
Template DNA: Use a high-fidelity plasmid DNA containing the wild-type CPS gene as the template.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to generate mutated plasmids. The reaction typically involves 12-18 cycles of denaturation, annealing, and extension.
-
Template Digestion: Digest the parental, methylated, non-mutated DNA template with the endonuclease Dpn I.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Protein Expression and Purification: Express the mutant CPS protein in a suitable expression system (e.g., E. coli) and purify it to homogeneity using standard chromatographic techniques.
Enzymatic Assay for Carbamoyl Phosphate Synthetase Activity
The overall activity of CPS is typically measured using a coupled spectrophotometric assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.6), MgCl2, KCl, ATP, the nitrogen source (glutamine or ammonia), and bicarbonate.[10]
-
Coupling Enzymes: For the glutamine-dependent assay, the formation of carbamoyl phosphate is coupled to the ornithine transcarbamoylase (OTC) reaction, which produces citrulline. The subsequent steps can be coupled to other enzymes leading to a change in absorbance at a specific wavelength. A common method involves coupling the production of ADP to the pyruvate kinase-lactate dehydrogenase system, monitoring the decrease in absorbance at 340 nm due to NADH oxidation.[10]
-
Enzyme Initiation: Initiate the reaction by adding a known amount of purified CPS enzyme.
-
Spectrophotometric Monitoring: Monitor the change in absorbance over time at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the Catalytic Pathway and Experimental Workflow
Caption: The sequential reactions catalyzed by the distinct domains of CPS.
Caption: Workflow for functional analysis of CPS this compound domains.
References
- 1. Kinetic mechanism of Escherichia coli carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Role of Cys-1327 and Cys-1337 in Redox Sensitivity and Allosteric Monitoring in Human Carbamoyl Phosphate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 5. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamoyl Phosphate Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 10. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Carbamate Kinase as a Streamlined Alternative to Carbamoyl Phosphate Synthetase for Carbamoyl Phosphate Production
For researchers, scientists, and drug development professionals, the synthesis of carbamoyl phosphate (CP), a crucial intermediate in pyrimidine and arginine biosynthesis, presents a choice between two key enzymes: carbamoyl phosphate synthetase (CPS) and carbamate kinase (CK). While CPS is the more common enzyme in many organisms, CK offers a simpler, more efficient alternative for in vitro and certain in vivo applications. [1]
Carbamoyl phosphate is a high-energy molecule that plays a vital role in introducing ammonia and single-carbon units into the metabolic pool.[2] It is a precursor for the synthesis of pyrimidine nucleotides and arginine, and in most terrestrial vertebrates, it is also involved in the urea cycle.[3][4] The enzymatic synthesis of CP can be achieved through different classes of enzymes, but the most well-studied are CPS and CK.[1]
The Established Player: Carbamoyl Phosphate Synthetase (CPS)
Carbamoyl phosphate synthetase is a complex, multi-domain enzyme that catalyzes the synthesis of carbamoyl phosphate from bicarbonate, ammonia (or glutamine), and two molecules of ATP.[3][4] This reaction is essentially irreversible and represents the first committed step in pyrimidine and arginine biosynthesis, as well as the urea cycle in many organisms.[3][5]
The catalytic mechanism of CPS involves three main steps:
-
Phosphorylation of bicarbonate by ATP to form carboxyl phosphate.[3]
-
Reaction of carboxyl phosphate with ammonia to produce carbamic acid.[3]
-
Phosphorylation of carbamic acid by a second ATP molecule to yield carbamoyl phosphate.[3]
CPS enzymes are categorized into three types (CPS I, CPS II, and CPS III) based on their nitrogen source and allosteric regulation.[6] For instance, CPS I, found in the mitochondria of ureotelic organisms, uses ammonia and requires N-acetyl-l-glutamate as an essential activator.[6][7] In contrast, CPS II, located in the cytosol, utilizes glutamine and is regulated by nucleotides like ATP, PRPP, and UTP.[6][8] The intricate structure of CPS features a molecular tunnel that channels unstable intermediates between its multiple active sites.[4]
The Efficient Alternative: Carbamate Kinase (CK)
Carbamate kinase presents a more straightforward approach to carbamoyl phosphate synthesis. It catalyzes the reversible, one-step phosphorylation of carbamate using a single molecule of ATP.[5] The actual substrate, carbamate, is formed non-enzymatically from the equilibrium between bicarbonate and ammonia in solution.[5]
The reaction catalyzed by CK is as follows: ATP + NH₃ + CO₂ ⇌ ADP + Carbamoyl phosphate[9]
Historically, CK was primarily associated with ATP generation in fermentative pathways, where it catalyzes the reverse reaction.[10][11] However, research has demonstrated that CK can effectively replace CPS for the anabolic synthesis of carbamoyl phosphate in vivo.[10][12] This is particularly evident in some archaea, like Pyrococcus furiosus, which lack canonical CPS genes and rely on a CK-like enzyme for CP production.[1][5]
Performance Comparison: Carbamate Kinase vs. Carbamoyl Phosphate Synthetase
The choice between CK and CPS for carbamoyl phosphate synthesis depends on the specific application. The following table summarizes key quantitative differences between the two enzymes.
| Feature | Carbamoyl Phosphate Synthetase (CPS) | Carbamate Kinase (CK) |
| Reaction Steps | Three-step, irreversible reaction[3][5] | One-step, reversible reaction[5] |
| ATP Consumption | 2 molecules of ATP per molecule of CP[5][13] | 1 molecule of ATP per molecule of CP[5] |
| Substrates | Bicarbonate, Ammonia (or Glutamine), 2 ATP[3] | Carbamate (from Bicarbonate and Ammonia), 1 ATP[5][9] |
| Enzyme Complexity | Large, multi-domain heterodimeric enzyme[3][4] | Smaller, typically homodimeric enzyme[13][14] |
| Regulation | Allosterically regulated by various effectors (e.g., N-acetyl-l-glutamate, UTP, ornithine)[8][11] | Generally not subject to complex allosteric regulation in its anabolic role[5] |
| Primary Role | Anabolic synthesis of carbamoyl phosphate[3] | Catabolic ATP generation (traditionally); Anabolic CP synthesis (alternative)[5][10] |
Experimental Protocols
Assay for Carbamate Kinase Activity
A common method to determine carbamate kinase activity involves a coupled enzyme assay. The production of ADP in the forward reaction (carbamoyl phosphate synthesis) is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase.
Principle:
-
Carbamate Kinase: ATP + Carbamate → ADP + Carbamoyl Phosphate
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the carbamate kinase activity.
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ATP solution
-
Ammonium carbamate solution (freshly prepared)
-
MgCl₂ solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Carbamate kinase enzyme sample
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, ATP, PEP, and NADH.
-
Add PK and LDH to the mixture and incubate for a few minutes to allow for the consumption of any contaminating ADP.
-
Initiate the reaction by adding the carbamate kinase enzyme sample and the ammonium carbamate solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Assay for Carbamoyl Phosphate Synthetase Activity
The activity of CPS can be measured by quantifying the amount of carbamoyl phosphate produced. A common colorimetric method is based on the reaction of carbamoyl phosphate with diacetyl monoxime.
Principle: Carbamoyl phosphate, in the presence of acid and heat, reacts with diacetyl monoxime to form a colored product that can be measured spectrophotometrically.
Reagents:
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0)
-
ATP solution
-
Bicarbonate solution (e.g., KHCO₃)
-
Ammonium chloride solution (or glutamine for CPS II)
-
MgCl₂ solution
-
N-acetyl-l-glutamate solution (for CPS I)
-
CPS enzyme sample
-
Colorimetric Reagent A: Diacetyl monoxime solution
-
Colorimetric Reagent B: Thiosemicarbazide in sulfuric acid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, bicarbonate, ammonium chloride (or glutamine), MgCl₂, and any required activators (e.g., N-acetyl-l-glutamate).
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the CPS enzyme sample.
-
After a defined incubation period, stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Centrifuge to remove precipitated protein.
-
To a sample of the supernatant, add Colorimetric Reagent A and B.
-
Heat the mixture (e.g., at 95°C) for a specific time to allow for color development.
-
Cool the samples and measure the absorbance at the appropriate wavelength (e.g., 530 nm).
-
Determine the concentration of carbamoyl phosphate produced by comparing the absorbance to a standard curve prepared with known concentrations of carbamoyl phosphate.
Visualizing the Pathways
The following diagrams illustrate the biochemical pathways and the logical comparison between carbamate kinase and carbamoyl phosphate synthetase.
Caption: Comparison of CPS and CK pathways for carbamoyl phosphate synthesis.
Caption: Key differences between Carbamoyl Phosphate Synthetase and Carbamate Kinase.
Advantages of Carbamate Kinase in Research and Biotechnology
The simpler mechanism and lower ATP requirement of carbamate kinase make it an attractive alternative to CPS in various applications:
-
Metabolic Engineering and Synthetic Biology: The smaller size and simpler genetics of CK make it easier to clone and express in recombinant organisms for the production of carbamoyl phosphate-derived compounds. Its ability to replace the more complex CPS in vivo has been demonstrated.[10]
-
Biocatalysis and Industrial Applications: For in vitro synthesis of carbamoyl phosphate, CK is more economical due to its lower ATP consumption. Enzymes from hyperthermophilic archaea exhibit remarkable stability at high temperatures and a wide pH range, making them robust catalysts for biotechnological processes.[15]
-
Bioremediation: Carbamate kinases have potential applications in sequestering ammonia and carbon dioxide from wastewater by converting them into the valuable building block, carbamoyl phosphate.[15][16]
Conclusion
While carbamoyl phosphate synthetase is the primary enzyme for carbamoyl phosphate synthesis in many biological systems, carbamate kinase offers a more streamlined and energetically favorable alternative. Its simpler structure, single-step reaction, and lower ATP consumption make it a valuable tool for researchers in metabolic engineering, synthetic biology, and industrial biocatalysis. The robustness of carbamate kinases from extremophiles further enhances their potential for various biotechnological applications. For professionals in drug development and related fields, understanding the distinct advantages of each enzyme is crucial for designing efficient and cost-effective synthetic pathways.
References
- 1. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets [mdpi.com]
- 2. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of carbamoyl phosphate by carbamoyl phosphate synthetase I in the absence of acetylglutamate. Activation of the enzyme by cryoprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 9. Carbamate kinase - Wikipedia [en.wikipedia.org]
- 10. Carbamate kinase can replace in vivo carbamoyl phosphate synthetase. Implications for the evolution of carbamoyl phosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. The carbamate kinase-like carbamoyl phosphate synthetase of the hyperthermophilic archaeon Pyrococcus furiosus, a missing link in the evolution of carbamoyl phosphate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbamate kinase: New structural machinery for making carbamoyl phosphate, the common precursor of pyrimidines and arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Evolutionary Conservation of the Carboxy Phosphate Binding Pocket: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a carboxy phosphate intermediate is a critical step in the catalytic mechanism of several essential enzymes involved in metabolism. This guide provides a comparative analysis of the evolutionary conservation of the this compound binding pocket in three key enzyme families: Carbamoyl Phosphate Synthetase (CPS), Acetyl-CoA Carboxylase (ACC), and Pyruvate Carboxylase (PC). Understanding the structural and functional similarities and differences in this pocket across various species is crucial for basic research and for the development of targeted therapeutics.
Overview of Enzymes Utilizing a this compound Intermediate
The synthesis of a highly reactive this compound intermediate from bicarbonate and ATP is a common strategy employed by a class of enzymes known as ATP-grasp enzymes. This guide focuses on:
-
Carbamoyl Phosphate Synthetase (CPS): A key enzyme in the urea cycle and in pyrimidine and arginine biosynthesis. It catalyzes the formation of carbamoyl phosphate.[1][2]
-
Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid biosynthesis, which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.[3][4]
-
Pyruvate Carboxylase (PC): An anaplerotic enzyme that replenishes oxaloacetate in the citric acid cycle and is crucial for gluconeogenesis. It catalyzes the carboxylation of pyruvate to oxaloacetate.[5][6]
All three enzymes utilize a common two-step mechanism involving the formation of a this compound intermediate.[1][4][5] The first step, the phosphorylation of bicarbonate by ATP, occurs within the conserved this compound binding pocket.
Comparative Analysis of the this compound Binding Pocket
While the overall function of forming a this compound intermediate is conserved, the specific architecture and amino acid composition of the binding pocket exhibit both conserved features and notable differences across these enzyme families.
Structural Conservation
The this compound binding pocket is located within the ATP-grasp domain, which is characterized by a unique fold that brings the substrates (bicarbonate and ATP) into close proximity for catalysis. In CPS, this domain is duplicated, with the N-terminal domain responsible for bicarbonate phosphorylation.[1] In biotin-dependent enzymes like ACC and PC, a single biotin carboxylase (BC) domain houses the this compound binding pocket.[6][7]
Structural alignments reveal a conserved core architecture responsible for coordinating the phosphate groups of ATP and the bicarbonate substrate. Key interactions are mediated by conserved positively charged and polar residues.
Key Conserved Residues
Site-directed mutagenesis studies have been instrumental in identifying the roles of specific amino acid residues within the this compound binding pocket.
Table 1: Key Conserved Residues in the this compound Binding Pocket
| Enzyme Family | Organism | Key Residues and their Roles | Reference |
| Carbamoyl Phosphate Synthetase (CPS) | Escherichia coli | Glu299: Bridges the two Mn2+ ions that coordinate ADP. Glu215: Plays an allosteric role by coordinating a potassium ion and hydrogen bonding to the ribose of ADP. | [8] |
| Biotin Carboxylase (of ACC) | Escherichia coli | Lys-116, Lys-159, His-209, Glu-276: Implicated in ATP binding. Mutations in these residues significantly increase the Km for ATP and reduce Vmax. | [2][9] |
| Pyruvate Carboxylase (PC) | Staphylococcus aureus | Arg21, Lys46, Glu418: Located at the biotin carboxylase dimer interface and are critical for allosteric activation and inhibition. | [10] |
Quantitative Comparison of Catalytic Performance
The efficiency of this compound formation can be compared by examining the kinetic parameters for the substrates, bicarbonate and ATP. While there is variability across species, the Km values generally reflect the physiological concentrations of these substrates.
Table 2: Comparative Kinetic Parameters for Bicarbonate and ATP
| Enzyme | Organism | Km (HCO3-) (mM) | Km (ATP) (mM) | kcat (s-1) | Reference |
| Carbamoyl Phosphate Synthetase I | Homo sapiens (mitochondrial) | ~1 | ~0.1-0.2 | - | [11] |
| Carbamoyl Phosphate Synthetase | Escherichia coli | - | - | - | [5] |
| Acetyl-CoA Carboxylase | Escherichia coli | - | - | - | [12] |
| Acetyl-CoA Carboxylase 1 | Homo sapiens (cytosolic) | - | - | - | [13] |
| Pyruvate Carboxylase | Saccharomyces cerevisiae | - | - | - | [14] |
| Pyruvate Carboxylase | Homo sapiens (mitochondrial) | - | - | - | [15][16] |
Note: A comprehensive and directly comparable dataset for all kinetic parameters across all enzymes and species is challenging to compile from existing literature due to variations in experimental conditions. The table is populated with available representative data.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound binding pocket.
X-ray Crystallography for Structural Analysis of Carbamoyl Phosphate Synthetase
Objective: To determine the three-dimensional structure of the enzyme to visualize the this compound binding pocket.
Protocol:
-
Protein Purification: Carbamoyl phosphate synthetase from E. coli is overexpressed and purified to homogeneity using a series of chromatography steps.
-
Crystallization:
-
The purified enzyme is concentrated to 9 mg/mL.
-
Crystallization is performed at pH 8.0 in the presence of L-ornithine, MnCl₂, and ADP.[17]
-
The precipitating agents used are PEG 8000 in combination with tetraethylammonium chloride (NEt₄Cl) and KCl.[17]
-
Crystals are grown using the hanging-drop vapor-diffusion method at 4°C.
-
-
Data Collection and Structure Determination:
-
Crystals are flash-cooled in liquid nitrogen to prevent radiation damage.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement and refined to a high resolution (e.g., 2.1 Å).[8]
-
Site-Directed Mutagenesis of Biotin Carboxylase
Objective: To investigate the functional role of specific amino acid residues in the this compound binding pocket.
Protocol:
-
Primer Design: Complementary oligonucleotide primers containing the desired mutation are designed to anneal to the plasmid DNA containing the biotin carboxylase gene (accC).[18]
-
Mutagenesis PCR:
-
The entire plasmid is amplified using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the mutagenic primers.[18]
-
This results in the synthesis of a new plasmid containing the desired mutation.
-
-
Template Removal: The parental (wild-type) plasmid DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation and Sequencing:
-
The mutant plasmid is transformed into competent E. coli cells.
-
The entire gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.[18]
-
-
Protein Expression and Kinetic Analysis: The mutant protein is expressed, purified, and its kinetic parameters (Km and kcat) are determined and compared to the wild-type enzyme.
Coupled Spectrophotometric Assay for Carboxylase Activity
Objective: To measure the enzymatic activity of carboxylases by continuously monitoring the reaction.
Protocol:
-
Principle: The production of the carboxylated product is coupled to a second enzymatic reaction that results in a change in absorbance, which can be monitored spectrophotometrically. For example, in the assay for pyruvate carboxylase, the oxaloacetate produced is converted to malate by malate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the pyruvate carboxylase activity. A similar principle can be applied to other carboxylases.[19][20][21]
-
Reaction Mixture: A typical reaction mixture contains:
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Substrates (e.g., pyruvate, bicarbonate, ATP, MgCl₂)
-
Coupling enzymes (e.g., malate dehydrogenase)
-
Co-substrate for the coupling reaction (e.g., NADH)
-
The carboxylase enzyme to be assayed.
-
-
Measurement:
-
The reaction is initiated by the addition of one of the substrates or the enzyme.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial linear rate of the reaction is used to calculate the enzyme activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Generalized reaction pathways for Carbamoyl Phosphate Synthetase and Biotin-Dependent Carboxylases.
Figure 2: A typical workflow for a site-directed mutagenesis experiment.
Conclusion and Future Directions
The this compound binding pocket represents a fascinating example of convergent and divergent evolution. While the fundamental chemical strategy of activating bicarbonate via phosphorylation is conserved across CPS, ACC, and PC, the specific structural implementations and regulatory mechanisms have diverged to suit their distinct metabolic roles.
Future research should focus on:
-
Expanding the structural and kinetic database: Obtaining high-resolution structures and comprehensive kinetic data from a wider range of organisms will provide a more complete picture of the evolutionary landscape of this important catalytic motif.
-
Investigating allosteric regulation: A deeper understanding of how allosteric effectors modulate the conformation and activity of the this compound binding pocket will be crucial for developing specific inhibitors.
-
Targeted drug design: The subtle differences in the this compound binding pockets between these enzyme families, and between orthologs in different species (e.g., human vs. pathogen), can be exploited for the rational design of highly selective inhibitors for therapeutic applications.
References
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Site-directed mutagenesis of ATP binding residues of biotin carboxylase. Insight into the mechanism of catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. Kinetic mechanism of Escherichia coli carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 7. Active E. coli heteromeric acetyl-CoA carboxylase forms polymorphic helical tubular filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure of carbamoyl phosphate synthetase determined to 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of carbamoyl phosphate synthetase from Escherichia coli--binding of the ATP molecules used in the reaction and sequestration by the enzyme of the ATP molecule that yields carbamoyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An allosteric site at the biotin carboxylase dimer interface mediates activation and inhibition in Staphylococcus aureus pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 12. The Classical, Yet Controversial, First Enzyme of Lipid Synthesis: Escherichia coli Acetyl-CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 14. Screening the yeast genome for energetic metabolism pathways involved in a phenotypic response to the anti-cancer agent 3-bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. PC pyruvate carboxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Crystallization and preliminary X-ray crystallographic analysis of carbamoyl phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Acyl Phosphate Intermediates: Reactivity, Stability, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Acyl phosphates are a class of high-energy molecules that play a pivotal role as transient intermediates in a multitude of biochemical pathways. Their inherent reactivity, stemming from the linkage of a carboxylic acid and a phosphate group, allows them to act as "activated" forms of carboxylic acids, facilitating otherwise thermodynamically unfavorable reactions. This guide provides a comparative analysis of three key acyl phosphate intermediates: 1,3-bisphosphoglycerate (1,3-BPG), acetyl phosphate, and carbamoyl phosphate, focusing on their relative reactivity, stability, and diverse roles in metabolism and cellular signaling.
Comparative Performance of Acyl Phosphate Intermediates
The reactivity and stability of acyl phosphates are critical to their biological function. These properties are influenced by factors such as pH, temperature, and the presence of metal ions. While direct comparative kinetic data under identical conditions is scarce in the literature, the following tables summarize available data on the standard Gibbs free energy of hydrolysis and qualitative stability, providing a basis for comparison.
Table 1: Standard Gibbs Free Energy of Hydrolysis (ΔG°')
| Acyl Phosphate Intermediate | ΔG°' (kcal/mol) | ΔG°' (kJ/mol) | Reference(s) |
| 1,3-Bisphosphoglycerate | -11.8 | -49.3 | [1][2] |
| Acetyl Phosphate | -10.1 | -42.3 | [3] |
| Carbamoyl Phosphate | -12.2 | -51.0 | [4] |
Note: The standard free energy of hydrolysis is a measure of the energy released upon cleavage of the acyl phosphate bond. A more negative value indicates a higher energy compound.
Table 2: Qualitative Stability Profile
| Acyl Phosphate Intermediate | Stability at Neutral pH | Factors Affecting Stability |
| 1,3-Bisphosphoglycerate | Highly unstable in aqueous solution. | Enzymatic turnover is rapid; non-enzymatic hydrolysis is also significant. |
| Acetyl Phosphate | Moderately stable, with a half-life of several hours at room temperature. | Hydrolysis rate increases with increasing pH and temperature.[5] |
| Carbamoyl Phosphate | Relatively unstable in aqueous solution, with a half-life of minutes to hours depending on conditions. | Spontaneous decomposition to cyanate and phosphate can occur.[6] |
Experimental Protocols
To quantitatively assess the stability and reactivity of these acyl phosphate intermediates, the following experimental methodologies can be employed.
Protocol 1: Determination of Hydrolysis Rate by ³¹P NMR Spectroscopy
This method allows for the direct, non-invasive monitoring of the hydrolysis of acyl phosphates by observing the change in the phosphorus-31 nuclear magnetic resonance signals over time.
Materials:
-
Acyl phosphate of interest (1,3-BPG, acetyl phosphate, or carbamoyl phosphate)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4, with 100 mM KCl and 5 mM MgCl₂)
-
NMR spectrometer equipped with a ³¹P probe
-
NMR tubes
Procedure:
-
Prepare a stock solution of the acyl phosphate in the buffer solution at a known concentration (e.g., 10 mM).
-
Transfer a precise volume of the acyl phosphate solution to an NMR tube.
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25°C).
-
Acquire a series of ³¹P NMR spectra at regular time intervals. The initial spectrum (t=0) should be acquired as quickly as possible after sample preparation.
-
Process the spectra and integrate the signal corresponding to the acyl phosphate and the signal for the inorganic phosphate product.
-
Plot the natural logarithm of the acyl phosphate concentration (or signal integral) versus time.
-
The negative of the slope of this plot will yield the pseudo-first-order rate constant (k_obs) for hydrolysis under the given conditions.[7][8][9][10]
Protocol 2: Determination of Hydrolysis Rate by UV-Visible Spectrophotometry (Coupled Enzyme Assay)
This indirect method couples the hydrolysis of the acyl phosphate to an enzymatic reaction that produces a change in absorbance at a specific wavelength. This example is for acetyl phosphate, coupling its hydrolysis to the acetate kinase and pyruvate kinase/lactate dehydrogenase system.
Materials:
-
Acetyl phosphate
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂ and 200 mM KCl)
-
ADP (Adenosine diphosphate)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenolpyruvate (PEP)
-
Acetate kinase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, ADP, NADH, PEP, PK, and LDH.
-
Initiate the reaction by adding a known concentration of acetyl phosphate.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The hydrolysis of acetyl phosphate produces acetate and inorganic phosphate. The acetate is then converted back to acetyl phosphate by acetate kinase at the expense of ATP (formed from ADP and PEP by pyruvate kinase). The pyruvate formed is then reduced to lactate by LDH, oxidizing NADH to NAD⁺. The rate of NADH oxidation is proportional to the rate of acetyl phosphate hydrolysis.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The rate constant can be calculated from the initial rate and the known initial concentration of acetyl phosphate.[11][12][13][14]
Signaling Pathways and Biological Roles
Acyl phosphates are not merely metabolic intermediates; they also participate in cellular signaling and regulation. The following diagrams illustrate their involvement in key biological processes.
1,3-Bisphosphoglycerate in Glycolysis and K(ATP) Channel Regulation
1,3-BPG is a central intermediate in the payoff phase of glycolysis, where it facilitates the first substrate-level phosphorylation to generate ATP.[15][16][17] Beyond its metabolic role, 1,3-BPG has been shown to directly activate ATP-sensitive potassium (K(ATP)) channels in cardiac myocytes, independent of ATP levels. This suggests a direct link between glycolytic flux and cellular excitability.[6]
Caption: 1,3-BPG in glycolysis and K(ATP) channel activation.
Carbamoyl Phosphate in the Urea Cycle
Carbamoyl phosphate is the entry point for nitrogen into the urea cycle, the primary pathway for ammonia detoxification in mammals.[18][19][20][21][22] Its synthesis from ammonia, bicarbonate, and ATP is a critical, regulated step.
Caption: Carbamoyl phosphate's entry into the urea cycle.
Acetyl Phosphate as a Global Signal in Bacteria
In bacteria, acetyl phosphate serves as a key metabolic intermediate and a global signaling molecule. It can act as a phosphoryl group donor and an acetyl group donor, influencing processes such as biofilm formation through the regulation of gene expression.[23][24][25][26]
Caption: Acetyl phosphate signaling in bacterial regulation.
References
- 1. The standard free energy change (ΔG°') for the hydrolysis of 1,3 bispho.. [askfilo.com]
- 2. Solved The standard free energy change (ΔG°′) for the | Chegg.com [chegg.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. 31P NMR studies of ATP synthesis and hydrolysis kinetics in the intact myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 12. researchgate.net [researchgate.net]
- 13. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]
- 14. lcbp.org [lcbp.org]
- 15. Glycolysis - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Khan Academy [khanacademy.org]
- 18. researchgate.net [researchgate.net]
- 19. Urea cycle - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. picmonic.com [picmonic.com]
- 23. repository.lsu.edu [repository.lsu.edu]
- 24. researchgate.net [researchgate.net]
- 25. Evidence that acetyl phosphate functions as a global signal during biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Carboxy Phosphate in Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carboxy phosphate, a highly reactive and transient intermediate, plays a crucial, albeit fleeting, role in several key metabolic pathways. Its formation and subsequent utilization are central to carbon fixation and nitrogen disposal processes. Dysregulation of enzymes that generate or consume this compound is implicated in a range of metabolic disorders, making it a molecule of significant interest in the fields of biochemistry and drug development. This guide provides a comparative analysis of the function of this compound-dependent pathways against alternative metabolic routes, supported by experimental data and detailed methodologies.
This compound: A Key Intermediate in Two Major Enzyme Families
This compound serves as an essential activated carboxyl group donor in two main classes of enzymes:
-
Biotin-Dependent Carboxylases: These enzymes are critical for a variety of metabolic functions, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids. The reaction proceeds in two half-reactions. In the first, the biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group, with this compound formed as an intermediate. The activated carboxyl group is then transferred to the biotin. In the second half-reaction, the carboxyltransferase (CT) domain transfers the carboxyl group from carboxybiotin to the final acceptor substrate.
-
Carbamoyl Phosphate Synthetases (CPS): These enzymes are vital for the urea cycle and pyrimidine biosynthesis, pathways essential for nitrogen waste excretion and nucleotide synthesis, respectively. Carbamoyl phosphate synthetase I (CPS I), found in the mitochondria, catalyzes the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate. This reaction proceeds through a this compound intermediate.
Comparative Analysis of Carboxylation Mechanisms
To understand the significance of this compound-mediated carboxylation, it is essential to compare it with other carboxylation mechanisms in metabolism. A primary alternative is the carboxylation of phosphoenolpyruvate (PEP) by PEP carboxykinase (PEPCK), a key enzyme in gluconeogenesis.
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the kinetic parameters of key enzymes involved in this compound-dependent and alternative carboxylation pathways. These values highlight the differences in substrate affinity and catalytic efficiency.
| Enzyme | Substrate(s) | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |
| Pyruvate Carboxylase (PC) | Pyruvate | 0.1 - 4.0 | 10 - 25 | 160 - 200 | 4.0 x 104 - 2.0 x 106 | |
| ATP | 0.1 - 0.6 | - | - | - | ||
| HCO3- | 1.0 - 13.0 | - | - | - | ||
| PEP Carboxykinase (PEPCK) | PEP | 0.06 - 0.1 | 1.74 | 40 - 129 (min-1) | 6.6 x 102 - 1.5 x 103 (mM-1min-1) | |
| ADP | ~0.1 | - | - | - | ||
| Oxaloacetate | 0.012 | 6 | - | - | ||
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 0.02 - 0.2 | - | - | - | |
| ATP | 0.03 - 0.1 | - | - | - | ||
| HCO3- | 0.5 - 2.0 | - | - | - | ||
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | - | - | |
| ATP | ~3.0 | - | - | - | ||
| HCO3- | 3.0 | - | - | - | ||
| Carbamoyl Phosphate Synthetase I (CPS I) | HCO3- | - | - | - | - | |
| NH4+ | - | - | - | - | ||
| ATP | - | - | - | - |
Note: Kinetic parameters can vary significantly depending on the organism, isoform, and experimental conditions. The values presented here are representative ranges from the literature.
Signaling Pathways and Metabolic Interconnections
The pathways involving this compound are intricately linked with central metabolism. The following diagrams illustrate these connections.
Safety Operating Guide
Navigating the Safe Disposal of Carboxy Phosphate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Carboxy phosphate, an unstable acyl phosphate, requires careful consideration for its disposal due to its reactivity. This document provides essential, step-by-step guidance for the safe disposal of this compound, drawing from established protocols for similar reactive phosphate compounds.
Core Principles of this compound Disposal
The primary strategy for the disposal of this compound and other reactive acyl phosphates involves a two-stage process:
-
Hydrolysis: The chemically unstable P-O-C bond in the acyl phosphate is cleaved by hydrolysis to form less reactive inorganic phosphate and a carboxylic acid. This can be catalyzed by acid or base, or it can occur with water, although the reaction rate may be slow.
-
Neutralization: The resulting solution is then neutralized to a safe pH range before being collected as hazardous waste.
It is crucial to handle this compound and its waste with a high degree of caution, always utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be conducted within a certified chemical fume hood.
Experimental Protocol for Disposal
The following protocol is a general guideline based on procedures for other reactive phosphate compounds. Researchers should consult their institution's Environmental Health and Safety (EHS) department and a qualified chemist to adapt and validate this procedure for their specific needs.
Materials:
-
This compound waste
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) for hydrolysis
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) for neutralization
-
pH indicator strips or a pH meter
-
Appropriate hazardous waste container, clearly labeled
Procedure:
-
Initial Hydrolysis:
-
For each volume of this compound waste solution, slowly and cautiously add an equal volume of either 1 M HCl or 1 M NaOH while stirring in a suitable container within a chemical fume hood. The choice between acid or base catalysis may depend on the specific nature of the waste mixture.
-
Allow the reaction to proceed for a minimum of 24 hours to ensure complete hydrolysis of the reactive acyl phosphate.
-
-
Neutralization:
-
After the hydrolysis period, the solution will be either acidic or basic.
-
Carefully monitor the pH of the solution using pH indicator strips or a pH meter.
-
Slowly add a neutralizing agent (1 M NaOH if acidified, or 1 M HCl if basified) with continuous stirring until the pH of the solution is within the neutral range of 6.0 to 8.0. A neutral pH is generally preferred for hazardous waste collection.[1]
-
-
Waste Collection and Disposal:
-
Once neutralized, transfer the solution to a designated hazardous waste container.
-
Ensure the container is clearly and accurately labeled with its contents, including the final pH.
-
Dispose of the container through your institution's hazardous waste management program.[1][2] Do not empty the solution down the drain.[2]
-
Quantitative Data Summary
For clarity and easy comparison, the key quantitative parameters for this generalized disposal procedure are summarized in the table below.
| Parameter | Recommended Value | Notes |
| Hydrolysis Agent Concentration | 1 M | A strong acid (e.g., HCl) or a strong base (e.g., NaOH) is recommended. |
| Reaction Time for Hydrolysis | Minimum 24 hours | To ensure complete degradation of the acyl phosphate. |
| Neutralization Agent Concentration | 1 M | A corresponding strong base or acid is effective for neutralization. |
| Final pH of Waste Solution | 6.0 - 8.0 | A neutral pH is targeted for safe handling and disposal.[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Operational Guidance for Handling Carboxy Phosphate
For the attention of researchers, scientists, and drug development professionals, this document provides crucial safety and logistical information for the handling of Carboxy phosphate. The following procedural guidance is designed to ensure safe laboratory practices and to answer key operational questions, establishing a foundation of trust in your chemical handling protocols.
This compound is a key, yet highly reactive and unstable, intermediate in the biosynthesis of carbamoyl phosphate, a critical precursor for pyrimidines and arginine.[1][2] Its transient nature means it is typically generated in situ within an enzymatic reaction and not handled as an isolated, stable compound.[1][2][3] The following guidelines are based on best practices for handling similar phosphate compounds and are intended to provide a robust framework for laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for any procedure involving phosphate compounds like this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent regional standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them after handling. |
| Body Protection | Laboratory Coat | A full-length lab coat, preferably made of a flame-resistant material. |
| Respiratory | Fume Hood | All handling of volatile or powdered phosphate compounds should be conducted within a certified chemical fume hood. |
Standard Operating Procedure for Handling and Storage
Adherence to a strict handling and storage protocol is vital for maintaining a safe laboratory environment.
Handling:
-
Preparation: Before commencing any work, ensure that the work area is clean and uncluttered. All necessary PPE should be donned correctly.
-
Weighing and Transfer: If handling a solid form, conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving in a solvent, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed to prevent moisture absorption and contamination.
-
Store away from incompatible materials such as strong oxidizing agents.
References
- 1. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 3. Evidence that carboxyphosphate is a kinetically competent intermediate in the carbamyl phosphate synthetase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
